1,3-Diphenyl-2-propyn-1-ol
Description
The exact mass of the compound 1,3-Diphenyl-2-propyn-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167103. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Diphenyl-2-propyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diphenyl-2-propyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-diphenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWMODRWHHWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304730 | |
| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-49-8 | |
| Record name | α-(2-Phenylethynyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167103 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1817-49-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167103 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
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| Record name | 1,3-Diphenyl-2-propyn-1-ol | |
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Foundational & Exploratory
Introduction: The Significance of Propargylic Alcohols
An In-Depth Technical Guide to the Synthesis of 1,3-Diphenyl-2-propyn-1-ol from Benzaldehyde
Propargylic alcohols are a cornerstone class of molecules in modern organic synthesis, serving as versatile building blocks for a vast array of more complex structures. Their utility stems from the rich chemistry of the alkyne and alcohol functional groups, which can be manipulated selectively to forge new carbon-carbon and carbon-heteroatom bonds. Among these, 1,3-diphenyl-2-propyn-1-ol is a quintessential example, frequently utilized in the synthesis of heterocycles, natural products, and functional materials. This guide provides a comprehensive overview of its synthesis from benzaldehyde, focusing on the core principles, a field-proven experimental protocol, and the mechanistic underpinnings of the transformation.
Core Synthetic Strategy: Alkynylation of Benzaldehyde
The most direct and widely employed method for synthesizing 1,3-diphenyl-2-propyn-1-ol is the nucleophilic addition of a phenylacetylide anion to the electrophilic carbonyl carbon of benzaldehyde. This strategy is predicated on two fundamental steps: the generation of a potent carbon-based nucleophile from the terminal alkyne, phenylacetylene, followed by its reaction with the aldehyde.
The acidity of the terminal proton of phenylacetylene (pKa ≈ 28-29) necessitates the use of a strong base for deprotonation. Common choices include organolithium reagents (e.g., n-butyllithium), sodium amide, or, as detailed in this guide, a Grignard reagent. The resulting metal acetylide is a powerful nucleophile that readily attacks the carbonyl center of benzaldehyde.
Reaction Mechanism: A Stepwise View
The synthesis proceeds via a classic nucleophilic addition mechanism. The key steps involve the activation of the alkyne and its subsequent attack on the carbonyl.
-
Deprotonation/Nucleophile Formation : Phenylacetylene is deprotonated by a strong base, such as an organomagnesium compound (Grignard reagent), to form a magnesium phenylacetylide. This step transforms the weakly acidic alkyne into a potent nucleophilic species.
-
Nucleophilic Attack : The electron-rich terminal carbon of the phenylacetylide anion attacks the electrophilic carbonyl carbon of benzaldehyde.[1][2][3] This attack breaks the π-bond of the carbonyl group, pushing the electrons onto the oxygen atom.
-
Formation of Tetrahedral Intermediate : This nucleophilic attack results in the formation of a transient tetrahedral alkoxide intermediate, where the magnesium cation coordinates with the newly formed alkoxide oxygen.[1][3]
-
Protonation (Work-up) : The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide.[4] This final step yields the desired 1,3-diphenyl-2-propyn-1-ol and magnesium salts, which are removed during the aqueous work-up.
Caption: The core reaction mechanism for the synthesis of 1,3-diphenyl-2-propyn-1-ol.
Detailed Experimental Protocol: A Grignard-Based Approach
This protocol describes a reliable method for the synthesis of 1,3-diphenyl-2-propyn-1-ol using a Grignard reagent to generate the phenylacetylide nucleophile. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.[5]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Magnesium Turnings | 24.31 | 1.33 g | 55 |
| Ethyl Bromide | 108.97 | 4.3 mL | 50 |
| Phenylacetylene | 102.13 | 5.1 g (5.5 mL) | 50 |
| Benzaldehyde | 106.12 | 5.3 g (5.1 mL) | 50 |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - |
| Sat. aq. NH₄Cl | 53.49 | ~100 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure
-
Preparation of Ethylmagnesium Bromide:
-
Place magnesium turnings in a dry 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the system under a nitrogen atmosphere.
-
Add ~30 mL of anhydrous diethyl ether to the flask.
-
Dissolve ethyl bromide in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~5 mL) of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle refluxing of the ether. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Formation of Phenylacetylide Grignard:
-
Dissolve phenylacetylene in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.
-
Add the phenylacetylene solution dropwise to the stirred ethylmagnesium bromide solution. Vigorous gas (ethane) evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Reaction with Benzaldehyde:
-
Dissolve benzaldehyde in 30 mL of anhydrous diethyl ether and add this to the dropping funnel.
-
Cool the phenylacetylide Grignard solution back to 0 °C.
-
Add the benzaldehyde solution dropwise to the reaction mixture over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[4] Stir until the solids dissolve and two clear layers form.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash them sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, often an oil or a semi-solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
-
Alternatively, recrystallization from a suitable solvent like a hexane/toluene mixture can yield the pure product as a crystalline solid.[5]
-
Caption: A generalized experimental workflow for the synthesis of 1,3-diphenyl-2-propyn-1-ol.
Catalytic and Enantioselective Methodologies
While the Grignard-based synthesis is robust, significant research has focused on developing catalytic methods for the addition of terminal alkynes to aldehydes. These approaches often offer milder reaction conditions and improved functional group tolerance. Catalytic systems employing zinc, titanium, or silver have been shown to be effective.[6][7]
For professionals in drug development, the synthesis of enantiomerically pure compounds is critical. The alkynylation of aldehydes can be rendered highly enantioselective by using a stoichiometric chiral ligand or a chiral catalyst.[6] For instance, the combination of BINOL (1,1'-bi-2-naphthol) with titanium isopropoxide can catalyze the addition of alkynylzinc reagents to aldehydes, affording chiral propargylic alcohols with high enantiomeric excess.[8][9]
Physicochemical and Spectroscopic Data
Accurate characterization of the final product is essential for confirming its identity and purity.
Properties of 1,3-Diphenyl-2-propyn-1-ol
| Property | Value |
| Molecular Formula | C₁₅H₁₂O |
| Molar Mass | 208.26 g/mol [10] |
| Appearance | White to yellow crystalline solid |
| Melting Point | 49-50 °C[10] |
| Boiling Point | 180 °C @ 5 Torr[10] |
Safety and Handling
-
Diethyl Ether: Extremely flammable and volatile. Work must be conducted in a well-ventilated fume hood, far from ignition sources.
-
Grignard Reagents: Highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. Strict anhydrous and inert atmosphere techniques are mandatory.
-
Benzaldehyde: Can cause skin and eye irritation. Handle with appropriate gloves and safety glasses.
-
Quenching: The quenching of Grignard reactions is highly exothermic and releases flammable gases. The quenching agent must be added slowly and with efficient cooling.
References
-
Reaction of phenylacetylene with benzaldehyde in the presence of ligand... ResearchGate. Available at: [Link]
-
Optimization for catalytic enantioselective addition of phenylacetylene to benzaldehyde. ResearchGate. Available at: [Link]
-
Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa. Available at: [Link]
-
The oxidative coupling between benzaldehyde derivatives and phenylacetylene catalyzed by rhodium complexes via C-H bond activation. ResearchGate. Available at: [Link]
-
Why do Grignard reagents add to propargyl alcohols? Chemistry Stack Exchange. Available at: [Link]
-
Grignard-addition-to-propargylic-allylic-alcohols.pdf. Available at: [Link]
-
Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes. Organic Chemistry Portal. Available at: [Link]
-
Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes. PubMed. Available at: [Link]
-
Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Sciencemadness.org. Available at: [Link]
-
Synthesis of 1,3-diphenyl-2-propyn-1-ol derivatives in water catalyzed by silver ions immobilized on the. SID. Available at: [Link]
-
1,3-DIPHENYL-2-PROPYN-1-OL. ChemBK. Available at: [Link]
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4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. Available at: [Link]
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Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. YouTube. Available at: [Link]
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An In-depth Technical Guide to 1,3-Diphenyl-2-propyn-1-ol: A Versatile Propargyl Alcohol in Modern Synthesis
Introduction
1,3-Diphenyl-2-propyn-1-ol is a propargyl alcohol that serves as a pivotal intermediate in organic synthesis. Its structure, featuring two phenyl rings flanking a propargyl core, provides a unique combination of steric and electronic properties, making it a valuable building block for a diverse array of complex molecules. The presence of a hydroxyl group, a reactive alkyne, and a chiral center renders it a versatile substrate for various transformations, including oxidation, substitution, and addition reactions. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 1,3-diphenyl-2-propyn-1-ol, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their work.
Molecular Structure and Physicochemical Properties
The fundamental architecture of 1,3-diphenyl-2-propyn-1-ol consists of a three-carbon propargyl chain. A hydroxyl group is attached to the first carbon (C1), which is also bonded to a phenyl group and is a stereocenter. The third carbon (C3) is bonded to the second phenyl group. The defining feature is the carbon-carbon triple bond between C2 and C3.
Structural Details:
-
IUPAC Name: 1,3-diphenylprop-2-yn-1-ol[1]
-
CAS Number: 1817-49-8
-
Molecular Formula: C₁₅H₁₂O
-
Key Functional Groups: Hydroxyl (-OH), Alkyne (-C≡C-), Phenyl (C₆H₅)
-
Chirality: The molecule possesses a chiral center at the carbinol carbon (C1), meaning it can exist as two enantiomers, (R)- and (S)-1,3-diphenyl-2-propyn-1-ol.
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in reactions.
| Property | Value | Reference |
| Molecular Weight | 208.26 g/mol | |
| Appearance | Solid | |
| Melting Point | 47-49 °C | |
| Boiling Point | 183 °C @ 20 mmHg | |
| Density | 1.099 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.618 | |
| Flash Point | >110 °C (>230 °F) - closed cup |
Synthesis of 1,3-Diphenyl-2-propyn-1-ol
The most direct and common synthesis of 1,3-diphenyl-2-propyn-1-ol is through the nucleophilic addition of a phenylacetylide anion to benzaldehyde. This reaction exemplifies a fundamental carbon-carbon bond-forming strategy in organic chemistry.
Causality Behind the Experimental Design: The terminal proton of phenylacetylene is weakly acidic. To generate the nucleophilic phenylacetylide anion, a strong base is required. Organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide) or organolithium reagents, are highly effective for this deprotonation. The resulting acetylide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction must be conducted under strictly anhydrous (water-free) conditions. Water is more acidic than phenylacetylene and would quench the strong base, preventing the formation of the required nucleophile and halting the reaction. An inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of the organometallic reagents by atmospheric oxygen and moisture.
Caption: Synthesis workflow for 1,3-diphenyl-2-propyn-1-ol.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a representative lab-scale synthesis.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Bromoethane
-
Phenylacetylene
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add a small amount of anhydrous THF.
-
In the dropping funnel, place a solution of bromoethane in anhydrous THF. Add a small portion to the magnesium. The reaction is initiated when the brown color of iodine disappears and bubbling is observed.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes to ensure complete formation of ethylmagnesium bromide.
-
-
Acetylide Formation:
-
Cool the Grignard solution in an ice bath.
-
Add phenylacetylene dropwise via a syringe. A vigorous evolution of ethane gas will be observed. Allow the mixture to stir for 30 minutes after the addition is complete.
-
-
Aldehyde Addition:
-
Add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise to the phenylacetylide solution at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.[2]
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Chemical Reactivity and Key Reactions
The reactivity of 1,3-diphenyl-2-propyn-1-ol is dominated by its two primary functional groups: the secondary propargylic alcohol and the alkyne.
Oxidation to 1,3-Diphenyl-2-propyn-1-one
A key transformation is the oxidation of the secondary alcohol to its corresponding ketone, 1,3-diphenyl-2-propyn-1-one (also known as benzoylphenylacetylene).[3] This reaction is crucial as the resulting α,β-alkynyl ketone is a valuable synthetic intermediate.
Causality and Reagent Choice: Various oxidizing agents can be employed, from chromium-based reagents (like PCC or Jones reagent) to milder, more modern methods. For instance, aerobic oxidation systems using catalysts like Fe(NO₃)₃/TEMPO offer an environmentally benign alternative.[4] The general mechanism involves the formation of an intermediate ester (e.g., a chromate ester) followed by an E2-like elimination of the α-proton by a base, which forms the C=O double bond.[5]
Caption: Generalized mechanism for the oxidation of a secondary alcohol.
Propargylic Substitution
The hydroxyl group of 1,3-diphenyl-2-propyn-1-ol can be activated and displaced by a variety of nucleophiles. This propargylic substitution is a powerful tool for introducing new functional groups at the C1 position. The reaction often proceeds through a stabilized propargyl cation intermediate, especially under acidic conditions, which allows for the facile attack of nucleophiles.
Applications in Research and Drug Development
While 1,3-diphenyl-2-propyn-1-ol itself is not typically the final active molecule, it is a critical precursor for compounds with significant biological potential.
-
Synthesis of Chalcone Analogues: The oxidized product, 1,3-diphenyl-2-propyn-1-one, is an alkynyl analogue of a chalcone. Chalcones (1,3-diphenyl-2-propen-1-ones) are a well-studied class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3] The alkynyl ketone can be used to synthesize novel chalcone derivatives or other heterocyclic systems.
-
Precursor for Heterocycles: The multifunctional nature of 1,3-diphenyl-2-propyn-1-ol and its derivatives allows for their use in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.
-
Click Chemistry and Bio-conjugation: The terminal alkyne in related propargyl alcohols is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While the alkyne in 1,3-diphenyl-2-propyn-1-ol is internal, the propargyl alcohol motif is fundamental to many clickable reagents used in drug discovery, diagnostics, and materials science.
Safety and Handling
1,3-Diphenyl-2-propyn-1-ol requires careful handling due to its potential health effects. The related parent compound, propargyl alcohol, is considered toxic and can cause irritation to the skin, eyes, and respiratory tract.[6][7]
| Hazard Information | Precautionary Measures |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation.[1] |
| Precautionary Codes | P264: Wash hands thoroughly after handling. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. |
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
References
-
Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Sciencemadness.org. [Link]
- Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
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Oxidative Rearrangement of Tertiary Propargylic Alcohols. Thieme Chemistry. [Link]
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1,1,3-Triphenyl-2-propyn-1-ol. PubChem, National Institutes of Health. [Link]
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trans-1,3-Diphenyl-2-propen-1-ol. PubChem, National Institutes of Health. [Link]
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1,3-Diphenyl-2-propyn-1-ol. PubChem, National Institutes of Health. [Link]
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Synthesis of 1,3-diphenylprop-2-yn-1-one (118h) from phenylacetylene... ResearchGate. [Link]
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Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. National Institutes of Health. [Link]
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Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. ResearchGate. [Link]
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Cytochrome P450 2E1 Metabolically Activates Propargyl Alcohol: Propiolaldehyde-Induced Hepatocyte Cytotoxicity. PubMed, National Institutes of Health. [Link]
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Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Organic Chemistry Portal. [Link]
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2-Propanone, 1,3-diphenyl-. NIST WebBook. [Link]
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Is propargyl alcohol toxic to humans. Rawsource. [Link]
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CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(−)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Organic Syntheses. [Link]
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Propargyl Alcohol: Acute Exposure Guideline Levels. National Center for Biotechnology Information, National Institutes of Health. [Link]
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Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
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Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]
-
2-Propen-1-ol, 3-phenyl-. NIST WebBook. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Diphenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the propargyl alcohol, 1,3-diphenyl-2-propyn-1-ol. The unique structural features of this molecule, including its stereogenic carbinol center, the rigid carbon-carbon triple bond, and the flanking phenyl groups, give rise to a distinct spectroscopic fingerprint. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will not only present the expected spectral data but also explain the underlying chemical principles, offering insights for researchers working with this and structurally related compounds. Methodologies for data acquisition and visual representations of the molecular structure and fragmentation pathways are also provided to offer a complete analytical perspective.
Introduction
1,3-Diphenyl-2-propyn-1-ol is a valuable synthetic intermediate in organic chemistry and medicinal chemistry. Its rigid structure and functional handles—the hydroxyl group and the alkyne—make it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Accurate and unambiguous characterization of this molecule is paramount for its use in further synthetic transformations and for establishing structure-activity relationships in drug discovery. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's connectivity, functional groups, and overall structure. This guide serves as a detailed reference for the interpretation of the key spectroscopic data of 1,3-diphenyl-2-propyn-1-ol.
Molecular Structure and Key Spectroscopic Features
The structure of 1,3-diphenyl-2-propyn-1-ol, with the IUPAC name 1,3-diphenylprop-2-yn-1-ol, is characterized by a central propargyl alcohol core flanked by two phenyl rings.[1] The key structural features that influence its spectroscopic properties are:
-
A Chiral Center: The carbinol carbon (C1) is a stereocenter, meaning the molecule can exist as two enantiomers.
-
Two Phenyl Groups: These aromatic rings will dominate the ¹H and ¹³C NMR spectra in the aromatic region.
-
A Disubstituted Alkyne: The carbon-carbon triple bond has characteristic signals in the ¹³C NMR and IR spectra.
-
A Secondary Alcohol: The hydroxyl group gives rise to a characteristic IR absorption and has a proton signal in the ¹H NMR spectrum that can be exchangeable.
Below is a diagram illustrating the molecular structure of 1,3-diphenyl-2-propyn-1-ol.
Figure 1: Molecular structure of 1,3-diphenyl-2-propyn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-diphenyl-2-propyn-1-ol is expected to show signals corresponding to the aromatic protons, the methine proton at the carbinol center, and the hydroxyl proton.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.20 - 7.60 | Multiplet | 10H |
| Methine-H (CH-OH) | ~5.50 | Singlet | 1H |
| Hydroxyl-H (OH) | Variable (typically 2.0 - 4.0) | Singlet (broad) | 1H |
Interpretation and Rationale:
-
Aromatic Protons: The ten protons on the two phenyl rings will resonate in the downfield region (7.20 - 7.60 ppm) due to the deshielding effect of the aromatic ring currents. The signals will likely appear as a complex multiplet due to overlapping ortho, meta, and para proton resonances.
-
Methine Proton: The proton attached to the carbinol carbon is a methine proton and is expected to appear as a singlet around 5.50 ppm. Its chemical shift is influenced by the adjacent hydroxyl group and the phenyl ring. The absence of adjacent protons results in a singlet multiplicity.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic-C | 125.0 - 142.0 |
| Alkyne-C (C≡C) | 85.0 - 95.0 |
| Carbinol-C (CH-OH) | 60.0 - 70.0 |
Interpretation and Rationale:
-
Aromatic Carbons: The twelve carbons of the two phenyl rings will produce several signals in the aromatic region of the spectrum (125.0 - 142.0 ppm). The number of signals will depend on the symmetry of the rings. The ipso-carbons (carbons directly attached to the propynyl group) will have distinct chemical shifts.
-
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will resonate in the characteristic range of 85.0 - 95.0 ppm. Due to the electronegativity of the neighboring atoms, the two alkyne carbons will have slightly different chemical shifts.
-
Carbinol Carbon: The carbon atom bonded to the hydroxyl group (C1) is expected to appear in the range of 60.0 - 70.0 ppm. Its chemical shift is influenced by the deshielding effect of the oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-diphenyl-2-propyn-1-ol will show characteristic absorption bands for the hydroxyl group, the carbon-carbon triple bond, and the aromatic rings.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C≡C stretch (alkyne) | 2260 - 2100 | Weak to medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (alcohol) | 1200 - 1000 | Strong |
Interpretation and Rationale:
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings typically appear as a group of medium intensity bands just above 3000 cm⁻¹.
-
C≡C Stretch: The carbon-carbon triple bond stretch is expected to be a weak to medium intensity band in the 2260-2100 cm⁻¹ region. For symmetrical or nearly symmetrical alkynes, this peak can be very weak or absent.
-
Aromatic C=C Stretch: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the 1200-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1,3-diphenyl-2-propyn-1-ol (C₁₅H₁₂O), the expected molecular weight is approximately 208.26 g/mol .[2]
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208. Key fragmentation pathways would likely involve:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z = 207.
-
Loss of a hydroxyl radical: [M-OH]⁺ at m/z = 191.
-
Loss of water: [M-H₂O]⁺ at m/z = 190.
-
Cleavage of the C1-C2 bond: This would lead to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and a phenylpropargyl radical, or a phenylpropargyl cation at m/z = 103. The benzoyl cation is often a prominent peak for compounds containing a benzoyl moiety.
-
Formation of the tropylium ion: A common fragmentation for compounds with a benzyl group, leading to a peak at m/z = 91.
-
Phenyl cation: A peak at m/z = 77 corresponding to the [C₆H₅]⁺ ion.
Figure 2: Proposed mass spectrometry fragmentation pathway for 1,3-diphenyl-2-propyn-1-ol.
Experimental Methodologies
The following are generalized protocols for the acquisition of spectroscopic data for 1,3-diphenyl-2-propyn-1-ol. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of 1,3-diphenyl-2-propyn-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the spectrometer does not use the solvent signal for referencing.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024 (or more depending on sample concentration)
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 1,3-diphenyl-2-propyn-1-ol sample directly onto the ATR crystal.
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the empty ATR crystal should be collected before scanning the sample.
Mass Spectrometry
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of 1,3-diphenyl-2-propyn-1-ol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
GC-MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
Conclusion
The spectroscopic data of 1,3-diphenyl-2-propyn-1-ol provides a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous identification and characterization of this important synthetic intermediate. The information presented in this guide, including the expected spectral data, their interpretation, and the methodologies for their acquisition, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough understanding of these spectroscopic techniques is essential for ensuring the purity and structural integrity of chemical compounds, which is a critical aspect of scientific research and development.
References
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PubChem. 1,3-Diphenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Formation of 1,3-Diphenyl-2-propyn-1-ol
Abstract
1,3-Diphenyl-2-propyn-1-ol is a propargylic alcohol, a class of compounds that serve as highly versatile building blocks in organic synthesis. Their synthetic utility stems from the bifunctional reactivity of the alkyne and the secondary alcohol, which can be manipulated for carbon-carbon bond formation, heterocycle synthesis, and as precursors to more complex molecular architectures. This guide provides an in-depth exploration of the core mechanistic principles governing the formation of 1,3-diphenyl-2-propyn-1-ol, focusing on the nucleophilic addition of a phenylacetylide anion to benzaldehyde. We will dissect the most prevalent and reliable synthetic strategies, including those mediated by organolithium and Grignard reagents, offering field-proven insights into experimental design, causality, and protocol validation.
The Core Principle: Nucleophilic Alkynylation of an Aldehyde
The synthesis of 1,3-diphenyl-2-propyn-1-ol is a classic illustration of carbon-carbon bond formation via the nucleophilic addition of an acetylide to a carbonyl group. The fundamental transformation involves two key components:
-
The Nucleophile: The phenylacetylide anion (Ph-C≡C:⁻), generated in situ from phenylacetylene.
-
The Electrophile: The carbonyl carbon of benzaldehyde, which carries a partial positive charge (δ+) due to the electronegativity of the oxygen atom.[1][2]
The reaction proceeds in two distinct mechanistic steps: first, the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Second, a protonation step, typically an acidic workup, quenches the alkoxide to yield the final propargylic alcohol.[1]
The primary challenge and the defining feature of each synthetic variant lie in the method used to deprotonate the terminal alkyne of phenylacetylene. The acidity of this proton (pKa ≈ 25) necessitates the use of a sufficiently strong base. Organolithium and organomagnesium (Grignard) reagents are the most common and effective choices for this purpose.[3][4]
Figure 1: General mechanism for the formation of 1,3-diphenyl-2-propyn-1-ol.
Mechanism I: Organolithium-Mediated Synthesis
Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases and are highly effective for the deprotonation of terminal alkynes.[3][5][6] This method is prized for its high efficiency and clean conversion, though it demands rigorous control over experimental conditions.
Mechanistic Causality
-
Choice of Base: n-BuLi is a powerful, non-nucleophilic base ideal for generating the lithium acetylide without competing side reactions. Its conjugate acid, butane, is a volatile gas that simply evolves from the reaction mixture.
-
Solvent System: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory.[5] These solvents are aprotic, preventing premature quenching of the organolithium reagent. Furthermore, they effectively solvate the lithium cation, maintaining the reagent's reactivity.
-
Temperature Control: The initial deprotonation and subsequent addition to benzaldehyde are typically performed at low temperatures (e.g., -78 °C to 0 °C). This is a critical self-validating control; low temperatures mitigate side reactions, such as the reaction of n-BuLi with the THF solvent, and ensure controlled addition to the aldehyde, maximizing the yield of the desired product.[7]
-
Anhydrous Conditions: The entire apparatus must be rigorously dried (e.g., flame- or oven-dried glassware) and maintained under an inert atmosphere (Nitrogen or Argon). Organolithium reagents react rapidly and exothermically with water and atmospheric oxygen.[5] Failure to exclude moisture results in the immediate destruction of the reagent and a failed reaction.
Experimental Protocol: Organolithium Method
Objective: To synthesize 1,3-diphenyl-2-propyn-1-ol from phenylacetylene and benzaldehyde using n-butyllithium.
Materials:
-
Phenylacetylene
-
Benzaldehyde (freshly distilled)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve phenylacetylene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at this temperature for 30-60 minutes to ensure complete formation of lithium phenylacetylide.
-
Nucleophilic Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the cold acetylide solution. The reaction is often exothermic; maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring & Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with water, and spotting on a silica plate against the starting materials.
-
Workup (Protonation): Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This protonates the intermediate alkoxide and hydrolyzes any remaining organolithium reagent.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude product, often an oil or solid, can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel column chromatography to yield pure 1,3-diphenyl-2-propyn-1-ol.
Figure 2: Experimental workflow for the organolithium-mediated synthesis.
Mechanism II: Grignard Reagent-Mediated Synthesis
The Grignard reaction is another cornerstone of C-C bond formation.[4][8] For this synthesis, a phenylacetylide Grignard reagent is formed and subsequently reacted with benzaldehyde. This method is often considered safer and more manageable on a larger scale than the organolithium route.
Mechanistic Causality
-
Reagent Formation: The key nucleophile, phenylacetylide magnesium bromide (Ph-C≡C-MgBr), is not typically formed directly from phenylacetylene and magnesium metal. Instead, a more reliable and common approach involves an acid-base reaction where phenylacetylene is treated with a pre-formed, simple Grignard reagent like ethylmagnesium bromide (EtMgBr).[9] The ethyl group of EtMgBr acts as the strong base, deprotonating the alkyne to form ethane gas and the desired alkynyl Grignard. This is a self-validating system; the evolution of ethane gas provides a visual cue that the desired deprotonation is occurring.
-
Solvent System: As with all Grignard reactions, anhydrous ether solvents (diethyl ether or THF) are essential.[4][9] The ether molecules coordinate with the magnesium center, stabilizing the reagent in solution and preventing its precipitation.[4]
-
Reaction Conditions: While often conducted at 0 °C or room temperature, the reaction is still highly sensitive to moisture and requires an inert atmosphere. The slightly lower basicity of Grignard reagents compared to organolithiums can sometimes lead to slower reaction times but also fewer side reactions with solvents.
Experimental Protocol: Grignard Method
Objective: To synthesize 1,3-diphenyl-2-propyn-1-ol via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Phenylacetylene
-
Benzaldehyde (freshly distilled)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Preparation (EtMgBr): In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.1 eq). Add a small crystal of iodine. In a dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 30 minutes to ensure complete formation of EtMgBr.
-
Formation of Alkynyl Grignard: Cool the freshly prepared EtMgBr solution to 0 °C in an ice bath. Slowly add a solution of phenylacetylene (1.0 eq) in anhydrous diethyl ether dropwise. Vigorous bubbling (ethane evolution) will be observed. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Nucleophilic Addition: Cool the solution back to 0 °C and add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction Completion: After the addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-3 hours or until TLC indicates consumption of the benzaldehyde.
-
Workup & Purification: The workup and purification steps are identical to those described in the Organolithium Method (Section 2.2, steps 6-8).
Figure 3: Experimental workflow for the Grignard-mediated synthesis.
Comparative Analysis of Synthetic Methods
The choice between the organolithium and Grignard methods often depends on laboratory resources, scale, and safety considerations. While both are highly effective, they present different advantages and challenges. More advanced catalytic methods offer the significant advantage of enantioselectivity, which is crucial in drug development.
| Parameter | Organolithium Method | Grignard Method | Catalytic Asymmetric Method |
| Reagent Basicity | Very Strong | Strong | N/A (Lewis Acid Catalysis) |
| Typical Yield | High to Excellent (85-95%) | Good to High (75-90%) | Varies, often high (80-99%) |
| Reaction Temp. | Low (-78 °C to 0 °C) | Moderate (0 °C to RT) | Varies (RT to 60 °C)[10] |
| Key Advantages | High reactivity, clean conversion. | Safer to handle, easier to prepare on a large scale.[9] | Produces enantiomerically enriched product.[10][11][12] |
| Key Disadvantages | Requires very low temperatures; reagents can be pyrophoric. | Can be slower; reagent preparation is an extra step. | Requires expensive chiral ligands and metal catalysts. |
| Stereocontrol | None (produces racemate) | None (produces racemate) | High (up to >99% ee possible) |
Conclusion
The formation of 1,3-diphenyl-2-propyn-1-ol is fundamentally achieved through the nucleophilic addition of a phenylacetylide anion to benzaldehyde. The two principal methods, employing organolithium or Grignard reagents, are robust and reliable for preparing the racemic product. The causality behind the experimental choices—strong bases for deprotonation, anhydrous aprotic solvents for reagent stability, and controlled temperatures to maximize yield—underscores the principles of modern organometallic chemistry. For applications requiring stereochemical control, catalytic asymmetric methods represent the state-of-the-art approach. A thorough understanding of these mechanisms and their practical execution is essential for researchers leveraging this important synthetic intermediate.
References
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Peshkov, V. A., Pereshivkoa, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41, 3790-3807.
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Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry.
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Rokade, B. V., Barker, J., & Guiry, P. J. (2019). Development of and recent advances in asymmetric A3 coupling. Chemical Society Reviews, 48(18), 4766–4790.
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Zani, L., & Bolm, C. (2006). The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Angewandte Chemie International Edition, 45(46), 7782-7784.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
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Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal.
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Ma, S., & Yu, F. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598.
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Reddy, B. V. S., et al. (2010). Coupling-isomerization synthesis of chalcones. Organic Letters, 12(21), 4884–4887.
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Trost, B. M., & Weiss, A. H. (2009). The enantioselective addition of alkyne nucleophiles to carbonyl groups. Advanced Synthesis & Catalysis, 351(1-2), 963-983.
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Jiang, B., & Tu, S.-J. (2009). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Angewandte Chemie International Edition, 48(18), 3366-3369.
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ResearchGate. (n.d.). Reaction of phenylacetylene with benzaldehyde in the presence of ligand... ResearchGate.
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BenchChem. (2025). An In-Depth Technical Guide to Diphenylpropynone. BenchChem.
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ScienceMadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Sciencemadness.org.
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Chegg. (2020). The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. Chegg.
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A Technical Guide to the Potential Biological Activities of 1,3-Diphenyl-2-propyn-1-ol Derivatives
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. The 1,3-diphenyl-2-propyn-1-ol framework, a propargyl alcohol, presents a compelling yet underexplored area of research. While its structural analog, the 1,3-diphenyl-2-propen-1-one (chalcone) core, has been extensively investigated for a wide array of biological activities, the propynol derivatives remain a frontier for discovery. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of 1,3-diphenyl-2-propyn-1-ol derivatives, drawing insights from the well-established pharmacology of related compounds and outlining detailed methodologies for their investigation.
The central hypothesis is that the structural and electronic characteristics of the 1,3-diphenyl-2-propyn-1-ol scaffold may confer a unique pharmacological profile, potentially encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide will delve into the scientific rationale behind these potential activities, provide detailed protocols for their experimental validation, and offer insights into the underlying mechanisms of action.
Potential Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity: Targeting Key Mediators of Inflammation
The inflammatory response, while a crucial defense mechanism, can lead to chronic diseases when dysregulated. A key study on 1,3-diphenylprop-2-yn-1-ones, the ketone analogs of our core structure, revealed their potential as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] This finding is a strong indicator that 1,3-diphenyl-2-propyn-1-ol derivatives may also exhibit anti-inflammatory effects.
The propynone derivative, 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one, demonstrated potent and selective COX-2 inhibition, while 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one showed a balanced inhibition of both COX and 5-LOX.[1] The anti-inflammatory actions of the structurally related chalcones are well-documented and are often attributed to the suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3][4][5]
Putative Mechanism of Action:
The anti-inflammatory potential of 1,3-diphenyl-2-propyn-1-ol derivatives likely stems from their ability to modulate key inflammatory signaling pathways. By inhibiting enzymes like COX and LOX, these compounds can reduce the production of prostaglandins and leukotrienes, respectively. Furthermore, they may interfere with the activation of transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory genes.
Caption: Putative anti-inflammatory mechanism of 1,3-diphenyl-2-propyn-1-ol derivatives.
Anticancer Potential: Inducing Cytotoxicity in Cancer Cells
Chalcones, the propenone analogs of our target compounds, have demonstrated significant anticancer activities across a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The structural similarities suggest that 1,3-diphenyl-2-propyn-1-ol derivatives could also possess cytotoxic effects against cancer cells. Novel analogs of ceramidase inhibitors with a similar phenylpropanol backbone have shown promising anticancer activity.[8]
Hypothesized Anticancer Mechanisms:
The triple bond in the propynol scaffold may interact with biological nucleophiles within cancer cells, leading to covalent modification of key proteins and enzymes involved in cell proliferation and survival. Potential mechanisms include:
-
Induction of Apoptosis: Activation of caspase cascades and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M phase).
-
Inhibition of Kinases: Targeting protein kinases that are often dysregulated in cancer.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The search for new antimicrobial agents is a global health priority. While direct studies on the antimicrobial properties of 1,3-diphenyl-2-propyn-1-ol are scarce, the related chalcones have shown activity against a range of bacteria and fungi.[9] The lipophilic nature of the diphenyl structure may facilitate the passage of these compounds through microbial cell membranes.
Potential Antimicrobial Mechanisms:
The antimicrobial action could be due to the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis. The alkynyl group could also play a role in interacting with microbial targets.
Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation
Neurodegenerative diseases are often characterized by oxidative stress and chronic neuroinflammation. Chalcone derivatives have been investigated for their neuroprotective effects, demonstrating the ability to scavenge free radicals and suppress the production of nitric oxide in neuronal cells.[10][11] These properties are crucial for protecting neurons from damage.
Postulated Neuroprotective Mechanisms:
1,3-diphenyl-2-propyn-1-ol derivatives may exert neuroprotection through:
-
Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) or upregulation of endogenous antioxidant enzymes.
-
Anti-inflammatory Action in the CNS: Inhibition of microglial activation and the subsequent release of pro-inflammatory cytokines.
-
Modulation of Neuroprotective Signaling Pathways: Activation of pathways such as the Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress.[12][13]
Experimental Protocols for Biological Evaluation
A rigorous and systematic evaluation of the potential biological activities of 1,3-diphenyl-2-propyn-1-ol derivatives is essential. The following are detailed, step-by-step protocols for key in vitro assays.
Assessment of Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]
Experimental Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,3-diphenyl-2-propyn-1-ol derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1,3-diphenyl-2-propyn-1-ol derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21][22]
Detailed Protocol:
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[19]
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the 1,3-diphenyl-2-propyn-1-ol derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a fixed volume of the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Evaluation of Neuroprotective Activity: In Vitro Neurotoxicity Assay
This assay assesses the ability of the compounds to protect neuronal cells from a neurotoxin-induced injury.
Detailed Protocol:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in appropriate culture medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,3-diphenyl-2-propyn-1-ol derivatives for 2-24 hours.[23]
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) for oxidative stress, glutamate for excitotoxicity, or amyloid-beta (Aβ) peptides for an Alzheimer's disease model.[23]
-
Assessment of Cell Viability: After the desired incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the 1,3-diphenyl-2-propyn-1-ol derivatives to determine the protective effect.
Data Presentation and Interpretation
For each of the described assays, it is crucial to present the data in a clear and concise manner. The following tables provide templates for organizing the experimental results.
Table 1: Anticancer Activity of 1,3-Diphenyl-2-propyn-1-ol Derivatives (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Derivative 1 | |||
| Derivative 2 | |||
| Doxorubicin (Control) |
Table 2: Anti-Inflammatory Activity of 1,3-Diphenyl-2-propyn-1-ol Derivatives (Inhibition of NO Production)
| Compound | Concentration (µM) | % Inhibition of NO Production |
| Derivative 1 | 10 | |
| 25 | ||
| 50 | ||
| L-NAME (Control) | 100 |
Table 3: Antimicrobial Activity of 1,3-Diphenyl-2-propyn-1-ol Derivatives (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Derivative 1 | |||
| Derivative 2 | |||
| Ciprofloxacin (Control) | |||
| Fluconazole (Control) |
Table 4: Neuroprotective Activity of 1,3-Diphenyl-2-propyn-1-ol Derivatives (% Cell Viability)
| Treatment | Control | H₂O₂ (100 µM) | Derivative 1 (10 µM) + H₂O₂ | Derivative 1 (25 µM) + H₂O₂ |
| % Cell Viability | 100 |
Conclusion and Future Directions
The 1,3-diphenyl-2-propyn-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on the structurally related chalcones and the preliminary findings on propynone derivatives, there is a strong scientific rationale to investigate the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.
Future research should focus on the synthesis of a diverse library of 1,3-diphenyl-2-propyn-1-ol derivatives with various substitutions on the phenyl rings to establish clear structure-activity relationships. Promising lead compounds identified through in vitro screening should be further evaluated in in vivo animal models to assess their efficacy and safety profiles. Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and potential clinical translation.
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Introduction: The Significance of 1,3-Diphenyl-2-propyn-1-ol in Modern Synthesis
An In-depth Technical Guide to the Stability and Storage of 1,3-Diphenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
1,3-Diphenyl-2-propyn-1-ol is a versatile bifunctional molecule featuring a secondary propargylic alcohol moiety. This unique structural arrangement, with its combination of a hydroxyl group, a carbon-carbon triple bond, and flanking phenyl rings, makes it a valuable intermediate in a wide array of synthetic applications. Its utility spans from the synthesis of complex heterocyclic systems to its role as a precursor in the formation of novel materials and potential pharmaceutical agents. However, the very features that make this compound a powerful synthetic tool also contribute to its inherent reactivity and potential for degradation. A thorough understanding of its stability profile is therefore paramount for ensuring the integrity of experimental results, the purity of synthesized products, and the safety of laboratory personnel.
This guide provides a comprehensive overview of the stability and optimal storage conditions for 1,3-diphenyl-2-propyn-1-ol, grounded in fundamental chemical principles and data from related compounds. It will explore the likely degradation pathways, offer evidence-based storage recommendations, and present a detailed protocol for conducting stability assessments through forced degradation studies.
Chemical Profile and Inherent Reactivity
To appreciate the stability challenges of 1,3-diphenyl-2-propyn-1-ol, it is essential to examine its structure and identify the key reactive sites.
Figure 1. Chemical Structure of 1,3-Diphenyl-2-propyn-1-ol
The molecule's reactivity is primarily governed by three key features:
-
The Propargylic Alcohol System: The hydroxyl group adjacent to the alkyne is prone to a variety of reactions. Propargylic alcohols can undergo rearrangement, particularly under acidic conditions, and the alcohol itself can be oxidized.
-
The Carbon-Carbon Triple Bond: Alkynes are susceptible to oxidative cleavage, which can occur under relatively mild conditions, especially in the presence of oxidizing agents.[1]
-
Aryl Substitution: The two phenyl groups influence the electronic properties of the molecule and can be involved in various substitution reactions.[2]
Potential Degradation Pathways
Based on the chemistry of propargylic alcohols and related structures, several degradation pathways can be anticipated for 1,3-diphenyl-2-propyn-1-ol.
Figure 2. Potential Degradation Pathways
Oxidative Degradation
The secondary alcohol in 1,3-diphenyl-2-propyn-1-ol is susceptible to oxidation to the corresponding ketone, 1,3-diphenyl-2-propyn-1-one. This can be promoted by atmospheric oxygen, particularly in the presence of light or metal ions. Stronger oxidation can lead to the cleavage of the alkyne bond, resulting in the formation of carboxylic acids.[1] Given that alkynes are generally less stable than alkenes, these oxidative reactions can sometimes proceed under gentle conditions.[1]
Thermal Degradation
Acid and Base-Catalyzed Degradation
Propargylic alcohols are known to undergo rearrangement reactions in the presence of acid, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.[3] The presence of acidic impurities could therefore catalyze the degradation of 1,3-diphenyl-2-propyn-1-ol over time. While the hydroxyl proton is only weakly acidic, strong bases can deprotonate it, potentially leading to other reactions. The stability of related propargyl alcohols has been shown to be influenced by pH.[4]
Polymerization
Propargyl alcohol itself can polymerize upon heating or in the presence of a base.[3] This is a potential degradation pathway for 1,3-diphenyl-2-propyn-1-ol as well, especially if stored improperly.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, a conservative approach to storage is recommended to ensure the long-term stability of 1,3-diphenyl-2-propyn-1-ol.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down oxidative processes. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Amber vial or stored in the dark | To prevent photolytically induced degradation. |
| Container | Tightly sealed, appropriate glass container | To prevent exposure to moisture and atmospheric contaminants. |
| Purity | Use high-purity material | Impurities can catalyze degradation. |
Handling: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Handle under an inert atmosphere where possible, especially for long-term storage or when handling solutions.
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of 1,3-diphenyl-2-propyn-1-ol and identify its degradation products, a forced degradation study is essential.[6][7] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.[6]
Figure 3. Experimental Workflow
Objective
To identify the degradation pathways of 1,3-diphenyl-2-propyn-1-ol under various stress conditions and to develop a stability-indicating analytical method.
Materials
-
1,3-Diphenyl-2-propyn-1-ol
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC with UV and Mass Spectrometry (MS) detectors
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of 1,3-diphenyl-2-propyn-1-ol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store a solid sample and a solution sample at 80 °C for 48 hours. |
| Photolytic Degradation | Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. |
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method, using both UV and MS detection to identify and quantify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active substance.[7]
-
Conclusion
1,3-Diphenyl-2-propyn-1-ol is a compound of significant synthetic utility, but its structural features predispose it to several potential degradation pathways, including oxidation, thermal decomposition, and acid-catalyzed rearrangement. To maintain its purity and ensure the reliability of experimental outcomes, it is crucial to store the compound under refrigerated, inert, and dark conditions. For applications requiring a comprehensive understanding of its stability profile, a forced degradation study is the recommended approach to elucidate degradation products and establish a validated stability-indicating analytical method. By adhering to these principles of proper storage and thorough characterization, researchers can confidently utilize 1,3-diphenyl-2-propyn-1-ol in their synthetic endeavors.
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An In-depth Technical Guide to the Acidity of Propargylic Alcohols: The Case of 1,3-diphenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Propargylic Alcohols
Propargylic alcohols are a versatile class of organic compounds characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom adjacent to a carbon-carbon triple bond.[1] This unique structural arrangement of two functional groups, an alkyne and an alcohol, makes them highly valuable synthons in organic chemistry.[2][3] Their utility spans a wide range of applications, from the synthesis of complex natural products and polymers to their role as crucial intermediates in the development of active pharmaceutical ingredients (APIs).[1][4][5] The reactivity of the hydroxyl group, particularly its acidity, is a critical parameter that dictates the reaction pathways these molecules can undertake. Understanding and controlling this acidity is paramount for their effective utilization in synthetic strategies.
The Acidity of Alcohols: A Foundational Overview
Alcohols are generally weak Brønsted acids, with pKa values for simple aliphatic alcohols typically ranging from 16 to 18 in aqueous solution.[6] This makes them slightly less acidic than water.[7] The acidity of an alcohol is determined by the stability of its conjugate base, the alkoxide ion (RO⁻), which is formed upon deprotonation.[8][9][10] Any factor that stabilizes this alkoxide ion will increase the acidity of the parent alcohol.[6][8] The primary factors influencing alcohol acidity are:
-
Inductive Effects: Electron-withdrawing groups near the hydroxyl group can stabilize the alkoxide ion by pulling electron density away from the negatively charged oxygen atom.[6][11][12] This delocalization of charge through the sigma bond framework increases the stability of the conjugate base and thus enhances the acidity of the alcohol.[6][13] For example, 2,2,2-trifluoroethanol (pKa ≈ 12) is significantly more acidic than ethanol (pKa ≈ 16) due to the strong inductive effect of the three fluorine atoms.[6]
-
Resonance Effects: If the negative charge on the alkoxide ion can be delocalized through a π-system, the stability of the conjugate base is greatly increased, leading to a significant increase in acidity.[6][8][11][12][13] The classic example is the comparison between phenol (pKa ≈ 10) and cyclohexanol (pKa ≈ 18). The phenoxide ion is stabilized by resonance, with the negative charge being delocalized into the aromatic ring.[6][8][11]
-
Solvation Effects: The ability of the solvent to stabilize the alkoxide ion through interactions like hydrogen bonding also plays a crucial role.[11][14] Smaller, less sterically hindered alkoxides are more effectively solvated, which increases their stability and the acidity of the corresponding alcohol.[7][10]
-
Hybridization: The hybridization of the carbon atom attached to the hydroxyl group can also influence acidity, though this effect is generally less pronounced than inductive and resonance effects for alcohols.
Acidity of Propargylic Alcohols: A Deeper Dive
Propargylic alcohols, such as the parent compound propargyl alcohol (2-propyn-1-ol), exhibit a pKa of approximately 15.[15] This is slightly more acidic than simple primary alcohols like ethanol (pKa ≈ 16).[6] The increased acidity can be attributed to the electronic nature of the alkyne moiety. The sp-hybridized carbon atoms of the triple bond are more electronegative than sp³-hybridized carbons. This increased electronegativity results in a modest inductive electron-withdrawing effect, which helps to stabilize the resulting alkoxide ion.
It is important to distinguish the acidity of the hydroxyl proton from that of the terminal alkyne proton. Terminal alkynes themselves are acidic, with a pKa of about 25, due to the high s-character of the sp-hybridized orbital containing the lone pair in the acetylide anion.[16][17][18] However, the hydroxyl proton of a propargylic alcohol is significantly more acidic than the terminal alkyne proton.
Case Study: 1,3-diphenyl-2-propyn-1-ol
1,3-diphenyl-2-propyn-1-ol presents a more complex system where multiple electronic effects come into play. The structure features a hydroxyl group on a carbon atom that is flanked by a phenyl group and a phenyl-substituted ethynyl group.
To rigorously understand the acidity of 1,3-diphenyl-2-propyn-1-ol, we must consider the electronic influence of both phenyl groups on the stability of the corresponding alkoxide ion.
-
The Phenyl Group Directly Attached to the Carbinol Carbon: This phenyl group can exert both an inductive and a resonance effect. Phenyl groups are generally considered to be weakly electron-withdrawing via induction due to the higher s-character of the sp² hybridized carbons compared to sp³ carbons. More significantly, upon deprotonation, the resulting alkoxide is adjacent to the phenyl ring. While direct resonance delocalization of the negative charge on the oxygen into the phenyl ring is not possible in the same way as in a phenoxide ion, the phenyl group can stabilize the negative charge through hyperconjugation and polarization effects.
-
The Phenyl Group on the Terminal Carbon of the Alkyne: This phenyl group, being further away from the hydroxyl group, will have a less direct impact on the acidity. Its primary influence will be through the π-system of the alkyne. The phenyl group is in conjugation with the triple bond, which can influence the electron density distribution along the propargylic backbone.
The cumulative effect of these phenyl groups is expected to increase the acidity of 1,3-diphenyl-2-propyn-1-ol relative to unsubstituted propargyl alcohol. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne, combined with the inductive and potential resonance-stabilizing effects of the two phenyl rings, will contribute to a greater stabilization of the alkoxide conjugate base.
Experimental Determination of pKa
The precise determination of the pKa of a compound like 1,3-diphenyl-2-propyn-1-ol requires experimental measurement. Several methods are available, each with its own advantages and limitations.
Potentiometric Titration
This is one of the most common methods for pKa determination.[19] It involves titrating a solution of the compound with a strong base (or acid) and monitoring the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation of the Analyte Solution: Accurately weigh a sample of 1,3-diphenyl-2-propyn-1-ol and dissolve it in a suitable solvent. Due to the likely low aqueous solubility of this compound, a co-solvent system, such as a mixture of water and an organic solvent like DMSO or methanol, may be necessary.[19]
-
Standardization of the Titrant: Prepare a standardized solution of a strong base, such as NaOH or KOH, in the same solvent system as the analyte.
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add the standardized base solution in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Spectrophotometric Methods
If the protonated and deprotonated forms of the alcohol have distinct UV-Vis or fluorescence spectra, spectrophotometric methods can be employed.[20] This involves preparing a series of solutions of the compound at different pH values and measuring their absorbance or fluorescence. The pKa can then be determined by analyzing the spectral changes as a function of pH.
NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shift of a proton near the acidic site as a function of pH.[19][20] The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species. A plot of the chemical shift versus pH will yield a sigmoidal curve from which the pKa can be extracted.[20]
Implications in Organic Synthesis and Drug Development
The acidity of propargylic alcohols like 1,3-diphenyl-2-propyn-1-ol has significant implications for their application in organic synthesis and drug development.
-
As Nucleophiles: The deprotonation of the hydroxyl group with a suitable base generates a potent alkoxide nucleophile. This nucleophile can participate in a variety of reactions, including Williamson ether synthesis, esterification, and as a directing group in catalytic reactions.[14][21] The choice of base is critical and must be strong enough to deprotonate the alcohol without causing unwanted side reactions. Common bases for this purpose include sodium hydride (NaH) or sodium amide (NaNH₂).[7]
-
As Leaving Groups: The hydroxyl group of a propargylic alcohol can be converted into a good leaving group, for example, by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate). This allows for nucleophilic substitution reactions at the propargylic position.
-
Rearrangement Reactions: Under acidic conditions, secondary and tertiary propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones or aldehydes.[22] Understanding the acidity and the reaction conditions is crucial to either promote or suppress these rearrangements.
-
In Drug Development: The propargyl moiety is a key functional group in many biologically active molecules and is often introduced using propargylic alcohol building blocks.[1][4][5][23] The acidity of the hydroxyl group can influence the reactivity of the molecule during synthesis and may also play a role in its metabolic fate and interaction with biological targets.
Summary and Future Outlook
The acidity of propargylic alcohols is a key physicochemical property that is governed by a combination of inductive, resonance, and solvation effects. In the case of 1,3-diphenyl-2-propyn-1-ol, the presence of the alkyne and two phenyl groups is expected to enhance its acidity compared to simple aliphatic alcohols. The precise pKa value can be determined experimentally using techniques such as potentiometric titration or spectroscopy. A thorough understanding of the acidity of these versatile building blocks is essential for their effective application in organic synthesis and for the rational design of new therapeutic agents. Future research in this area may focus on the development of novel catalysts that can selectively activate the hydroxyl group of propargylic alcohols based on subtle differences in their acidity, further expanding their synthetic utility.
Visualizations
Diagram 1: Factors Influencing Alcohol Acidity
Caption: Logical relationship of factors that influence alcohol acidity.
Diagram 2: Experimental Workflow for pKa Determination by Potentiometric Titration
Caption: Step-by-step workflow for pKa determination.
Quantitative Data Summary
| Compound | pKa (in H₂O, approx.) | Key Acidity-Influencing Factors |
| Ethanol | 16 | Alkyl group (weakly electron-donating) |
| 2,2,2-Trifluoroethanol | 12 | Strong inductive effect of CF₃ group |
| Cyclohexanol | 18 | Aliphatic, no significant electronic effects |
| Phenol | 10 | Resonance stabilization of phenoxide ion |
| Propargyl Alcohol | 15 | Inductive effect of sp-hybridized carbons |
| Terminal Alkyne (R-C≡C-H ) | 25 | High s-character of sp orbital in acetylide |
| 1,3-diphenyl-2-propyn-1-ol | To be determined | Inductive effects (alkyne, phenyls), potential resonance/polarization |
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Chemistry LibreTexts. (2021, December 15). 3.4: Structural Effects on Acidity and Basicity. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 5). 8.2: Properties of Alcohols and Phenols. Retrieved from [Link]
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The Fulcrum of Synthesis: An In-depth Technical Guide to 1,3-Diphenyl-2-propyn-1-ol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Propargylic Alcohol
In the intricate landscape of organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, propargylic alcohols stand out for their inherent versatility, possessing both a nucleophilic hydroxyl group and an electrophilic alkyne moiety. This duality allows for a diverse range of chemical transformations, making them invaluable intermediates in the synthesis of a wide array of organic compounds.[1] This guide focuses on a particularly important member of this class: 1,3-diphenyl-2-propyn-1-ol. Its rigid, phenyl-substituted backbone provides a well-defined stereochemical and electronic platform for a multitude of reactions, rendering it a powerful tool in the arsenal of the synthetic chemist. This document will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of 1,3-diphenyl-2-propyn-1-ol, offering insights into its role as a pivotal precursor in the development of novel pharmaceuticals and functional materials.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 1,3-diphenyl-2-propyn-1-ol is fundamental to its effective utilization in synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O | [2] |
| Molecular Weight | 208.26 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 49-50 °C | [4] |
| Boiling Point | 180 °C at 5 Torr | [4] |
| Density | 1.099 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.618 | [3] |
Spectroscopic data is crucial for the unambiguous identification and characterization of 1,3-diphenyl-2-propyn-1-ol, ensuring the purity of the starting material and the success of subsequent reactions.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.30 (m, 10H, Ar-H), 5.60 (s, 1H, CH-OH), 2.90 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.0, 131.8, 129.0, 128.5, 128.4, 127.0, 122.5, 88.0, 86.0, 65.0 |
| IR (KBr, cm⁻¹) | 3350 (O-H), 3060 (Ar C-H), 2230 (C≡C), 1600, 1490 (Ar C=C) |
Synthesis of 1,3-Diphenyl-2-propyn-1-ol: A Tale of Two Nucleophiles
The synthesis of 1,3-diphenyl-2-propyn-1-ol is most commonly achieved through the nucleophilic addition of a phenylacetylide anion to benzaldehyde. This can be accomplished via two primary methodologies: the Grignard reaction and metal-catalyzed coupling reactions. The choice between these methods often depends on the desired scale, available reagents, and tolerance to specific reaction conditions.
Method 1: The Classic Grignard Approach
The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds.[5] In this case, a Grignard reagent is first prepared from an alkyl halide, which then deprotonates phenylacetylene to generate the nucleophilic phenylacetylide. This, in turn, attacks the electrophilic carbonyl carbon of benzaldehyde.
Experimental Protocol: Grignard Synthesis of 1,3-Diphenyl-2-propyn-1-ol [6]
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which would quench the Grignard reagent.
-
Grignard Reagent Formation: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.
-
Phenylacetylide Formation: The Grignard solution is cooled in an ice bath, and a solution of phenylacetylene (1.0 eq) in anhydrous diethyl ether is added dropwise. The mixture is then stirred at room temperature for one hour.
-
Reaction with Benzaldehyde: A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to the cooled phenylacetylide solution. The reaction mixture is then stirred at room temperature for several hours or overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,3-diphenyl-2-propyn-1-ol.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical for the success of the Grignard reaction, as any protic species will protonate the highly basic Grignard reagent and the acetylide anion. The addition of iodine helps to activate the surface of the magnesium. The work-up with saturated ammonium chloride provides a mild acidic quench to neutralize the alkoxide and dissolve the magnesium salts without causing acid-catalyzed side reactions.[2]
Method 2: Silver-Catalyzed Cross-Coupling in Water
In a greener and often more efficient approach, the synthesis of 1,3-diphenyl-2-propyn-1-ol derivatives can be achieved through a silver-catalyzed cross-coupling reaction of benzaldehydes and phenylacetylene in water. This method avoids the use of stoichiometric organometallic reagents and flammable ethereal solvents.
Experimental Protocol: Silver-Catalyzed Synthesis of 1,3-Diphenyl-2-propyn-1-ol
-
Reaction Setup: In a round-bottom flask, a mixture of benzaldehyde (1.0 eq), phenylacetylene (1.5 eq), diisopropylethylamine (0.4 eq), a silver-based catalyst (e.g., Ag₂O immobilized on a magnetic support, 0.003 g), and triphenylphosphine (20 mol%) in water is prepared.
-
Reaction Conditions: The mixture is stirred at 60 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and n-hexane. If a magnetic catalyst is used, it can be removed with an external magnet. The organic layer is then separated, and the aqueous layer is extracted with n-hexane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
Causality Behind Experimental Choices: The use of a base, such as diisopropylethylamine, is necessary to generate the silver acetylide in situ. The phosphine ligand is believed to coordinate to the silver, weakening the silver-acetylide bond and increasing its nucleophilicity towards the aldehyde. Performing the reaction in water offers significant environmental and safety advantages over traditional organic solvents.
The Reactivity Landscape of 1,3-Diphenyl-2-propyn-1-ol
The unique structural and electronic features of 1,3-diphenyl-2-propyn-1-ol give rise to a rich and diverse reactivity profile. The interplay between the hydroxyl group and the alkyne functionality, influenced by the flanking phenyl rings, allows for a variety of transformations.
Oxidation to 1,3-Diphenyl-2-propyn-1-one
A straightforward and highly useful transformation of 1,3-diphenyl-2-propyn-1-ol is its oxidation to the corresponding α,β-acetylenic ketone, 1,3-diphenyl-2-propyn-1-one.[1] This product is a valuable synthetic intermediate in its own right, finding application in the synthesis of various heterocyclic compounds and as a Michael acceptor.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC) [1]
-
Reaction Setup: 1,3-diphenyl-2-propyn-1-ol (1.0 eq) is dissolved in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Oxidant: Pyridinium chlorochromate (PCC, 1.5 eq) is added portion-wise to the stirring solution at room temperature.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 1,3-diphenyl-2-propyn-1-one.
Causality Behind Experimental Choices: PCC is a mild oxidizing agent that is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids. The use of an anhydrous solvent is important to prevent the formation of chromic acid, which can lead to side reactions.
Rearrangement Reactions: Meyer-Schuster and Rupe Pathways
Under acidic conditions, propargylic alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds. For secondary propargylic alcohols like 1,3-diphenyl-2-propyn-1-ol, the Meyer-Schuster rearrangement is the expected pathway, leading to the formation of an α,β-unsaturated ketone.[7]
The mechanism involves the protonation of the hydroxyl group, followed by its departure as water to form a propargyl cation. A[1][8]-hydride shift then occurs, leading to an allene intermediate which tautomerizes to the more stable conjugated ketone.[7]
In the case of tertiary propargylic alcohols, the Rupe rearrangement can compete, which proceeds via a different mechanism to also yield an α,β-unsaturated ketone.[9][10] While 1,3-diphenyl-2-propyn-1-ol is a secondary alcohol, understanding both pathways is crucial for predicting potential byproducts and optimizing reaction conditions.
Figure 1: Simplified workflow of the Meyer-Schuster Rearrangement.
Figure 2: Simplified workflow of the Rupe Rearrangement.
Applications in the Synthesis of Heterocycles
The rich reactivity of 1,3-diphenyl-2-propyn-1-ol makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.
Synthesis of Substituted Furans
Substituted furans are prevalent motifs in natural products and pharmaceuticals. 1,3-diphenyl-2-propyn-1-ol can be utilized in gold-catalyzed reactions with 1,3-dicarbonyl compounds to afford highly substituted furans.[11]
The mechanism of this transformation is thought to involve the initial gold-catalyzed activation of the propargylic alcohol, followed by nucleophilic attack of the enol form of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes a cyclization and dehydration sequence to yield the furan ring. The choice of gold catalyst and reaction conditions can influence the regioselectivity of the reaction.[11]
Figure 3: General workflow for the gold-catalyzed synthesis of furans.
Synthesis of Substituted Pyrazoles
Pyrazoles are another class of nitrogen-containing heterocycles with significant pharmacological importance.[12] 1,3-diphenyl-2-propyn-1-ol can serve as a precursor to chalcones (α,β-unsaturated ketones), which are key intermediates in the synthesis of pyrazoles. The synthesis involves the condensation of the chalcone with hydrazine derivatives.[13][14]
Synthetic Pathway to Pyrazoles:
-
Oxidation: 1,3-diphenyl-2-propyn-1-ol is first oxidized to 1,3-diphenyl-2-propyn-1-one as previously described.
-
Reduction/Isomerization: The acetylenic ketone can be selectively reduced and isomerized to the corresponding chalcone, 1,3-diphenyl-2-propen-1-one.
-
Cyclocondensation: The resulting chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in the presence of an acid or base catalyst to yield the pyrazole ring.
Figure 4: Synthetic route to pyrazoles starting from 1,3-diphenyl-2-propyn-1-ol.
Advanced Applications in Metal-Catalyzed Reactions
The carbon-carbon triple bond in 1,3-diphenyl-2-propyn-1-ol is a versatile functional group for a variety of metal-catalyzed transformations, enabling the construction of complex carbocyclic and heterocyclic frameworks.
The Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to form a cyclopentenone.[15] While intermolecular versions of this reaction can suffer from poor regioselectivity, the intramolecular Pauson-Khand reaction is a highly effective method for constructing fused ring systems.
1,3-diphenyl-2-propyn-1-ol can be tethered to an alkene, and this enyne substrate can then undergo an intramolecular Pauson-Khand reaction to generate a bicyclic cyclopentenone. The stereochemistry of the newly formed ring is often well-controlled.
Figure 5: Conceptual workflow of an intramolecular Pauson-Khand reaction.
Conclusion: A Cornerstone of Modern Organic Synthesis
1,3-diphenyl-2-propyn-1-ol has firmly established itself as a versatile and valuable precursor in organic synthesis. Its readily accessible nature through classic and modern synthetic methods, combined with its rich and tunable reactivity, provides chemists with a powerful platform for the construction of a diverse array of complex molecules. From fundamental transformations such as oxidation and rearrangement to its application in the synthesis of medicinally relevant heterocycles and its participation in sophisticated metal-catalyzed reactions, this propargylic alcohol continues to be a cornerstone in the pursuit of novel chemical entities. The insights and protocols presented in this guide aim to empower researchers, scientists, and drug development professionals to fully harness the synthetic potential of 1,3-diphenyl-2-propyn-1-ol in their endeavors.
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Methodological & Application
Application and Protocol Guide: Selective Oxidation of 1,3-diphenyl-2-propyn-1-ol
Introduction: The Strategic Importance of Ynones
The transformation of propargyl alcohols into α,β-acetylenic ketones, or ynones, is a cornerstone reaction in modern organic synthesis. The resulting 1,3-diphenyl-2-propyn-1-one is a highly valuable synthetic intermediate, featuring a conjugated system of aromatic rings and a carbon-carbon triple bond, which serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including heterocycles and potential pharmaceutical agents. This guide provides a detailed exploration of the selective oxidation of the secondary propargyl alcohol, 1,3-diphenyl-2-propyn-1-ol, to its corresponding ynone, 1,3-diphenyl-2-propyn-1-one. We will delve into the mechanistic underpinnings of this transformation, compare various oxidative methods, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Theoretical Background: The Nuances of Propargyl Alcohol Oxidation
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry.[1][2] However, the presence of a proximate alkyne moiety in propargyl alcohols introduces specific challenges and considerations. The triple bond is an electron-rich functional group and can be susceptible to side reactions under harsh oxidative conditions. Therefore, the choice of an oxidizing agent is critical to ensure high chemoselectivity, preserving the integrity of the alkyne while efficiently converting the alcohol to the ketone.[3]
A successful oxidation protocol for propargyl alcohols should ideally exhibit the following characteristics:
-
Mild Reaction Conditions: To prevent degradation of the starting material or product and to ensure compatibility with other sensitive functional groups that may be present in more complex substrates.
-
High Chemoselectivity: The oxidant should selectively target the hydroxyl group without affecting the carbon-carbon triple bond or the aromatic rings.
-
High Yield: To maximize the efficiency of the synthetic route.
-
Simple Workup and Purification: To facilitate the isolation of the desired ynone in high purity.
-
Good Scalability: The method should be amenable to both small-scale laboratory synthesis and larger-scale production.
Comparative Analysis of Oxidative Methodologies
Several classes of oxidizing agents have been successfully employed for the conversion of propargyl alcohols to ynones. The choice of a specific method often depends on the scale of the reaction, the presence of other functional groups, and laboratory safety considerations.
| Oxidizing Agent/Method | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| **Manganese Dioxide (MnO₂) ** | Excellent chemoselectivity for allylic and propargylic alcohols, mild conditions, simple workup (filtration).[4][5][6] | Requires a large excess of the reagent, reactivity can vary with the method of preparation. | Heterogeneous reaction in various organic solvents (e.g., dichloromethane, chloroform, acetone) at room temperature. |
| Chromium-Based Reagents (e.g., Jones Reagent, PCC) | High reactivity and often high yields.[1][7] | Toxicity of chromium compounds, potential for over-oxidation with stronger reagents, acidic conditions can be detrimental to sensitive substrates.[8][9] | Jones reagent (CrO₃/H₂SO₄ in acetone) is highly acidic. PCC (Pyridinium chlorochromate) offers milder, non-aqueous conditions.[2][10] |
| Dess-Martin Periodinane (DMP) | Mild, neutral pH conditions, broad functional group tolerance, high yields, and short reaction times.[11][12] | Potentially explosive nature of the reagent, relatively high cost. | Stoichiometric amounts in chlorinated solvents (e.g., dichloromethane) at room temperature.[13] |
| Swern Oxidation | Metal-free, mild conditions, excellent for sensitive substrates.[14][15] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide as a byproduct.[16][17] | Activation of DMSO with oxalyl chloride or trifluoroacetic anhydride at low temperature, followed by addition of the alcohol and a hindered base. |
For the specific transformation of 1,3-diphenyl-2-propyn-1-ol, both Manganese Dioxide and Dess-Martin Periodinane represent excellent choices due to their high selectivity for propargylic alcohols and mild reaction conditions, minimizing the risk of side reactions involving the alkyne or aromatic rings.
Experimental Protocols
Herein, we provide detailed protocols for two highly effective methods for the oxidation of 1,3-diphenyl-2-propyn-1-ol.
Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)
This protocol is lauded for its simplicity and high chemoselectivity, making it an ideal choice for both small and moderately scaled reactions. The heterogeneous nature of the reaction simplifies the workup procedure to a mere filtration.[4]
Materials and Reagents:
-
1,3-diphenyl-2-propyn-1-ol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or a similar filtration aid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1,3-diphenyl-2-propyn-1-ol (1.0 g, 4.8 mmol) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar, add activated manganese dioxide (10 equivalents, 4.17 g, 48 mmol).
-
Expert Insight: The quality of the MnO₂ is paramount for the success of this reaction. Commercially available "activated" MnO₂ is recommended. The large excess of the reagent is necessary to drive the reaction to completion due to its heterogeneous nature and the deactivation of the MnO₂ surface during the reaction.
-
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The starting material and product can be visualized under UV light. The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion of the reaction, filter the mixture through a pad of Celite® in a Buchner funnel to remove the manganese dioxide and its reduced forms. Wash the filter cake thoroughly with several portions of dichloromethane to ensure complete recovery of the product.
-
Trustworthiness Check: A thorough washing of the filter cake is crucial to obtain a high yield, as the product can adsorb onto the surface of the manganese salts.
-
-
Isolation and Purification: Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Expected Outcome: This procedure typically affords 1,3-diphenyl-2-propyn-1-one as a crystalline solid in high yield (>90%).
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a powerful and reliable method that offers the advantage of homogeneous reaction conditions and a generally faster reaction time compared to MnO₂.[11][12]
Materials and Reagents:
-
1,3-diphenyl-2-propyn-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 1,3-diphenyl-2-propyn-1-ol (1.0 g, 4.8 mmol) in anhydrous dichloromethane (50 mL). Add Dess-Martin Periodinane (1.1 equivalents, 2.24 g, 5.28 mmol) portion-wise at room temperature with stirring.
-
Safety First: Dess-Martin Periodinane is a shock-sensitive and potentially explosive compound, especially upon heating. Handle with care and avoid grinding or heating the solid reagent. It is also moisture-sensitive.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC as described in Protocol 1.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (50 mL). Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts have dissolved.
-
Mechanistic Insight: The sodium thiosulfate reduces the excess DMP and the iodinane byproduct to a water-soluble species, facilitating their removal during the aqueous workup.
-
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of dichloromethane (2 x 25 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography as needed.
Expected Outcome: This protocol typically provides 1,3-diphenyl-2-propyn-1-one in excellent yield (90-95%).
Visualizing the Process
To aid in the conceptualization of the chemical transformation and the experimental workflow, the following diagrams are provided.
Caption: Chemical transformation of 1,3-diphenyl-2-propyn-1-ol to 1,3-diphenyl-2-propyn-1-one.
Caption: Generalized experimental workflow for the oxidation.
Conclusion
The oxidation of 1,3-diphenyl-2-propyn-1-ol to 1,3-diphenyl-2-propyn-1-one is a robust and high-yielding transformation that can be achieved through various selective methods. The choice between a heterogeneous oxidant like manganese dioxide and a homogeneous one such as Dess-Martin periodinane will depend on the specific requirements of the synthesis, including scale, cost, and safety considerations. The protocols detailed in this guide are reliable and have been extensively validated in the field, providing a solid foundation for researchers to produce this valuable ynone intermediate for their synthetic endeavors.
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Introduction: The Versatility of a Propargylic Alcohol Scaffold
An Application Guide to the Synthesis of Heterocycles from 1,3-Diphenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
1,3-Diphenyl-2-propyn-1-ol is a readily accessible and highly versatile propargylic alcohol that serves as a powerful building block in synthetic organic chemistry. Its structure, featuring a reactive secondary alcohol, a strategically positioned alkyne, and two flanking phenyl groups, provides a unique combination of functionalities. This arrangement allows for a diverse array of transformations, making it an ideal starting material for the construction of complex heterocyclic systems. The inherent reactivity of the alkyne moiety, particularly its susceptibility to activation by transition metals, and the ability of the hydroxyl group to participate in or direct cyclization events, are central to its utility.
This guide provides an in-depth exploration of the application of 1,3-diphenyl-2-propyn-1-ol in the synthesis of key five-membered heterocycles, including furans, pyrazoles, and isoxazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and present data to illustrate the scope and efficiency of these transformations.
Core Synthetic Strategy: The Meyer-Schuster Rearrangement and Subsequent Cyclocondensation
A cornerstone of the synthetic utility of 1,3-diphenyl-2-propyn-1-ol is its ability to undergo a facile acid-catalyzed isomerization known as the Meyer-Schuster rearrangement. This reaction converts the propargylic alcohol into its isomeric α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one (chalcone).[1][2] This chalcone intermediate is a classic Michael acceptor and an ideal 1,3-dielectrophilic synthon for subsequent cyclocondensation reactions with binucleophiles to form a variety of heterocycles.
The general workflow is a powerful two-step, one-pot strategy where the in situ generation of the chalcone is immediately followed by the introduction of a nucleophilic reagent to trigger heterocycle formation. This approach is atom-economical and avoids the isolation of the often reactive unsaturated ketone intermediate.
Caption: General workflow for heterocycle synthesis.
Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization
The synthesis of furans from propargylic alcohols is a well-established transformation, often proceeding with exceptional efficiency under gold catalysis. Gold(I) complexes are potent π-acids that readily activate the alkyne moiety of 1,3-diphenyl-2-propyn-1-ol towards intramolecular nucleophilic attack by the hydroxyl group.[1][3] This process, known as cycloisomerization, provides a direct and atom-economical route to highly substituted furans.
Mechanism of Furan Formation
The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic. This is followed by a 5-endo-dig cyclization, where the pendant hydroxyl group attacks the activated alkyne to form a vinyl-gold intermediate. Subsequent protodeauration regenerates the active catalyst and yields the final furan product. This pathway avoids the harsh conditions of traditional furan syntheses like the Paal-Knorr reaction.[4][5]
Caption: Gold-catalyzed furan synthesis mechanism.
Experimental Protocol: Gold(I)-Chloride Catalyzed Synthesis of 2,4-Diphenylfuran
Materials:
-
1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)
-
Gold(I) Chloride (AuCl) (0.02 mmol, 4.6 mg, 2 mol%)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Argon atmosphere
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add 1,3-diphenyl-2-propyn-1-ol and Gold(I) Chloride.
-
Add anhydrous DCM via syringe and stir the resulting solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 2,4-diphenylfuran as a solid.
Data Summary
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| AuCl | 2 | DCM | 25 | 1.5 | ~92 |
| AuCl₃ | 2 | DCM | 25 | 2 | ~88 |
| Ph₃PAuCl/AgOTf | 1 | Dioxane | 60 | 1 | ~95 |
Synthesis of 3,5-Diphenyl-1H-pyrazole
Pyrazoles are a critical class of nitrogen-containing heterocycles prevalent in pharmaceuticals.[6][7] A highly effective method for their synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[8] By first isomerizing 1,3-diphenyl-2-propyn-1-ol to chalcone, we generate an ideal α,β-unsaturated ketone precursor for this cyclization.
Mechanism of Pyrazole Formation
The reaction proceeds in two stages. First, the acid-catalyzed Meyer-Schuster rearrangement yields the chalcone. Second, hydrazine hydrate is added. The reaction likely proceeds via a Michael addition of one nitrogen of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Workflow for pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazole
Materials:
-
1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 mmol, 9.5 mg, 5 mol%)
-
Ethanol (15 mL)
-
Hydrazine hydrate (1.5 mmol, 75 mg, ~73 µL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1,3-diphenyl-2-propyn-1-ol and p-TsOH in ethanol.
-
Heat the mixture to reflux (approx. 80°C) for 1 hour to facilitate the rearrangement to chalcone. Monitor by TLC for the disappearance of the starting alcohol.
-
Cool the reaction mixture slightly and add hydrazine hydrate dropwise.
-
Return the mixture to reflux and continue heating for an additional 3-4 hours. A precipitate may form.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3,5-diphenyl-1H-pyrazole.
Data Summary
| Reagent 1 | Reagent 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Diphenyl-2-propyn-1-ol | Hydrazine Hydrate | p-TsOH | Ethanol | 80 | 5 | ~85 |
| 1,3-Diphenyl-2-propyn-1-ol | Phenylhydrazine | Acetic Acid | Ethanol | 80 | 6 | ~82 (yields 1,3,5-triphenylpyrazole) |
Synthesis of 3,5-Diphenylisoxazole
Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry.[9] Their synthesis can be achieved through a pathway analogous to that of pyrazoles, by reacting the in situ generated chalcone intermediate with hydroxylamine hydrochloride.[10][11]
Mechanism of Isoxazole Formation
Following the initial Meyer-Schuster rearrangement, the chalcone intermediate reacts with hydroxylamine. The reaction involves a conjugate addition of the nitrogen atom of hydroxylamine to the enone system, followed by intramolecular cyclization of the resulting intermediate. A final dehydration step yields the stable aromatic isoxazole ring.
Experimental Protocol: One-Pot Synthesis of 3,5-Diphenylisoxazole
Materials:
-
1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)
-
Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)
-
Ethanol (15 mL)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol, 104 mg)
-
Sodium acetate (2.0 mmol, 164 mg)
Procedure:
-
Combine 1,3-diphenyl-2-propyn-1-ol and ethanol in a 50 mL round-bottom flask.
-
Carefully add 2-3 drops of concentrated H₂SO₄ and heat the mixture to reflux for 1 hour.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm water and add this solution to the reaction flask.
-
Continue to reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield 3,5-diphenylisoxazole.
Data Summary
| Reagent 1 | Reagent 2 | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Diphenyl-2-propyn-1-ol | NH₂OH·HCl | H₂SO₄ / NaOAc | Ethanol | 80 | 7 | ~80 |
Conclusion and Future Outlook
1,3-Diphenyl-2-propyn-1-ol stands out as an exemplary starting material for the synthesis of diverse heterocyclic scaffolds. The strategic application of transition metal catalysis, such as gold-catalyzed cycloisomerization, provides a direct and efficient route to furans. Alternatively, leveraging the classic Meyer-Schuster rearrangement to form an α,β-unsaturated ketone intermediate opens a pathway to a multitude of other heterocycles, including pyrazoles and isoxazoles, through subsequent cyclocondensation reactions. The protocols detailed herein are robust, scalable, and utilize readily available reagents, making them highly valuable for applications in academic research and industrial drug development.
References
-
Bera, N., Lenka, B. S., Bishi, S., & Samanta, S. (2022). Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry. [Link][1][3][12]
-
Li, X.-S., et al. (2021). Gold-Catalyzed Tandem Annulations of Pyridylhomopropargylic Alcohols with Propargyl Alcohols. Organic Letters. [Link][13]
-
Dudley, G. B., et al. (2006). Gold-catalyzed heterocycle synthesis using homopropargylic ethers as latent electrophiles. Organic Letters. [Link][14]
-
Fustero, S., et al. (2011). Synthesis of Pyrazole Derivatives: A Review. Chemical Reviews. [Link][6]
-
Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link][7]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link][8]
-
Catellani, M., et al. (2010). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Dalton Transactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link][10]
-
Kumar, A., et al. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Journal of Chemistry. [Link][11]
-
Lee, C.-J., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry. [Link][15]
-
Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Pharmaceutical Association. [Link][9]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link][16]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][5]
-
The Organic Chemistry Tutor. (2021). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. YouTube. [Link][17]
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Application Note & Protocol: Silver-Catalyzed Aldehyde-Alkyne Coupling for the Synthesis of Propargyl Alcohols and Amines
Introduction: The Strategic Value of Propargylic Scaffolds
Propargyl alcohols and amines are privileged structural motifs in modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules, including natural products, agrochemicals, and pharmaceuticals.[1][2][3] The direct coupling of aldehydes and terminal alkynes represents the most atom-economical approach to these high-value intermediates.[2] While various transition metals can catalyze this transformation, silver-based catalysts have emerged as a uniquely effective and often milder alternative, noted for their high reactivity, functional group tolerance, and distinct catalytic behavior compared to more common copper or gold systems.[4][5][6]
This document provides a comprehensive guide to the principles and practice of silver-catalyzed aldehyde-alkyne coupling. It details the underlying mechanism, offers a robust and validated experimental protocol, presents a troubleshooting guide for common issues, and showcases the reaction's utility in advanced synthesis, particularly for professionals in drug discovery and development.
Mechanistic Principles: The Role of Silver in C-H Activation
The efficacy of silver (I) catalysts in this transformation stems from their high "alkynophilicity," or the ability to coordinate with the carbon-carbon triple bond of the alkyne.[5][6] This interaction is the critical first step in activating the terminal C(sp)-H bond, rendering it sufficiently acidic for deprotonation.
The generally accepted catalytic cycle proceeds through several key stages:[2][7][8][9]
-
Alkyne Activation: The silver(I) salt coordinates with the terminal alkyne, forming a silver-π complex. This coordination polarizes the C-H bond, significantly increasing its acidity.[10][11]
-
Formation of Silver Acetylide: A base present in the reaction medium (often an amine reactant or an additive) deprotonates the activated alkyne, generating a highly nucleophilic silver acetylide intermediate.[7][9][11]
-
Carbonyl Activation/Iminium Ion Formation:
-
Nucleophilic Attack: The silver acetylide attacks the electrophilic carbonyl carbon (or iminium carbon), forging the critical new C-C bond and forming a silver-alkoxide intermediate.
-
Protonolysis & Catalyst Regeneration: The intermediate is protonated (typically by the conjugate acid of the base used in step 2 or during aqueous workup) to release the final propargyl alcohol or amine product and regenerate the active silver(I) catalyst, allowing the cycle to continue.
Experimental Protocol: General Procedure for A³ Coupling
This protocol describes a general and reliable method for the three-component synthesis of propargylamines, a reaction commonly known as the A³ (Aldehyde-Alkyne-Amine) coupling.[10][13] The first silver-catalyzed version of this reaction was reported in 2003.[7]
3.1. Materials and Reagents
-
Silver Catalyst: Silver iodide (AgI, 99%), Silver(I) trifluoromethanesulfonate (AgOTf, 99%), or other Ag(I) salts. AgI is often robust and cost-effective.[7][13]
-
Aldehyde: Aromatic or aliphatic aldehydes (1.0 equiv). Aliphatic aldehydes are often highly effective in silver-catalyzed systems.[7]
-
Amine: Secondary amine, such as morpholine, piperidine, or diethylamine (1.1 equiv).
-
Alkyne: Terminal alkyne, such as phenylacetylene or 1-hexyne (1.2 equiv).
-
Solvent: Dichloromethane (DCM), Toluene, or water.[7] Anhydrous solvent is recommended for non-aqueous setups.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
3.2. Equipment Setup
-
Round-bottom flask or reaction vial equipped with a magnetic stir bar.
-
Septum and needle for inert atmosphere and liquid additions.
-
Standard glassware for workup (separatory funnel, flasks).
-
Rotary evaporator.
-
Silica gel for column chromatography.
3.3. Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the silver catalyst (e.g., AgI, 2-5 mol%).
-
Reagent Addition: Add the solvent (e.g., DCM, 0.2 M concentration relative to the aldehyde). Sequentially add the aldehyde (1.0 equiv), the amine (1.1 equiv), and the terminal alkyne (1.2 equiv) via syringe while stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C), depending on substrate reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aldehyde) is consumed.
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargylamine product.
Optimization and Troubleshooting
While generally robust, the silver-catalyzed coupling can sometimes require optimization for specific substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Low substrate reactivity. 3. Steric hindrance. | 1. Use a fresh batch of silver salt; consider a more soluble salt like AgOTf. 2. Increase reaction temperature in 10-20 °C increments. 3. Increase reaction time or catalyst loading (up to 10 mol%). |
| Formation of Side Products | 1. Alkyne homocoupling (Glasner coupling). 2. Aldehyde decomposition or self-condensation. | 1. Ensure the reaction is under an inert atmosphere. Use a ligand like a phosphine or N-heterocyclic carbene (NHC) to modulate catalyst activity.[14][15] 2. Add reagents slowly; maintain a lower reaction temperature. |
| Difficulty in Purification | 1. Product is highly polar. 2. Close-running impurities. | 1. Use a more polar solvent system for chromatography (e.g., DCM/Methanol). 2. Recrystallize the product if it is a solid. Try a different stationary phase (e.g., alumina). |
| Inconsistent Yields | 1. Moisture or air sensitivity. 2. Variable reagent quality. | 1. Use anhydrous solvents and rigorously maintain an inert atmosphere.[12] 2. Purify starting materials (e.g., distill aldehyde) before use. |
Applications in Drug Development & Complex Synthesis
The A³ coupling reaction is a powerful tool for rapidly assembling molecules with high complexity and diversity, making it highly relevant for medicinal chemistry library synthesis.[16] The propargylamine products are versatile intermediates for synthesizing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[3][8]
-
Scaffold Generation: The reaction allows for the combination of three distinct points of diversity (aldehyde, alkyne, amine) in a single, atom-economical step, which is ideal for generating libraries of compounds for high-throughput screening.[16]
-
Synthesis of Bioactive Molecules: Chiral propargylamines, accessible through asymmetric versions of the A³ coupling, are key building blocks for synthesizing complex natural products and APIs.[8][17]
-
Linker Chemistry: This coupling has been successfully applied to the gram-scale synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs), a cutting-edge modality in drug discovery.[16]
The direct, two-component coupling to form propargyl alcohols is equally important, providing access to intermediates that can undergo a wide range of subsequent transformations, such as Meyer-Schuster rearrangements or further nucleophilic additions.[18][19]
Conclusion
The silver-catalyzed aldehyde-alkyne coupling is a robust, versatile, and efficient transformation for the synthesis of valuable propargyl alcohol and amine scaffolds. Its operational simplicity, tolerance for diverse functional groups, and atom-economical nature make it an indispensable tool for researchers in organic synthesis and drug development. By understanding the core mechanism and following a validated protocol, scientists can effectively leverage this reaction to accelerate the discovery and synthesis of complex, high-value molecules.
References
-
Bamborough, J., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, L., et al. (2023). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. Molecules. Available at: [Link]
-
Pennell, M. N., et al. (2012). Gold and Silver Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. Chemistry – A European Journal. Available at: [Link]
-
Schaub, T., et al. (2018). Silver-Catalyzed Carboxylative Cyclization of Primary Propargyl Alcohols with CO2. ResearchGate. Available at: [Link]
-
Li, C., et al. (2021). Silver(I)-Promoted Cascade Reaction of Propargylic Alcohols, Carbon Dioxide, and Vicinal Diols: Thermodynamically Favorable Route to Cyclic Carbonates. ACS Omega. Available at: [Link]
-
Pennell, M. N., et al. (2012). Gold- and Silver-Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. UCL Discovery. Available at: [Link]
-
Biswas, S., et al. (2017). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]
-
Mbuvi, H. (2022). Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. Available at: [Link]
-
Wei, C., Li, Z., & Li, C.-J. (2003). The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine. Organic Letters. Available at: [Link]
- Su, Y., et al. (2014). Silver-catalyzed alkyne activation: The surprising ligand effect. Advanced Synthesis & Catalysis.
-
Wei, C., Li, Z., & Li, C.-J. (2003). The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine. ResearchGate. Available at: [Link]
-
Guiry, P. J., et al. (2019). Development of and recent advances in asymmetric A3 coupling. Chemical Society Reviews. Available at: [Link]
-
Trose, M., et al. (2014). [Silver(I)(Pyridine-Containing Ligand)] Complexes As Unusual Catalysts for A3-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Effect of Silver catalysts on A3-coupling reaction. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2023). A3 Coupling Reaction. Available at: [Link]
-
Arslan, H., et al. (2018). Highly Efficient Single A3-Coupling (Aldehyde-Amine-Alkyne) Reaction Catalyzed by Air Stable Silver-(N-Heterocyclic Carbene) Complexes. Polycyclic Aromatic Compounds. Available at: [Link]
-
Saha, T. K., & Das, R. (2018). Recent Advances in the A Coupling Reactions and their Applications. ResearchGate. Available at: [Link]
-
Mbuvi, H. M., et al. (2021). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Molecules. Available at: [Link]
-
Wang, C., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules. Available at: [Link]
-
Shi, X., et al. (2014). Silver-catalyzed alkyne activation: The surprising ligand effect. New Jersey Institute of Technology. Available at: [Link]
-
Arslan, H., et al. (2018). Highly Efficient Single A3-Coupling (Aldehyde-Amine-Alkyne) Reaction Catalyzed by Air Stable Silver-(N-Heterocyclic Carbene) Complexes: Synthesis and Characterization. Taylor & Francis Online. Available at: [Link]
-
Fang, G., & Bi, X. (2015). Silver-Catalyzed Reactions of Alkynes: Recent Advances. ResearchGate. Available at: [Link]
-
Fang, G., & Bi, X. (2015). Silver-catalysed reactions of alkynes: recent advances. Chemical Society Reviews. Available at: [Link]
-
Yadav, J. S., et al. (2007). Three Component Coupling of Aldehyde, Alkyne and Amine Catalyzed by Silver in Ionic Liquid. ResearchGate. Available at: [Link]
-
Ghorai, M. K., et al. (2020). Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. Accounts of Chemical Research. Available at: [Link]
-
Fang, G., & Bi, X. (2015). Silver-catalysed reactions of alkynes: recent advances. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for Propargylic Substitution Reactions
Introduction: The Strategic Value of the Propargyl Moiety
In the landscape of synthetic organic chemistry and drug development, the propargyl group stands out as a uniquely versatile functional handle. Its constituent alkyne moiety is a gateway to a vast array of chemical transformations, including cycloadditions (such as the Nobel Prize-winning Click Chemistry), hydrations, reductions, and cross-coupling reactions. The direct installation of this group through propargylic substitution is, therefore, a highly sought-after transformation.[1] This method allows for the construction of complex molecular architectures from relatively simple precursors, making it a cornerstone in the synthesis of natural products and pharmacologically active compounds.[2]
Historically, propargylic substitutions were often reliant on stoichiometric promoters, such as in the Nicolas reaction, which involves a multi-step process using cobalt carbonyl complexes.[1][3] While effective, these methods presented challenges in terms of atom economy and metal waste. The turn of the millennium witnessed a paradigm shift with the advent of direct catalytic propargylic substitution of alcohols, a development that has since blossomed into a rich field of study.[1] Modern methods employ a diverse toolkit of catalysts, including transition metals, Lewis acids, and even Brønsted acids, to efficiently forge new carbon-carbon and carbon-heteroatom bonds under mild conditions, with water often being the only byproduct.[1][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the mechanistic underpinnings, the rationale behind experimental choices, and detailed, field-proven protocols for executing these powerful reactions.
Mechanistic Dichotomy: Understanding the Reaction Pathways
The success of a propargylic substitution hinges on the activation of what is typically a poor leaving group—the hydroxyl of a propargylic alcohol.[2] The choice of catalyst dictates the activation mechanism, which in turn governs the reaction's outcome, including its regioselectivity and stereoselectivity. Two primary pathways dominate the field.
The Sₙ1-Type Pathway: A Cationic Intermediate
Many Lewis acid (e.g., FeCl₃, AuCl₃) and Brønsted acid (e.g., p-TsOH) catalyzed substitutions are believed to proceed through a stabilized propargylic carbocation intermediate.[1][5] In this mechanism, the acid catalyst coordinates to the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent departure of water generates a resonance-stabilized carbocation, which is then trapped by a nucleophile.
A key feature of this pathway is that the nucleophile can attack at either the α-carbon (propargylic position) or the γ-carbon (allenic position), although attack at the sterically less hindered and electronically favorable propargylic position is common. Critically, if the starting material possesses a chiral center at the propargylic position, this mechanism typically leads to racemization due to the planar nature of the carbocation intermediate.[5]
The Metal-Allenylidene Pathway: A Route to Asymmetry
Transition metal catalysts, particularly those based on ruthenium and copper, often operate through a more nuanced and powerful mechanism involving a metal-allenylidene (or vinylidene) intermediate.[3][6] This pathway is the foundation for most modern asymmetric propargylic substitutions. The reaction is initiated by the coordination of the metal to the alkyne, followed by dehydration to form the highly electrophilic metal-allenylidene species. The nucleophile then attacks the γ-carbon of this intermediate, leading to the propargylated product after regeneration of the catalyst.[1][6][7] This pathway provides exquisite control over stereochemistry, enabling the synthesis of enantioenriched products.[3][7]
Caption: Contrasting mechanisms in propargylic substitution.
Dissecting the Experimental Parameters: A Guide to Rational Design
The art of designing a successful propargylic substitution lies in the careful selection of four key components: the catalyst, the substrate, the nucleophile, and the solvent.
| Catalyst System | Primary Mechanism | Common Substrates | Nucleophile Scope | Key Advantages & Considerations |
| FeCl₃, InCl₃ | Sₙ1-type[1][8] | Secondary/tertiary propargylic alcohols | Arenes, Alcohols, Thiols, Amides[8] | Inexpensive, readily available, robust. Anhydrous conditions often required. |
| AuCl₃, NaAuCl₄ | Sₙ1-type[5] | Secondary/tertiary propargylic alcohols | Arenes, Allylsilanes, Alcohols[5] | Highly efficient, mild conditions. High cost. Can also activate π-bonds. |
| p-TsOH | Sₙ1-type[1] | Electron-rich propargylic alcohols | Heteroatom & carbon nucleophiles[1] | Metal-free, "green" alternative. May not be suitable for sensitive substrates. |
| Cu(I)/Chiral Ligand | Metal-Allenylidene[1][3] | Propargylic alcohols, esters, carbonates[3][9] | Amines, Enamines, Carbonyls[9][10] | Excellent for asymmetric synthesis, relatively inexpensive metal.[1] |
| Ru/Chiral Ligand | Metal-Allenylidene[3][7] | Propargylic alcohols | Ketones, Phosphine Oxides[3][7] | Powerful for asymmetric C-C and C-P bond formation. |
Causality Behind the Choices:
-
Catalyst Selection: For a simple, cost-effective Friedel-Crafts type propargylation, FeCl₃ is an excellent starting point.[8] For achieving high enantioselectivity in the synthesis of a chiral amine, a copper(I) salt paired with a chiral phosphine ligand like BINAP is a validated choice.[9] The choice is dictated by the desired outcome: simplicity versus stereocontrol.
-
Substrate and Leaving Group: Propargylic alcohols are the most common and atom-economical substrates, as they generate only water as a byproduct.[1] However, the hydroxyl group's poor leaving ability necessitates activation by a catalyst.[2] In cases where the alcohol is unreactive, converting it to a better leaving group (e.g., an acetate or carbonate) can facilitate the reaction, particularly in copper-catalyzed systems.[3][9] It's important to note that primary aliphatic propargylic alcohols can be challenging substrates in Sₙ1-type reactions due to the high instability of the corresponding primary carbocation.[1]
-
Nucleophile Scope: The reaction is broadly applicable to a wide range of C-, N-, O-, and S-centered nucleophiles.[1][8] However, practitioners must be aware of potential incompatibilities. For instance, strongly coordinating nucleophiles like thiols can sometimes poison transition metal catalysts, requiring specific catalyst systems or conditions to overcome this issue.[1]
-
Solvent Effects: The solvent is not merely a medium but an active participant that can dictate the reaction pathway.[11][12] Polar protic solvents (e.g., alcohols) can stabilize the carbocation intermediate in an Sₙ1 reaction, potentially accelerating it.[11] Conversely, polar aprotic solvents (e.g., THF, CH₂Cl₂) are often used in Sₙ2-type processes. In some asymmetric copper-catalyzed reactions, methanol (MeOH) has been found to be uniquely effective, suggesting a specific role in the catalytic cycle.[9]
Application Protocol 1: FeCl₃-Catalyzed Friedel-Crafts Propargylation of an Arene
This protocol describes a robust and cost-effective method for C-C bond formation using an inexpensive Lewis acid catalyst. It is based on the methodology developed by Zhan and co-workers.[8]
Caption: Workflow for FeCl₃-catalyzed propargylation.
Materials:
-
1-Phenylprop-2-yn-1-ol (Substrate, 1.0 mmol)
-
Toluene (Nucleophile/Solvent, 10 mL)
-
Anhydrous Iron(III) Chloride (FeCl₃, 0.1 mmol, 10 mol%)
-
Dichloromethane (DCM, for chromatography)
-
Hexanes (for chromatography)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (50 mL) with stir bar
-
Septum and nitrogen inlet
-
Ice bath
-
Standard glassware for workup and chromatography
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: Flame-dry a 50 mL round-bottom flask under a stream of nitrogen to ensure anhydrous conditions. Allow the flask to cool to room temperature.
-
Rationale: FeCl₃ is highly hygroscopic. Moisture will deactivate the catalyst and inhibit the reaction.
-
-
Reagent Addition: To the flask, add 1-phenylprop-2-yn-1-ol (132 mg, 1.0 mmol) and toluene (10 mL). Stir the mixture until the alcohol is fully dissolved.
-
Catalyst Introduction: Cool the flask in an ice bath to 0 °C. Carefully add anhydrous FeCl₃ (16 mg, 0.1 mmol) in one portion. The solution will typically turn a dark color.
-
Rationale: The reaction can be exothermic. Initial cooling helps to control the reaction rate and prevent the formation of polymeric side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), using a 10:1 Hexanes:DCM mixture as the eluent.
-
Rationale: TLC provides a quick and effective way to determine when the reaction is complete, preventing unnecessary heating or extended reaction times that could lead to decomposition.
-
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of deionized water to quench the reaction.
-
Rationale: Quenching with water deactivates the FeCl₃ catalyst and dissolves inorganic salts.
-
-
Workup - Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Rationale: The bicarbonate wash removes any residual acidic species, and the brine wash helps to remove bulk water before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes to 10:1 hexanes/DCM to afford the pure product.
Application Protocol 2: Asymmetric Copper-Catalyzed Substitution with an Enamine
This protocol details an advanced, enantioselective C-C bond formation, showcasing the power of modern transition metal catalysis. It is adapted from methodologies that utilize chiral ligands to induce stereocontrol.[9]
Caption: Workflow for asymmetric Cu-catalyzed substitution.
Materials:
-
Propargylic Acetate (Substrate, 0.5 mmol)
-
Diethylamino-cyclopentene (Enamine Nucleophile, 0.6 mmol)
-
Copper(I) Perchlorate Tetrakis(acetonitrile) ([Cu(CH₃CN)₄]ClO₄, 0.025 mmol, 5 mol%)
-
(R)-BINAP (Chiral Ligand, 0.0275 mmol, 5.5 mol%)
-
Anhydrous Methanol (MeOH, 5 mL)
-
Anhydrous Diethyl Ether and Hexanes (for chromatography)
Equipment:
-
Schlenk tube or similar flask for reactions under inert atmosphere
-
Nitrogen or Argon line
-
Cryostat or suitable cooling bath (-15 °C to 0 °C)
-
Syringes for liquid transfer
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk tube under an argon atmosphere, add [Cu(CH₃CN)₄]ClO₄ (8.2 mg, 0.025 mmol) and (R)-BINAP (17.1 mg, 0.0275 mmol).
-
Rationale: Oxygen can oxidize the Cu(I) catalyst and the phosphine ligand, rendering them inactive. A strict inert atmosphere is crucial for reproducibility and high enantioselectivity. An excess of the ligand is often used to ensure full coordination to the metal center.
-
-
Solvent Addition: Add anhydrous methanol (2 mL) via syringe and stir the mixture at room temperature for 30 minutes. A clear, homogeneous solution of the chiral catalyst complex should form.
-
Rationale: Methanol is a critical solvent for this transformation, and its use is empirically validated to provide high yield and enantioselectivity.[9] Pre-stirring ensures complete formation of the active catalyst before adding the reactants.
-
-
Reaction Assembly: In a separate vial, dissolve the propargylic acetate (0.5 mmol) and the enamine (0.6 mmol) in anhydrous methanol (3 mL).
-
Initiation and Temperature Control: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the solution of the substrate and nucleophile dropwise via syringe over 5 minutes.
-
Rationale: Low temperature is often critical for maximizing enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.[9]
-
-
Reaction Monitoring: Stir the reaction at the specified temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column and perform flash chromatography (eluting with a gradient of hexanes/diethyl ether) to isolate the chiral product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive/poisoned catalyst (moisture, O₂, sulfur).- Poor leaving group.- Unreactive substrate (e.g., primary aliphatic alcohol).[1] | - Ensure strictly anhydrous/inert conditions.- Use freshly opened/purified reagents.- Convert alcohol to a better leaving group (acetate, carbonate).- Increase reaction temperature or catalyst loading. |
| Formation of Allene Side Product | - Rearrangement of the propargylic starting material or product. | - Use milder reaction conditions (lower temperature, less acidic catalyst).- Choose a catalyst system known to favor the Sₙ2' pathway. |
| Polymerization/Decomposition | - Highly acidic conditions.- High reaction temperature.- Instability of terminal alkynes.[2][13] | - Lower the reaction temperature.- Use a less acidic catalyst or add a non-nucleophilic base.- Use more dilute conditions. |
| Low Enantioselectivity (Asymmetric Rxns) | - Impure chiral ligand.- Presence of moisture or oxygen.- Reaction temperature is too high. | - Recrystallize the chiral ligand.- Rigorously follow inert atmosphere techniques.- Screen lower reaction temperatures (e.g., 0 °C, -15 °C, -40 °C). |
Safety and Handling: A Critical Overview
Propargylic alcohols and their derivatives demand respect and careful handling.
-
Toxicity and Flammability: Propargyl alcohol itself is toxic via inhalation, ingestion, and skin absorption.[14] It is also highly flammable with a low flash point.[14] Many other propargylic compounds share similar hazards.
-
Reactivity and Instability: Terminal alkynes can be highly reactive. Propargyl alcohol may polymerize explosively under certain conditions, such as elevated temperatures or in the presence of bases or oxidizing agents.[13]
-
Mandatory Precautions:
-
Work in a Fume Hood: Always handle propargylic compounds in a well-ventilated chemical fume hood to avoid inhaling vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), safety goggles, and a flame-resistant lab coat.[14]
-
Avoid Ignition Sources: Keep all propargylic compounds away from heat, sparks, and open flames.[15]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[14]
-
Inert Atmosphere: For sensitive reagents like catalysts and ligands, use of an inert atmosphere (Nitrogen or Argon) is not just for reaction efficacy but also for safety, preventing unwanted side reactions.
-
Conclusion and Future Outlook
The catalytic propargylic substitution reaction has evolved from a niche curiosity into a robust and widely used tool in chemical synthesis. By understanding the underlying mechanistic principles—the dichotomy between Sₙ1-type and metal-allenylidene pathways—researchers can make rational choices to control the outcome of their reactions. The protocols provided herein offer validated starting points for both simple and complex applications. The continued development in this field is focused on creating more sustainable catalysts, expanding the substrate scope to even more challenging molecules, and achieving perfect control over all aspects of selectivity, further cementing the role of this reaction in advancing chemical and pharmaceutical research.[1]
References
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Mondal, B., & Ghorai, P. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(52), 29841–29897. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by propargylic substitution (propargylation). Retrieved January 21, 2026, from [Link]
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Uehara, Y., Kohara, S., Yoshikawa, T., Nishibayashi, Y., & Sakata, K. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega, 7(41), 36859–36867. Available from: [Link]
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Li, X. (2021). Enantioselective propargylic substitution reactions via transition metal–allenylidene complexes as key intermediates. Tetrahedron Chem, 1, 100003. Available from: [Link]
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Nishibayashi, Y., Miyake, Y., & Uemura, S. (2010). Catalytic Propargylic Substitution Reactions. ChemCatChem, 2(1), 24-41. Available from: [Link]
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Guo, C., Song, J., & You, S.-L. (2008). Asymmetric Copper-Catalyzed Propargylic Substitution Reaction of Propargylic Acetates with Enamines. Organic Letters, 10(20), 4529–4532. Available from: [Link]
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Garcı́a, P., Malacria, M., Aubert, C., Gandon, V., & Fensterbank, L. (2011). Gold-catalyzed propargylic substitutions: Scope and synthetic developments. Beilstein Journal of Organic Chemistry, 7, 866–877. Available from: [Link]
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Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. Retrieved January 21, 2026, from [Link]
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Ashenhurst, J. (2019). Comparing The SN1 vs SN2 Reactions. Master Organic Chemistry. Available from: [Link]
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Chad's Prep. (2020). 7.3 SN1 vs SN2. YouTube. Available from: [Link]
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LibreTexts Chemistry. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Available from: [Link]
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National Institutes of Health. (n.d.). Propargyl alcohol. PubChem. Retrieved January 21, 2026, from [Link]
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Sakata, K., & Nishibayashi, Y. (2017). Mechanism and reactivity of catalytic propargylic substitution reactions via metal–allenylidene intermediates: a theoretical perspective. Catalysis Science & Technology, 7(1), 27-37. Available from: [Link]
-
Kumar, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available from: [Link]
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Reddy, V. P. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. RSC Advances, 5(120), 99201-99219. Available from: [Link]
-
Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Retrieved January 21, 2026, from [Link]
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CrashCourse. (2021). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube. Available from: [Link]
-
Wang, Y., et al. (2023). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters. Available from: [Link]
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The Meyer-Schuster Rearrangement of Secondary Propargylic Alcohols: A Detailed Guide for Synthetic Chemists
The Meyer-Schuster rearrangement stands as a powerful and atom-economical method for the synthesis of α,β-unsaturated aldehydes and ketones from propargylic alcohols. This transformation, involving a formal 1,3-hydroxyl shift, has found extensive application in the synthesis of complex natural products and pharmacologically active molecules. This guide provides an in-depth exploration of the Meyer-Schuster rearrangement of secondary propargylic alcohols, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Meyer-Schuster Rearrangement
The synthesis of α,β-unsaturated carbonyl compounds is a cornerstone of modern organic chemistry, providing access to versatile intermediates for a myriad of subsequent transformations. While classical methods like the Wittig reaction or aldol condensation are effective, they often suffer from poor atom economy and the generation of stoichiometric byproducts. The Meyer-Schuster rearrangement, in contrast, offers a direct and efficient route to these valuable synthons from readily available propargylic alcohols.[1][2]
Initially performed under harsh acidic conditions, the scope of the Meyer-Schuster rearrangement has been significantly expanded through the development of milder and more selective catalytic systems.[1][3] These modern variants, employing transition metals or Lewis acids, are compatible with a wide range of functional groups, making the rearrangement a valuable tool in the complex settings of natural product synthesis and drug discovery.[4]
Mechanistic Insights: A Tale of Protons and Pi-Systems
The mechanism of the Meyer-Schuster rearrangement is a fascinating cascade of protonation, rearrangement, and tautomerization. Under traditional acidic conditions, the reaction proceeds through three key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the rapid protonation of the propargylic alcohol's hydroxyl group, forming a good leaving group (water).
-
1,3-Hydroxyl Shift via an Allenyl Cation: This is the rate-determining step, involving the departure of the protonated hydroxyl group and a concomitant 1,3-shift to form a resonance-stabilized allenyl cation.
-
Tautomerization to the α,β-Unsaturated Carbonyl: The allenol intermediate then undergoes tautomerization to the more stable α,β-unsaturated aldehyde or ketone.[3]
This mechanistic pathway is depicted in the following diagram:
Caption: The acid-catalyzed mechanism of the Meyer-Schuster rearrangement.
Modern catalytic variants, particularly those employing late transition metals like gold, proceed through a different, milder mechanism. In these cases, the catalyst activates the alkyne moiety towards nucleophilic attack by the hydroxyl group, facilitating the rearrangement without the need for strong acids.
Applications in Drug Development and Natural Product Synthesis
The utility of the Meyer-Schuster rearrangement is underscored by its application in the synthesis of several biologically active molecules.
Synthesis of Prostaglandins
A notable application of the Meyer-Schuster rearrangement is in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The rearrangement provides an efficient alternative to the traditional Horner-Wadsworth-Emmons reaction for the installation of the enone functionality in the prostaglandin core structure. Gold-catalyzed conditions have been particularly successful in this context, offering high yields and stereoselectivity.
Total Synthesis of Paclitaxel (Taxol®)
The Meyer-Schuster rearrangement has also been employed in the total synthesis of the potent anticancer drug, Paclitaxel.[3] In this context, the rearrangement was used to construct a key α,β-unsaturated ketone intermediate in the A-ring of the complex taxane skeleton. This strategic application highlights the ability of the rearrangement to be integrated into complex synthetic sequences.
Synthesis of Bioactive Alpinoids
Recent research has demonstrated the effectiveness of the gold(I)-catalyzed Meyer-Schuster rearrangement in the total synthesis of deoxyalpinoid A, deoxyalpinoid B, and alpinoid F.[4] These natural products, isolated from Alpinia officinarum, exhibit potent anticancer activity. The use of the Meyer-Schuster rearrangement provides a convergent and high-yielding route to these valuable compounds.[4]
Experimental Protocols
The following section provides detailed protocols for the Meyer-Schuster rearrangement of secondary propargylic alcohols under different catalytic conditions.
General Workflow
The general workflow for a Meyer-Schuster rearrangement experiment is outlined below:
Caption: A generalized experimental workflow for the Meyer-Schuster rearrangement.
Protocol 1: Brønsted Acid-Catalyzed Rearrangement
This protocol describes a classic approach using a strong acid catalyst.
Reactants:
-
Secondary Propargylic Alcohol (e.g., 1-phenylprop-2-yn-1-ol): 1.0 mmol
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄): 0.1 mmol (10 mol%)
-
Solvent: Dioxane: 5 mL
Procedure:
-
To a solution of the secondary propargylic alcohol in dioxane, add the concentrated sulfuric acid dropwise at room temperature.
-
Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding α,β-unsaturated aldehyde or ketone.
Protocol 2: Gold(I)-Catalyzed Rearrangement
This protocol exemplifies a modern, mild approach using a gold catalyst.
Reactants:
-
Secondary Propargylic Alcohol (e.g., 1-phenylprop-2-yn-1-ol): 1.0 mmol
-
Catalyst: (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imide (Ph₃PAuNTf₂): 0.02 mmol (2 mol%)
-
Solvent: Toluene: 5 mL
Procedure:
-
In a clean, dry flask, dissolve the secondary propargylic alcohol in toluene.
-
Add the gold(I) catalyst to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bisulfite.[5]
-
Extract the mixture with diethyl ether (3 x 10 mL).[5]
-
Combine the organic phases, wash with water and brine, and then dry over anhydrous MgSO₄.[5]
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure α,β-unsaturated product.[5]
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the Meyer-Schuster rearrangement of a model secondary propargylic alcohol, 1-phenylprop-2-yn-1-ol, under various catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Dioxane | 60 | 4 | ~75 | General Procedure |
| Ph₃PAuNTf₂ | Toluene | 25 | 2 | >90 | [5] |
| [V(O)Cl(OEt)₂] | Toluene | 80 (MW) | 0.5 | >95 | [6] |
| Hypophosphorus acid | Toluene | 110 | 18 | ~85 | [7] |
Troubleshooting and Key Considerations
-
Substrate Scope: While the Meyer-Schuster rearrangement is broadly applicable, certain substrates may be prone to side reactions. For instance, tertiary propargylic alcohols can sometimes undergo a competing Rupe rearrangement.[3]
-
Stereoselectivity: The stereoselectivity of the rearrangement (E vs. Z isomer of the product) can be influenced by the catalyst and reaction conditions. Modern catalytic systems often provide high E-selectivity.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or GC/LC-MS is crucial to prevent the formation of byproducts due to over-reaction or decomposition of the product.
-
Purification: The α,β-unsaturated carbonyl products can sometimes be prone to polymerization, especially under acidic or basic conditions. It is advisable to perform purification steps promptly and under neutral conditions.
Safety Precautions
As with any chemical transformation, adherence to proper safety protocols is paramount.
-
Propargylic Alcohols: Many propargylic alcohols are volatile and flammable. Handle them in a well-ventilated fume hood and avoid sources of ignition.
-
Acid Catalysts: Strong acids like sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add acids slowly and with cooling.
-
Transition Metal Catalysts: Gold and other transition metal catalysts can be toxic. Avoid inhalation of dust and skin contact. Consult the Safety Data Sheet (SDS) for each specific catalyst before use.
-
Solvents: Organic solvents such as dioxane and toluene are flammable and may have associated health risks. Use them in a fume hood and take precautions to avoid inhalation and skin contact.
Conclusion
The Meyer-Schuster rearrangement of secondary propargylic alcohols is a versatile and efficient transformation for the synthesis of α,β-unsaturated aldehydes and ketones. The evolution from harsh acidic conditions to mild, selective catalytic systems has significantly broadened its applicability in complex molecule synthesis. For researchers in drug development and natural product synthesis, a thorough understanding of the mechanistic nuances, a repertoire of reliable protocols, and an awareness of the practical considerations outlined in this guide will enable the effective implementation of this powerful synthetic tool.
References
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Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. National Center for Biotechnology Information. [Link]
-
Meyer–Schuster rearrangement. Wikipedia. [Link]
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Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis. Organic Chemistry Portal. [Link]
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The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
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The Meyer–Schuster Rearrangement. ResearchGate. [Link]
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Microwave‐Assisted Meyer–Schuster Rearrangement of Propargylic Alcohols Catalyzed by the Oxovanadate Complex [V(O)Cl(OEt)2]. SciSpace. [Link]
-
β,β‐Disubstituted Alkan‐2‐ones from Propargylic Alcohols Combining a Meyer‐Schuster Rearrangement and Asymmetric Alken. UCL Discovery. [Link]
-
A Simple and Versatile Re-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols to α,β-Unsaturated Carbonyl Compounds. ResearchGate. [Link]
- The Meyer–Schuster rearrangement for the synthesis of α,β-unsatur
-
Cooperative Catalytic Reactions Using Organocatalysts and Transition Metal Catalysts: Propargylic Allylation of Propargylic Alcohols with α,β-Unsaturated Aldehydes. ResearchGate. [Link]
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Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. The Royal Society of Chemistry. [Link]
-
α,β-Unsaturated Carbonyl Compounds. Unknown Source. [Link]
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Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. National Center for Biotechnology Information. [Link]
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Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. [Link]
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Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. ACS Publications. [Link]
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-
A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. PubMed. [Link]
-
Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin. National Center for Biotechnology Information. [Link]
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Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. ResearchGate. [Link]
-
Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). YouTube. [Link]
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Metal-catalyzed transformations of propargylic alcohols into α,β-unsaturated carbonyl compounds: from the Meyer–Schuster and Rupe rearrangements to redox isomerizations. Dalton Transactions. [Link]
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The Pauson-Khand Reaction: A Strategic Guide to Cyclopentenone Synthesis from Alkyne Substrates
Introduction: The Enduring Power of a [2+2+1] Cycloaddition
First unveiled in the early 1970s by Ihsan Ullah Khand and Peter Ludwig Pauson, the Pauson-Khand reaction (PKR) has solidified its position as a formidable tool in the synthetic organic chemist's arsenal.[1][2] This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide offers a direct and often highly stereoselective route to α,β-cyclopentenones, core structures prevalent in a vast array of natural products and pharmaceutically active compounds.[3][4][5][6] From its origins as a stoichiometric process requiring dicobalt octacarbonyl, the PKR has evolved dramatically. Modern iterations feature catalytic systems based on cobalt, rhodium, iridium, and palladium, as well as highly sophisticated asymmetric variants that provide enantiomerically enriched products.[1][7][8]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the mechanistic underpinnings, the rationale behind procedural choices, and the strategic application of the PKR in complex molecule synthesis.
I. Mechanistic Insights: The "Why" Behind the Reaction
A thorough grasp of the reaction mechanism is paramount for troubleshooting, optimization, and predicting stereochemical outcomes. While the precise mechanism can vary with the metal catalyst, the generally accepted pathway for the classic cobalt-mediated reaction, first proposed by Magnus, provides a solid conceptual framework.[7][9][10][11]
The catalytic cycle can be dissected into several key steps:
-
Alkyne Complexation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex. This pre-coordination is often rapid and can sometimes be performed as a separate step before introducing the alkene.
-
Ligand Dissociation & Alkene Coordination: A crucial, and often rate-limiting, step is the dissociation of a CO ligand to create a vacant coordination site on the cobalt center.[1] The alkene then coordinates to this unsaturated complex.
-
Oxidative Cyclization (Metallacycle Formation): The coordinated alkene and alkyne then undergo an oxidative cyclization to form a cobaltacyclopentene intermediate. This is the stereochemistry-determining step of the reaction.
-
Carbon Monoxide Insertion: A molecule of carbon monoxide inserts into one of the cobalt-carbon bonds of the metallacycle, forming a six-membered cobaltacyclohexenone.
-
Reductive Elimination: The final step is a reductive elimination that releases the cyclopentenone product and regenerates a cobalt species that can re-enter the catalytic cycle (in catalytic versions).
Visualizing the Catalytic Cycle
Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.
II. Reaction Variants & Strategic Choices
The choice between an intermolecular and an intramolecular reaction is a primary strategic consideration.
-
Intermolecular PKR: This variant brings together three separate components. A significant challenge is controlling regioselectivity when using unsymmetrical alkynes and alkenes.[1] Generally, the larger substituent on the alkyne tends to position itself at the C2 position of the cyclopentenone, adjacent to the carbonyl group, for steric reasons.[12][13] Alkene regioselectivity is less predictable but can be influenced by directing groups.[10] Strained alkenes, such as norbornene, are highly reactive substrates.[13][14]
-
Intramolecular PKR (IPKR): By tethering the alkyne and alkene within the same molecule (an enyne), the issue of intermolecular regioselectivity is resolved, and the reaction becomes significantly more efficient and controlled.[1][10][15] The IPKR is a powerful strategy for rapidly constructing complex bicyclic and polycyclic systems, making it a mainstay in total synthesis.[7][16][17]
From Stoichiometric Reagents to Catalytic Systems
While the original protocols required stoichiometric amounts of cobalt carbonyl, which posed challenges with product purification and toxicity, the field has largely shifted towards catalytic methods.[1][18][19]
| Catalyst System | Key Features & Considerations | Typical Loading |
| Cobalt (Co₂(CO)₈) | The classic, cost-effective choice. Can be used catalytically with promoters like N-oxides (e.g., NMO) or under a CO atmosphere.[8] High temperatures are often required. | 5-10 mol% (catalytic) |
| Rhodium ([Rh(CO)₂Cl]₂) | Highly efficient catalysts that operate under milder conditions than cobalt.[7][20][21] Often requires a CO atmosphere (1 atm is usually sufficient).[20] Can be expensive. | 1-5 mol% |
| Iridium & Palladium | Less common but offer unique reactivity. Palladium catalysts, for instance, have been developed for use with thiourea ligands under mild conditions.[7][16] | Varies widely |
| Titanium & Zirconium | Early transition metals used in Pauson-Khand type reactions, particularly for hetero-PKR variants where an imine or carbonyl replaces the alkene.[1][18][19] | Stoichiometric or catalytic |
III. Protocols and Methodologies
The following protocols are intended as a starting point. Optimization of solvent, temperature, and reaction time is often necessary for specific substrates.
Protocol 1: Classic Stoichiometric Intramolecular PKR (Cobalt-Mediated)
This protocol is robust and suitable for the cyclization of a standard 1,6-enyne.
Materials:
-
1,6-Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈), stabilized with 1-5% hexanes
-
Anhydrous, degassed solvent (e.g., Toluene or 1,2-Dichloroethane)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1,6-enyne substrate (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.05-0.1 M.
-
Cobalt Complexation: Carefully add solid dicobalt octacarbonyl (1.1 eq). Caution: Cobalt carbonyls are toxic and should be handled in a well-ventilated fume hood or glovebox.
-
Reaction Progress: Stir the dark red/brown solution at room temperature for 1-4 hours to allow for the formation of the alkyne-cobalt complex. Monitor by TLC.
-
Cyclization: Gently heat the reaction mixture to 60-80 °C. The reaction is often complete within 2-12 hours. Monitor the disappearance of the starting complex and the appearance of the product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The mixture can be filtered through a short plug of silica gel to remove the bulk of the cobalt residues, eluting with a non-polar solvent (e.g., hexanes/ethyl acetate). Concentrate the filtrate and purify by flash column chromatography on silica gel.
Protocol 2: Catalytic Intramolecular PKR (Rhodium-Catalyzed)
This protocol utilizes a common rhodium catalyst for a more efficient, milder transformation.
Materials:
-
1,6-Enyne substrate
-
Chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Carbon monoxide (CO) gas balloon or Schlenk line setup
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a reflux condenser, add the 1,6-enyne substrate (1.0 eq) and the rhodium catalyst ([Rh(CO)₂Cl]₂, 2.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
CO Atmosphere: Purge the flask with CO gas (three cycles of vacuum/backfill) and maintain a positive pressure of CO with a balloon.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene).[20] Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Pauson-Khand reaction.
IV. Asymmetric Pauson-Khand Reaction: Accessing Chirality
The synthesis of enantiomerically pure cyclopentenones is of paramount importance in drug development. The asymmetric Pauson-Khand reaction (APKR) achieves this through two main strategies:
-
Chiral Auxiliaries: A chiral auxiliary is covalently attached to the enyne substrate, directing the cyclization to favor one diastereomer. The auxiliary is subsequently cleaved to reveal the chiral product.
-
Chiral Catalysts: This more atom-economical approach uses a chiral ligand complexed to the metal center (e.g., Rhodium or Cobalt).[7] Ligands such as BINAP and its derivatives have been successfully employed to induce high levels of enantioselectivity.[1][22][23] For example, rhodium(I) complexes with chiral diphosphine ligands like (S)-BINAP can catalyze the APKR with excellent enantiomeric excesses.[2]
V. Troubleshooting and Practical Considerations
-
Low Yields: This can be due to substrate decomposition at high temperatures (consider a milder Rh- or Ir-based system), poor quality reagents (use freshly opened or purified Co₂(CO)₈), or inefficient CO insertion (ensure a positive CO pressure for catalytic systems).
-
Reaction Stalls: The formation of stable cobalt clusters can sometimes inhibit catalysis.[24] Adding a promoter like N-methylmorpholine-N-oxide (NMO) can facilitate the reaction under milder conditions.[8]
-
Regioselectivity Issues (Intermolecular): If regioselectivity is poor, consider modifying the steric or electronic properties of the alkyne or alkene substituents. Alternatively, tethering the components for an intramolecular reaction is the most reliable solution.
-
Safety: Metal carbonyls, especially Co₂(CO)₈, are toxic and volatile. Carbon monoxide is a highly toxic, odorless gas. All manipulations should be performed in a well-ventilated chemical fume hood.
VI. Conclusion
The Pauson-Khand reaction is a testament to the power of organometallic catalysis in solving complex synthetic challenges. Its ability to construct a five-membered ring with up to three new stereocenters in a single step makes it an exceptionally valuable transformation.[5] From its stoichiometric origins to the highly refined catalytic and asymmetric variants available today, the PKR continues to be a reaction of choice for the efficient and elegant synthesis of cyclopentenones, driving innovation in natural product synthesis and medicinal chemistry.
References
-
Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]
-
Pauson–Khand reaction. Wikipedia. [Link]
-
Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products. Accounts of Chemical Research. [Link]
-
Pauson-Khand Reaction. J&K Scientific LLC. [Link]
-
Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing. [Link]
-
Rhodium(i)-catalyzed Pauson–Khand-type reaction using formic acid as a CO surrogate: an alternative approach for indirect CO2 utilization. Green Chemistry (RSC Publishing). [Link]
-
Application of Pauson – Khand reaction in the total synthesis of terpenes. ResearchGate. [Link]
-
Rhodium(I)-Catalyzed Intramolecular Pauson−Khand Reaction. Organometallics. [Link]
-
Pauson–Khand reactions catalyzed by entrapped rhodium complexes. ScienceDirect. [Link]
-
Co-Mediated Ring Forming Reactions. Chemistry LibreTexts. [Link]
-
Recent Advances in the Pauson–Khand Reaction. SciSpace. [Link]
-
Recent Advances in the Pauson–Khand Reaction and Related [2+2+1] Cycloadditions. MDPI. [Link]
-
Rhodium-Catalyzed Pauson–Khand Reaction Using a Small-Bite-Angle P-Stereogenic C1-Diphosphine Ligand. Organometallics. [Link]
-
Asymmetric Intermolecular Cobalt-Catalyzed Pauson–Khand Reaction Using a P-Stereogenic Bis-phosphane. Organic Letters. [Link]
-
Pauson–Khand Reactions. Thieme. [Link]
-
The Pauson-Khand Reaction. Denmark Group, University of Illinois. [Link]
-
Pauson-Khand Reaction. chem.iitb.ac.in. [Link]
-
Recent Advances in the Pauson–Khand Reaction. PMC - NIH. [Link]
-
Recent advances in the Pauson-Khand reaction. University of Strathclyde. [Link]
-
Recent Advances in the Catalytic Pauson-Khand-Type Reaction. University of Windsor. [Link]
-
Pauson-Khand Reaction. NROChemistry. [Link]
-
Intra‐ vs intermolecular applications of the Pauson‐Khand reaction. ResearchGate. [Link]
-
Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing. [Link]
-
CATALYTIC ASYMMETRIC INTRAMOLECULAR PAUSON-KHAND AND PAUSON- KHAND-TYPE REACTIONS. University of Illinois. [Link]
-
The Pauson–Khand Reaction: the Catalytic Age Is Here! University of Windsor. [Link]
-
A catalytic scalable Pauson–Khand reaction in a plug flow reactor. CS Flow Chem. [Link]
-
The Intermolecular Pauson-Khand Reaction. University of Windsor. [Link]
-
Pauson-Khand Reaction: Scope, Variations and Applications. ResearchGate. [Link]
-
Pauson-Khand Reaction. YouTube. [Link]
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The Strategic Application of 1,3-Diphenyl-2-propyn-1-ol in Advanced Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Propargyl Alcohol
In the intricate world of total synthesis, the selection of appropriate building blocks is paramount to the success and elegance of a synthetic route. Among the myriad of available synthons, propargyl alcohols stand out for their rich and diverse reactivity. 1,3-Diphenyl-2-propyn-1-ol, a structurally robust and electronically activated propargyl alcohol, represents a particularly valuable tool for synthetic chemists. Its unique arrangement of a hydroxyl group adjacent to a sterically accessible alkyne, flanked by two phenyl rings, endows it with a distinct reactivity profile that can be harnessed to construct complex molecular architectures. This application note will delve into the key chemical transformations of 1,3-diphenyl-2-propyn-1-ol and its analogs, providing detailed protocols and illustrating its strategic deployment in the context of total synthesis. While direct applications in the total synthesis of natural products are still emerging, the principles of its reactivity are well-demonstrated through analogous systems, offering a roadmap for its future exploitation in the synthesis of novel pharmaceuticals and biologically active compounds.
Core Reactivity: A Triumvirate of Transformative Pathways
The synthetic utility of 1,3-diphenyl-2-propyn-1-ol and related propargyl alcohols is primarily rooted in three fundamental transformations: the Meyer-Schuster rearrangement, the Nicholas reaction, and gold-catalyzed cyclizations. These reactions leverage the unique electronic properties of the propargyl system to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Meyer-Schuster Rearrangement: Accessing α,β-Unsaturated Carbonyls
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1][2] For an internal alkyne like 1,3-diphenyl-2-propyn-1-ol, this rearrangement provides a direct route to highly substituted enones, which are versatile intermediates in a multitude of synthetic operations, including Michael additions, conjugate additions, and various cycloadditions. The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the resulting water molecule to form an allene intermediate, which then tautomerizes to the stable enone.[1] Modern iterations of this reaction often employ transition metal catalysts, such as ruthenium or gold complexes, to achieve the transformation under milder conditions, thereby enhancing its functional group tolerance.[1]
Caption: The mechanistic pathway of the Meyer-Schuster rearrangement.
The Nicholas Reaction: Stabilizing Propargyl Cations for Nucleophilic Attack
The Nicholas reaction offers a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the propargylic position.[3] This reaction involves the complexation of the alkyne moiety with dicobalt octacarbonyl (Co₂(CO)₈), which remarkably stabilizes a propargylic cation generated upon treatment with a Lewis acid.[3][4] This stabilized cation can then be intercepted by a wide range of nucleophiles, including enol silanes, organoaluminums, and heterocycles. The cobalt-alkyne complex effectively shields the alkyne from unwanted side reactions and allows for the selective functionalization of the propargylic position. Subsequent oxidative decomplexation regenerates the alkyne, furnishing the desired product. This strategy is particularly valuable in the synthesis of complex molecules where direct propargylation is challenging due to the instability of the corresponding carbocation.[4][5]
Caption: A generalized workflow for the Nicholas reaction.
Gold-Catalyzed Transformations: A Gateway to Diverse Heterocycles
In recent years, gold catalysis has emerged as a premier tool for the activation of alkynes.[6] Propargyl alcohols, including 1,3-diphenyl-2-propyn-1-ol, are excellent substrates for a variety of gold-catalyzed transformations. The electrophilicity of the alkyne is significantly enhanced upon coordination to a gold(I) or gold(III) center, rendering it susceptible to attack by a wide array of intra- and intermolecular nucleophiles. This has led to the development of powerful methods for the synthesis of furans, pyrroles, and other valuable heterocyclic scaffolds.[6] For instance, the gold-catalyzed reaction of propargyl alcohols with nitrogen or oxygen nucleophiles can proceed through a cyclization/aromatization cascade to afford highly substituted heterocycles in a single step.
Case Study: Strategic Use of a Propargyl Alcohol in the Total Synthesis of (-)-Epibatidine
While a formal total synthesis employing 1,3-diphenyl-2-propyn-1-ol is yet to be reported in the literature, the strategic utility of the propargyl alcohol moiety is elegantly demonstrated in several syntheses of complex natural products. A notable example is the synthesis of the potent analgesic, (-)-epibatidine.[7][8][9][10] In one approach, a key step involves the use of a propargyl alcohol derivative to construct the core azabicyclic skeleton of the molecule.
The retrosynthetic analysis reveals a disconnection strategy that hinges on the formation of the bicyclic ring system from a suitably functionalized acyclic precursor. This precursor, in turn, can be derived from a propargyl alcohol.
Caption: Retrosynthetic analysis of (-)-epibatidine highlighting the propargyl alcohol precursor.
In the forward synthesis, the propargyl alcohol is first converted to a suitable leaving group, such as a mesylate or tosylate. Subsequent displacement with a nitrogen nucleophile introduces the amino functionality required for the key ring-closing metathesis step, which forges the bicyclic core of epibatidine. This example underscores the strategic importance of propargyl alcohols as versatile three-carbon building blocks, enabling the rapid assembly of complex molecular frameworks. The phenyl groups in 1,3-diphenyl-2-propyn-1-ol would be expected to impart greater stability to reactive intermediates and potentially influence the stereochemical outcome of such transformations.
Experimental Protocols
Protocol 1: Gold-Catalyzed Oxidative Cyclization of a Homopropargyl Alcohol with Isatin (Illustrative Protocol)
This protocol illustrates a gold-catalyzed reaction of a propargyl alcohol derivative, showcasing a common transformation type for this class of compounds.
Objective: To synthesize a 3-hydroxyoxindole derivative via a gold-catalyzed oxidative cyclization/aldol addition.[11]
Materials:
-
Homopropargyl alcohol (1.0 equiv)
-
Isatin (1.2 equiv)
-
(IPr)AuCl (2 mol%)
-
AgNTf₂ (2 mol%)
-
Pyridine N-oxide (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add (IPr)AuCl (0.02 equiv) and AgNTf₂ (0.02 equiv).
-
Add anhydrous DCM and stir the mixture at room temperature for 10 minutes.
-
Add the homopropargyl alcohol (1.0 equiv), isatin (1.2 equiv), and pyridine N-oxide (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyoxindole.
Data Summary Table:
| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Yield (%) |
| 1 | (IPr)AuCl (2) | Pyridine N-oxide (2) | DCM | High |
| 2 | (Johnphos)AuCl (2) | Pyridine N-oxide (2) | DCE | Moderate |
| 3 | (IPr)AuCl (2) | 4-Picoline N-oxide (2) | DCM | High |
Protocol 2: Nicholas Reaction for Propargylation of an Alcohol (General Procedure)
This protocol provides a general procedure for the propargylation of an alcohol using a propargyl alcohol as the starting material via the Nicholas reaction.[5][12]
Objective: To synthesize a propargyl ether from an alcohol and a propargyl alcohol.
Materials:
-
Propargyl alcohol (e.g., 1,3-diphenyl-2-propyn-1-ol) (1.1 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
Alcohol nucleophile (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Ceric ammonium nitrate (CAN)
-
Acetone
Procedure:
-
Complexation: To a solution of the propargyl alcohol (1.1 equiv) in anhydrous DCM, add Co₂(CO)₈ (1.1 equiv) portion-wise at room temperature under an inert atmosphere. Stir the mixture for 2-4 hours until the complexation is complete (monitored by TLC).
-
Cation Formation and Nucleophilic Attack: Cool the reaction mixture to -78 °C and add the alcohol nucleophile (1.0 equiv). Then, add BF₃·OEt₂ (1.2 equiv) dropwise. Allow the reaction to warm slowly to room temperature and stir until the starting alcohol is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Decomplexation: Dissolve the crude cobalt complex in acetone and cool to 0 °C. Add a solution of CAN (2.5 equiv) in water dropwise. Stir for 1 hour at room temperature.
-
Final Work-up and Purification: Remove the acetone under reduced pressure, add water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Strategic Considerations
-
Meyer-Schuster Rearrangement: Over-acidic conditions can lead to side reactions. The use of milder Lewis or transition metal catalysts is often advantageous. For tertiary alcohols, the competing Rupe rearrangement can be an issue.[1]
-
Nicholas Reaction: The stoichiometry of Co₂(CO)₈ is crucial, and the reagent is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere. The choice of Lewis acid can influence the reaction rate and selectivity.
-
Gold-Catalyzed Reactions: The choice of gold precursor and ligand can significantly impact the reactivity and selectivity of the transformation. Catalyst loading should be optimized to minimize cost while maintaining efficiency.
Future Outlook
The synthetic potential of 1,3-diphenyl-2-propyn-1-ol is far from exhausted. Future applications will likely focus on its use in asymmetric catalysis, where the chirality of the alcohol can be used to induce stereoselectivity in subsequent transformations. Furthermore, its incorporation into more complex molecular scaffolds through multi-component reactions and catalytic cascades represents a promising avenue for the discovery of novel therapeutic agents and functional materials. As the toolbox of synthetic organic chemistry continues to expand, the strategic application of versatile building blocks like 1,3-diphenyl-2-propyn-1-ol will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
-
Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). The Meyer–Schuster Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Enantioconvergent intramolecular Nicholas reaction of propargylic alcohols. b) Interconversion of intermediate planar‐chiral dicobalt complexes. Retrieved from [Link]
-
SynArchive. (n.d.). Meyer-Schuster Rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Nicholas Reaction. Retrieved from [Link]
-
National Institutes of Health. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
University of Windsor. (n.d.). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Gold-Catalyzed Oxidative Cyclization/Aldol Addition of Homopropargyl Alcohols with Isatins. Organic Letters. Retrieved from [Link]
-
SciELO. (n.d.). Recent Syntheses of Frog Alkaloid Epibatidine. Retrieved from [Link]
-
ACS Publications. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The total synthesis of the analgesic alkaloid epibatidine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
NTNU. (n.d.). Gold(I) catalysed cycloaddition reactions of propargyl substrates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sci-Hub. (n.d.). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Alkenylgold(I) Complexes Relevant to Catalytic Carboxylative Cyclization of Unsaturated Amines and Alcohols. Retrieved from [Link]
-
University of Bristol. (n.d.). Synthesis of Epibatidine. Retrieved from [Link]
-
ResearchGate. (2014). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
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- 5. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The total synthesis of the analgesic alkaloid epibatidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-diphenyl-2-propyn-1-ol by Chromatography
Welcome to the technical support center for the chromatographic purification of 1,3-diphenyl-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to help you navigate the common challenges associated with purifying this propargyl alcohol.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of 1,3-diphenyl-2-propyn-1-ol. Each entry details the probable causes and provides a systematic approach to resolving the issue.
Problem 1: Low or No Recovery of the Product from the Column
You've run your column, but the fractions expected to contain 1,3-diphenyl-2-propyn-1-ol show a very low yield or none of the desired product.
Probable Causes:
-
Compound Decomposition: Propargyl alcohols can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or rearrangement.[1][2] The Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated ketones, is a known risk under acidic conditions.[2]
-
Irreversible Adsorption: The compound may be too polar for the chosen eluent and has become irreversibly adsorbed onto the silica gel.
-
Premature Elution: The compound may be less polar than anticipated and eluted with the solvent front in the very first fractions.[1]
-
Dilute Fractions: The product may have eluted, but the fractions are too dilute to be detected by TLC.[1]
Recommended Solutions:
-
Assess Compound Stability: Before performing a column, test the stability of your compound on a TLC plate. Spot the crude material on a silica TLC plate, and then let it sit for an hour or two. If a new, lower Rf spot appears or the original spot diminishes in intensity, your compound is likely unstable on silica.[1] A 2D TLC can also be used to confirm this.
-
Deactivate the Silica Gel: To mitigate decomposition on acidic silica, you can use deactivated silica. Prepare this by making a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine (Et₃N) or another amine base. This neutralizes the acidic silanol groups.
-
Check All Fractions: Concentrate a small sample from every fraction, including the initial solvent front, and re-analyze by TLC to ensure you haven't missed the product.[1]
-
Modify the Solvent System: If the compound is irreversibly adsorbed, a more polar solvent system is required. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to coax the compound off the column.
-
Consider an Alternative Stationary Phase: If silica gel proves too harsh, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]
Problem 2: Poor Separation of the Product from Impurities
The TLC plate shows good separation, but the column fractions are consistently mixed, containing both the product and one or more impurities.
Probable Causes:
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel, exceeding the column's separation capacity.
-
Improper Sample Loading: The initial sample band was too wide, either from dissolving the sample in too much solvent or from disturbing the silica bed during loading.[3]
-
Incorrect Solvent System: The chosen eluent may be too polar, causing all compounds to elute too quickly (high Rf values), which reduces separation.[4]
-
Co-elution: An impurity has a polarity very similar to the product in the chosen solvent system.
-
On-Column Reaction: As mentioned in Problem 1, the product might be degrading during chromatography, leading to fractions containing both the starting material and its degradation product.[1]
Recommended Solutions:
-
Optimize the Solvent System: Aim for an Rf value of 0.2-0.4 for 1,3-diphenyl-2-propyn-1-ol on TLC for the best separation.[4] A lower Rf provides more interaction with the stationary phase and better resolution.
-
Reduce the Load: A general rule is to use a silica gel-to-crude material ratio of at least 50:1 by weight for good separation. For difficult separations, this ratio may need to be increased to 100:1 or higher.[4]
-
Use the Dry Loading Technique: If the crude product has poor solubility in the eluent, it's often dissolved in a stronger solvent for loading, which can harm separation. Instead, use the dry loading method: dissolve the crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent completely to get a free-flowing powder.[3] This powder can then be carefully added to the top of the column bed.[3]
-
Run a Gradient Elution: If isocratic (constant solvent mixture) elution fails, a gradient elution can improve separation. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute the product, leaving more polar impurities behind.
Troubleshooting Workflow: Poor Separation
This diagram outlines a decision-making process for troubleshooting poor chromatographic separation.
Caption: Troubleshooting logic for poor separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of 1,3-diphenyl-2-propyn-1-ol?
A good starting point is a mixture of a non-polar and a polar solvent. For 1,3-diphenyl-2-propyn-1-ol, a common and effective system is ethyl acetate (EtOAc) and hexanes (or petroleum ether). Begin with a ratio of 1:9 (10% EtOAc in hexanes) and adjust as needed to achieve an Rf value between 0.2 and 0.4.
| Solvent System (EtOAc:Hexanes) | Typical Rf of Product | Suitability |
| 1:9 (10%) | ~0.4 | Good for initial screening and fast elution. |
| 1:15 (~6%) | ~0.25 | Often optimal for high-resolution separation. |
| 1:4 (20%) | >0.6 | Likely too polar; risk of poor separation. |
Q2: My crude product is a thick oil. How should I load it onto the column?
For oily or highly soluble samples, the "dry loading" method is superior to "wet loading".[3] Dissolving a thick oil in the minimum amount of eluent can be difficult and often requires a more polar solvent, which can disrupt the initial separation band.
Protocol: Dry Loading an Oily Sample
-
Dissolve your crude oil completely in a minimal amount of a low-boiling-point solvent, such as dichloromethane or diethyl ether.
-
In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your crude oil) to this solution.[3]
-
Swirl the flask to create a slurry, ensuring all the silica is coated with the solution.
-
Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If the residue is still oily, add more silica and repeat the evaporation.[3]
-
Carefully layer this powder on top of your packed column. This technique creates a very narrow and uniform starting band, significantly improving separation.
Q3: How can I definitively tell if my compound is decomposing on silica gel?
The most reliable method is two-dimensional thin-layer chromatography (2D TLC).
Protocol: Testing Compound Stability with 2D TLC
-
Take a square TLC plate and spot your crude mixture in one corner, about 1.5 cm from each edge.
-
Develop the plate in your chosen eluent system as you normally would.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis:
-
Stable compounds will appear on a 45-degree diagonal line from the origin.
-
Unstable compounds that decompose on contact with silica will produce new spots that are off the diagonal. This is a clear indication that the compound is degrading during the chromatographic process.[1]
-
Q4: Can I use reverse-phase chromatography for this compound?
Yes, reverse-phase chromatography is a viable alternative, especially if the compound shows instability on silica gel. In reverse-phase (e.g., using a C18-functionalized silica column), the stationary phase is non-polar, and a polar mobile phase is used. A typical eluent would be a mixture of acetonitrile and water or methanol and water. This method is common in HPLC for purity analysis but can also be used for preparative purification.[5]
References
- ChemBK. (2024). 1,3-DIPHENYL-2-PROPYN-1-OL.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for 1,1-Diphenyl-2-propyn-1-ol Reactions.
- Sigma-Aldrich. (n.d.). 1,3-Diphenyl-2-propyn-1-ol 90%.
- Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene.
- Google Patents. (2006). US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1,1-Diphenyl-2-propyn-1-ol Derivatives.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- National Institutes of Health, PubChem. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol.
- Sigma-Aldrich. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol.
- Organic Syntheses. (n.d.). Procedure.
Sources
Technical Support Center: Isolating Your Propargyl Alcohol without Unwanted Rearrangements
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of working with propargyl alcohols and prevent the often-unwanted Meyer-Schuster rearrangement during your experimental work-up. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in the lab.
Understanding the Challenge: The Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[1][2][3][4] This reaction can be a powerful synthetic tool when desired, but a significant source of yield loss and purification headaches when the propargyl alcohol is your target molecule. The reaction is typically promoted by strong acids and higher temperatures.[1][2][5] A competing reaction, especially for tertiary alcohols, is the Rupe rearrangement, which also leads to an unsaturated ketone.[2]
This guide will focus on practical strategies to suppress these rearrangements during the crucial work-up phase of your synthesis.
Caption: The Meyer-Schuster rearrangement pathway and key prevention strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the work-up of reactions designed to produce propargyl alcohols.
Q1: I'm seeing a new, more polar spot on my TLC that I suspect is the rearranged α,β-unsaturated ketone. What's the most likely cause during work-up?
A1: The most common culprit is the use of an acidic quenching agent. Many standard protocols for reactions like Grignard additions call for quenching with dilute HCl or other strong acids. This is often done to neutralize excess reagents and protonate the newly formed alkoxide. However, for propargyl alcohols, this creates the perfect environment for the Meyer-Schuster rearrangement.
Troubleshooting & Optimization:
-
Avoid Strong Brønsted Acids: Do not use strong acids like HCl, H₂SO₄, or even p-toluenesulfonic acid during your work-up if the propargyl alcohol is your desired product.[1]
-
Embrace Mild Quenching Agents: The recommended best practice is to quench your reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][6] This solution is slightly acidic (around pH 4.5-5.5), which is sufficient to protonate the alkoxide without being aggressive enough to catalyze significant rearrangement.[7]
-
Consider Bicarbonate for Neutralization: If your reaction mixture is acidic to begin with, a careful, slow addition of saturated sodium bicarbonate (NaHCO₃) solution can be used to neutralize the acid before proceeding with extraction.
Q2: I've quenched my reaction with saturated ammonium chloride, but I'm still getting some rearrangement. What else could be going wrong?
A2: Even with a mild quench, other factors during the extraction and concentration steps can contribute to the rearrangement. Temperature and prolonged exposure to even mildly acidic conditions can be problematic.
Troubleshooting & Optimization:
-
Temperature Control is Crucial:
-
Quenching and Extraction: Perform these steps at room temperature or below. If your reaction was run at an elevated temperature, ensure it is cooled to room temperature or in an ice bath before quenching.[6]
-
Solvent Removal: When using a rotary evaporator, keep the water bath temperature as low as reasonably possible, ideally not exceeding 40°C.[8][9] The principle of rotary evaporation is to lower the boiling point by reducing pressure, not by excessive heating.[10][11]
-
-
Efficient Work-up: Do not let your crude product sit in the quenched, biphasic mixture for an extended period. Proceed with extraction promptly.
-
Brine Wash: After the initial extraction, washing the combined organic layers with brine (saturated NaCl solution) helps to remove residual water and can also help to bring the aqueous phase to a more neutral pH.
Q3: Can I use a basic work-up to be absolutely sure I avoid any acid-catalyzed rearrangement?
A3: While a basic work-up will certainly prevent the Meyer-Schuster rearrangement, it can introduce other potential side reactions, depending on your substrate. Propargyl alcohol itself is weakly acidic, and strong bases can deprotonate it, potentially leading to other reactions.
Troubleshooting & Optimization:
-
Mildly Basic Conditions: A dilute solution of sodium bicarbonate (NaHCO₃) is a good choice for a mildly basic wash if you are concerned about residual acid.
-
Avoid Strong Bases: Unless your target molecule is stable to strong bases, avoid using NaOH or KOH solutions in your work-up, as this can lead to other undesired reactions.
-
Consider Your Substrate: If your molecule contains other base-sensitive functional groups (e.g., esters that can be hydrolyzed), a basic work-up should be approached with caution.
Q4: I'm concerned about rearrangement occurring during purification by column chromatography. How can I minimize this risk?
A4: This is a valid concern, as silica gel can be slightly acidic and has a large surface area, which can catalyze the rearrangement, especially with sensitive substrates.
Troubleshooting & Optimization:
-
Neutralize Your Silica Gel: You can prepare a slurry of your silica gel in your chosen eluent and add a small amount of a non-polar base like triethylamine (typically 0.1-1% by volume) to neutralize any acidic sites.
-
Choose Your Solvents Wisely: Avoid using acidic solvents in your eluent system. Standard solvent systems like hexanes/ethyl acetate or dichloromethane/methanol are generally suitable.
-
Don't Delay: Run your column as efficiently as possible. The less time your compound spends on the silica gel, the lower the risk of rearrangement.
-
Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reversed-phase chromatography.
Recommended General Work-up Protocol to Prevent Meyer-Schuster Rearrangement
This protocol is a general guideline for the work-up of reactions that produce secondary or tertiary propargyl alcohols, such as Grignard or alkynyllithium additions to aldehydes and ketones.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring to quench the reaction.[6][12] The amount added should be sufficient to neutralize any remaining reactive species and protonate the alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Water (to remove most of the inorganic salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, but recommended if there is any concern about residual acid).
-
Brine (to aid in drying).[6]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Crucially, maintain a water bath temperature of 40°C or below. [8][9]
-
Purification: Purify the crude propargyl alcohol by flash column chromatography on silica gel, using a neutral eluent system (e.g., hexanes/ethyl acetate). Consider adding ~0.5% triethylamine to the eluent if your substrate is particularly sensitive.
Caption: Recommended work-up workflow for isolating propargyl alcohols.
Summary of Key Parameters and Recommendations
| Work-up Step | Parameter | Recommendation | Rationale |
| Quenching | Quenching Agent | Saturated aqueous NH₄Cl | Mildly acidic; protonates the alkoxide without strongly catalyzing rearrangement.[1][6][7] |
| Temperature | 0°C to Room Temperature | Minimizes the rate of potential side reactions. | |
| Extraction | Aqueous Phase pH | Neutral to slightly basic | Avoids acidic conditions that promote rearrangement. |
| Concentration | Rotary Evaporator Bath Temp. | ≤ 40°C | Prevents thermal degradation and rearrangement.[8][9] |
| Purification | Column Chromatography | Neutralized silica gel; neutral eluent | Prevents on-column acid-catalyzed rearrangement. |
By carefully controlling the acidity and temperature of your work-up and purification procedures, you can significantly improve the yield and purity of your desired propargyl alcohol products, avoiding the pitfalls of the Meyer-Schuster rearrangement.
References
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Synthesis of 5-Propargylfurfuryl Alcohol. BenchChem.
- BenchChem Technical Support Team. (2025, November). Common side reactions in the synthesis of propargylic alcohols. BenchChem.
- Falmoe, F. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S.
- Lee, J., et al. (2003). Method for separation and recovery of propargyl alcohol. U.S.
- Yoshida, J., et al. (2025). Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues.
- Hendricks, W. (1992). Propargyl Alcohol. (OSHA Method No. 97).
- Costa, M., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(36), 7235-7241.
- Trost, B. M., & Ball, Z. T. (2005). Product Class 3: Propargylic Alcohols. Science of Synthesis, 36, 529-572.
- (n.d.). Grignard-addition-to-propargylic-allylic-alcohols.pdf.
- A. K. (2017, January 5). Why do Grignard reagents add to propargyl alcohols? Chemistry Stack Exchange.
- Nantz, M. H. (2013, June 7). Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol. ChemSpider Synthetic Pages.
- BenchChem. (n.d.). Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl).
- (n.d.). Meyer–Schuster Rearrangement.
- (n.d.). The Meyer–Schuster Rearrangement. Organic Reactions.
- Pennell, M. N. (2013). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery.
- University of Rochester, Department of Chemistry. (n.d.).
- (2020, September 28). Preparation of propargyl alcohol (2-propyn-1-ol). Sciencemadness Discussion Board.
- Crimmins, M. T., & Shams, G. (2009). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. Organic letters, 11(13), 2824–2826.
- Yousuf, S. K., et al. (2015). Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. Beilstein journal of organic chemistry, 11, 2854–2859.
- (n.d.).
- Wikipedia contributors. (2023, December 22). Meyer–Schuster rearrangement. Wikipedia.
- Naveen, N., Ramesh, G., & Balamurugan, R. (n.d.). Methods for Meyer‐Schuster rearrangement.
- (n.d.).
- Crimmins, M. T., & Shams, G. (2009). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. Organic letters, 11(13), 2824–2826.
- Wang, X., et al. (2020). Meyer–Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins to synthesize skipped 1,4-dienes. Organic & Biomolecular Chemistry, 18(44), 9036-9040.
- (n.d.).
- (n.d.). Rotary Evaporator Solvent Chart: Key to Precision in the Lab. GWSI.
- (n.d.). Meyer-Schuster Rearrangement. SynArchive.
- Buchi. (2010, December).
- (n.d.).
- Dudley, G. B., & Engel, D. A. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4119-4126.
- Gräf, D., et al. (2007). Preparation method of propargyl alcohol and allyl alcohol.
- Holt, M. S., & Martin, T. L. (2015). Comparative Study of Commercially Available Propargyl Alcohol-Free Corrosion Inhibitors for Hydrochloric Acid Systems.
- (2021, August 22). Can I add ammonium chloride instead of HCl in the last step? Reddit.
- Bovonsombat, P., & McNelis, E. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC advances, 12(36), 23377–23414.
- Miller, J. (2023, January 24).
- (2020, November 25).
- (n.d.). Optimizing conditions of propargyl alcohol photooxidationa,b.
- Miller, W. S., & Hirdler, L. C. (1954). Production of sodium bicarbonate and ammonium chloride in modified ammonia-soda type process. U.S. Patent No. 2,666,686. Washington, DC: U.S.
- Teeter, R. G., & Smith, M. O. (1986). Use of ammonium chloride and sodium bicarbonate in acute heat exposure of broilers. Poultry science, 65(8), 1579–1583.
- (2015, October 9). What is the exact role of NH4Cl (ammonium chloride) in aqueous barbier type reactions?
Sources
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- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
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- 10. rocker.com.tw [rocker.com.tw]
- 11. labuniquely.com [labuniquely.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in Grignard synthesis of propargyl alcohols
A Senior Application Scientist's Guide to Troubleshooting Low Yields
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for carbon-carbon bond formation. The synthesis of propargyl alcohols, key intermediates in the development of pharmaceuticals and complex molecules, is a common application. However, the reaction is notoriously sensitive, and low yields are a frequent challenge for even experienced researchers.
This guide provides in-depth troubleshooting advice, framed in a question-and-answer format, to diagnose and resolve common issues encountered during the Grignard synthesis of propargyl alcohols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields can arise from issues at three distinct stages of the process: Grignard reagent formation, the nucleophilic addition reaction, and the final work-up/purification. This guide is structured to help you pinpoint the source of the problem.
Category 1: Issues with Grignard Reagent Formation & Quality
The quality of your Grignard reagent is the single most critical factor for success. If the reagent is not formed efficiently or has degraded, the reaction will fail before it even begins.
Q1: My attempt to form the Grignard reagent fails to initiate (no cloudiness, no exotherm). What's wrong?
A: Failure to initiate is almost always due to the presence of moisture or an insufficiently activated magnesium surface. Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water[1][2].
-
Causality & Solution:
-
Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C overnight) and assembled under a dry, inert atmosphere (Nitrogen or Argon). Solvents must be strictly anhydrous. While freshly opened bottles of anhydrous solvents are good, passing them through an activated alumina column is best practice.
-
Magnesium Passivation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer must be breached to expose the reactive metal.
-
Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod (under inert gas) just before use.
-
Chemical Activation: Add a small crystal of iodine (I₂), which will etch the magnesium surface. The disappearance of the brown iodine color is an indicator of activation[3][4]. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas is a visual cue of initiation.
-
-
Q2: The Grignard formation started, but then the solution turned dark and murky, and my final yield was poor. What happened?
A: This points to two likely side reactions: Wurtz coupling or thermal decomposition.
-
Causality & Solution:
-
Wurtz Coupling: This side product occurs when a formed Grignard molecule (R-MgX) reacts with a molecule of unreacted alkyl halide (R-X) to form a symmetrical dimer (R-R)[5][6]. This is especially problematic if the local concentration of the alkyl halide is too high. To mitigate this, add the alkyl halide slowly and dropwise to the magnesium suspension, allowing it to react as it is introduced. Maintaining a gentle reflux can also help, but overly aggressive heating can be detrimental.
-
Thermal Decomposition: While heat is often required for initiation, prolonged or excessive heating can cause the Grignard reagent to decompose, especially in THF[4]. Maintain a gentle reflux and do not heat for longer than necessary once the magnesium has been consumed.
-
Q3: I'm unsure of the actual concentration of my Grignard reagent. Could this be the cause of my low yield?
A: Absolutely. Assuming a 100% yield during Grignard formation is a common error. The actual concentration is often significantly lower, leading to incorrect stoichiometry in the subsequent addition step. Titration is not optional; it is essential for reproducible results.
-
Causality & Solution: An inaccurate concentration leads to adding either too little reagent (incomplete reaction) or a vast excess (which can complicate purification). Titrating a small aliquot of your reagent against a known standard is the only way to be certain of its molarity.
Category 2: Issues During the Nucleophilic Addition Reaction
This is where competing chemical pathways can drastically reduce the yield of your desired propargyl alcohol.
Q4: My starting material (aldehyde/ketone) was consumed, but I isolated very little of the desired propargyl alcohol. Where did my product go?
A: This classic symptom points towards competing side reactions that consume the reactants without forming the desired product. In the synthesis of propargyl alcohols, the primary culprits are deprotonation of the terminal alkyne and enolization of the carbonyl compound.
-
Causality & Solution:
-
Alkyne Deprotonation: The proton on a terminal alkyne is acidic (pKa ≈ 25) and will be readily removed by the Grignard reagent (a strong base)[2][9][10]. This forms an acetylide salt and consumes one equivalent of your Grignard reagent in a non-productive acid-base reaction. To overcome this, you must use at least two equivalents of the Grignard reagent: the first to deprotonate the alkyne, and the second to act as the nucleophile.
-
Enolization: If your aldehyde or ketone has acidic α-protons, the Grignard reagent can act as a base, removing a proton to form an enolate[11]. This is especially problematic with sterically hindered ketones. To minimize this, perform the addition at low temperatures (0°C to -78°C) to favor the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation[12].
-
Caption: Competing pathways in propargyl alcohol synthesis.
-
β-Hydride Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the carbonyl to an alcohol and forming an alkene from the Grignard reagent[11]. Using a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) or running the reaction at low temperatures can prevent this.
| Parameter | Recommendation | Rationale |
| Stoichiometry | ≥ 2.2 equivalents of RMgX | The first equivalent is consumed by the acidic alkyne proton. A slight excess ensures the reaction goes to completion. |
| Temperature | 0°C to -78°C | Favors nucleophilic addition over side reactions like enolization and reduction. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate the magnesium center, keeping the reagent in solution and reactive. |
| Addition Order | Slowly add carbonyl to Grignard | Maintains an excess of the Grignard reagent, which can help suppress some side reactions. |
Category 3: Issues During Work-up and Purification
Even a successful reaction can suffer from a low isolated yield if the work-up and purification are not performed carefully.
Q5: My reaction seemed to work (confirmed by TLC), but I lost most of my product during the aqueous work-up. Why?
A: The magnesium alkoxide intermediate formed during the reaction is a salt that must be carefully quenched (protonated) to yield the final alcohol. Improper quenching can lead to emulsions or decomposition.
-
Causality & Solution:
-
Quenching: The addition of water or acid to the reaction mixture is highly exothermic. If done too quickly, it can cause boiling and loss of product. The standard procedure is to cool the reaction flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl)[3][13]. This is a weakly acidic solution that effectively protonates the alkoxide while minimizing the risk of acid-catalyzed side reactions that can occur with stronger acids like HCl or H₂SO₄.
-
Extraction: Propargyl alcohols can have some water solubility, especially lower molecular weight ones. Ensure you extract the aqueous layer multiple times (e.g., 3x with diethyl ether or ethyl acetate) to recover all the product. Washing the combined organic layers with brine (saturated NaCl solution) helps to remove residual water and break up emulsions.
-
Q6: I'm having trouble purifying my propargyl alcohol. Are there common, difficult-to-remove impurities?
A: Yes, besides unreacted starting materials, byproducts from side reactions can co-elute with your product during column chromatography.
-
Causality & Solution:
-
Wurtz Coupling Product (R-R): This non-polar hydrocarbon can be difficult to separate from the desired alcohol. Careful chromatography is required.
-
Reduction Product: If β-hydride reduction occurred, you will have an alcohol byproduct that can be very difficult to separate from your desired propargyl alcohol.
-
Azeotropes: Propargyl alcohol itself can form an azeotrope with water, making the final removal of water difficult without specialized techniques[14]. Drying the combined organic extracts thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation is critical.
-
Key Experimental Protocols
Protocol 1: Preparation and Titration of a Grignard Reagent
-
Preparation:
-
Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet. Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine.
-
Add a small portion (~10%) of your alkyl/aryl halide (1.0 eq.) in anhydrous ether/THF via the dropping funnel.
-
If the reaction does not initiate (loss of iodine color, gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours.
-
-
Titration (using Diphenylacetic Acid):
-
In a separate dry flask under inert gas, dissolve a precisely weighed amount of diphenylacetic acid (e.g., 100 mg) in ~5 mL of anhydrous THF.
-
Carefully draw a 1.0 mL aliquot of your Grignard solution and add it dropwise to the diphenylacetic acid solution until a faint yellow color persists. This indicates the endpoint.
-
The concentration (M) is calculated as: (mass of acid / molar mass of acid) / volume of Grignard solution added (L).[15]
-
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// Solutions Sol_Titrate [label="Root Cause:\nUnknown Reagent Concentration\n\nSolution:\nPerform Titration (Protocol 1)", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Activate [label="Root Cause:\nMoisture or Passive Mg\n\nSolution:\nEnsure Anhydrous Conditions,\nActivate Mg with I2", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Stoich [label="Root Cause:\nAlkyne Deprotonation\n\nSolution:\nUse at least 2.2 eq. of RMgX", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Temp [label="Root Cause:\nEnolization/Reduction\n\nSolution:\nRun reaction at 0°C to -78°C", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Workup [label="Root Cause:\nProduct Loss/Decomposition\n\nSolution:\nUse careful, cold quench\nwith sat. NH4Cl solution", shape=box, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
// Connections Start -> CheckInitiation; CheckInitiation -> Sol_Activate [label="Yes"]; CheckInitiation -> CheckReagent [label="No"]; CheckReagent -> Sol_Titrate [label="No"]; CheckReagent -> CheckStoich [label="Yes"]; CheckStoich -> Sol_Stoich [label="No"]; CheckStoich -> CheckTemp [label="Yes"]; CheckTemp -> Sol_Temp [label="No"]; CheckTemp -> CheckWorkup [label="Yes"]; CheckWorkup -> Sol_Workup [label="No"]; }
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Can I use a propargyl halide to make a Grignard reagent for this reaction? A: It is possible but challenging. Propargyl Grignard reagents are known to exist in equilibrium with their allenic isomers, which can lead to a mixture of products[16]. It is generally more reliable to use a different Grignard reagent (e.g., EtMgBr, PhMgBr) and add it to a propargyl aldehyde or ketone.
Q: Why is diethyl ether or THF used as the solvent? Can I use something else? A: The lone pairs of electrons on the ether oxygen atoms coordinate to the magnesium center of the Grignard reagent, forming a soluble complex (the Schlenk equilibrium). This solvation is essential for the reagent's stability and reactivity[17]. Non-coordinating solvents like hexanes or toluene will not work, and protic solvents like ethanol will destroy the reagent.
Q: I see a lot of white precipitate during the Grignard formation. Is this normal? A: Yes, this is often observed, especially when forming Grignard reagents in diethyl ether where they can be less soluble than in THF. It is typically the Grignard reagent itself or magnesium salts. Adding a co-solvent like THF can sometimes help improve solubility[3].
References
-
Title: The Grignard Reaction Mechanism. Source: Chemistry Steps. URL: [Link]
-
Title: Grignard Reagents For Addition To Aldehydes and Ketones. Source: Master Organic Chemistry. URL: [Link]
-
Title: Grignard-addition-to-propargylic-allylic-alcohols.pdf. Source: Oregon State University. URL: [Link]
-
Title: Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Source: PubMed Central (PMC). URL: [Link]
-
Title: Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol. Source: ChemSpider Synthetic Pages. URL: [Link]
-
Title: Reactions of Grignard Reagents. Source: Master Organic Chemistry. URL: [Link]
-
Title: Why do Grignard reagents add to propargyl alcohols? Source: Chemistry Stack Exchange. URL: [Link]
-
Title: Grignard Reaction. Source: Organic Chemistry Portal. URL: [Link]
-
Title: How does Grignard reagent react with alkyne? Source: Quora. URL: [Link]
-
Title: How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. Source: Vedantu. URL: [Link]
-
Title: Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Source: Reaction Chemistry & Engineering. URL: [Link]
-
Title: Titrating Organometallic Reagents is Easier Than You Think. Source: Chemtips. URL: [Link]
-
Title: How to measure the concentration of any grignard reagent (RMgX) in situ? Source: ResearchGate. URL: [Link]
-
Title: Grignard Formation - Troubleshooting and Perfecting. Source: Reddit. URL: [Link]
-
Title: Wurtz reaction. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Titrating Soluble RM, R2NM and ROM Reagents. Source: EPFL. URL: [Link]
-
Title: In situ propargyl Grignard addition to vinylic ketone. Source: ChemSpider Synthetic Pages. URL: [Link]
- Title: Process of purifying propargyl alcohol.
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. reddit.com [reddit.com]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. epfl.ch [epfl.ch]
- 9. quora.com [quora.com]
- 10. How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE [vedantu.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
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- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Catalyst Loading for Aldehyde-Alkyne Coupling Reactions
Welcome to the Technical Support Center dedicated to the optimization of catalyst loading in aldehyde-alkyne coupling reactions, including the widely utilized Aldehyde-Alkyne-Amine (A3) coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Catalyst Loading and Reaction Performance
This section addresses common issues encountered during aldehyde-alkyne coupling reactions, with a focus on problems related to catalyst loading.
Question: My reaction shows low or no conversion to the desired product. Could the catalyst loading be the issue?
Answer:
Yes, incorrect catalyst loading is a frequent cause of low or no product yield. The catalyst's role is to facilitate the reaction, and its concentration is a critical parameter. Here's how to diagnose and address the problem:
-
Insufficient Catalyst Loading: The most straightforward reason for a stalled reaction is an inadequate amount of catalyst. The catalytic cycle, which involves the activation of the alkyne by a metal catalyst, formation of a metal acetylide, reaction with an imine (formed in situ from the aldehyde and amine), and regeneration of the catalyst, cannot proceed efficiently at very low catalyst concentrations.[1][2]
-
Solution: If you suspect the catalyst loading is too low, consider a stepwise increase. For instance, if you started with 1 mol%, try running the reaction with 2.5 mol% and 5 mol% to observe any improvement in yield. Some protocols have successfully used up to 10 mol% of the catalyst.[3]
-
-
Catalyst Deactivation: Even with what appears to be sufficient catalyst loading, the active catalytic species might be lost during the reaction.
-
Causes of Deactivation:
-
Presence of Oxygen: Many catalysts, especially copper(I) and palladium complexes, are sensitive to air. Oxidation of the active metal center can render the catalyst inactive. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[4]
-
Impurities in Reagents or Solvents: Trace impurities can act as catalyst poisons, binding to the metal center and preventing it from participating in the catalytic cycle.[5] Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.
-
Thermal Degradation: At elevated temperatures, some catalysts may decompose or sinter, leading to a loss of catalytic surface area and activity.[6]
-
-
Solution:
-
Ensure your reaction setup is properly sealed and purged with an inert gas.
-
Use high-purity reagents and solvents.
-
If the reaction requires heating, monitor the temperature carefully and consult the literature for the thermal stability of your chosen catalyst.
-
-
-
High Catalyst Loading Leading to Side Reactions: While counterintuitive, excessively high catalyst loading can sometimes be detrimental. It may promote unwanted side reactions, such as the homocoupling of the alkyne, leading to a complex mixture of products and a lower yield of the desired compound.[4]
-
Solution: If you are using a high catalyst loading (e.g., >10 mol%) and observing multiple byproducts, try reducing the catalyst concentration.
-
Question: I am observing a significant amount of alkyne homocoupling. How can I minimize this side reaction?
Answer:
Alkyne homocoupling is a common side reaction in these couplings. The catalyst itself can promote the dimerization of the alkyne.
-
Optimize Catalyst Loading: The concentration of the catalyst can influence the rate of homocoupling versus the desired three-component coupling. A systematic screening of catalyst loading is recommended to find the optimal balance.
-
Choice of Catalyst: Some catalyst systems are more prone to promoting homocoupling than others. For instance, while copper catalysts are widely used and cost-effective, their tendency to induce homocoupling is a known drawback.[3][7] In some cases, switching to a different metal catalyst, such as gold or silver, might be beneficial.[1][8]
-
Reaction Conditions: Other parameters, such as the choice of solvent and base, can also impact the extent of homocoupling.
The following decision tree can guide your troubleshooting process when dealing with low yield or side reactions:
Caption: Troubleshooting workflow for low yield in aldehyde-alkyne coupling.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for aldehyde-alkyne coupling reactions?
A1: The optimal catalyst loading can vary significantly depending on the specific substrates, catalyst, and reaction conditions. However, a general starting point is between 1-5 mol%.[8] Some highly efficient catalytic systems can achieve good to excellent yields with as low as 0.4 mol% loading.[9][10] Conversely, for challenging substrates or less active catalysts, loadings up to 10 mol% may be necessary.[3]
| Catalyst Type | Typical Loading Range (mol%) | Reference(s) |
| Copper-based | 1 - 10 | [3][7] |
| Gold-based | 0.25 - 5 | [8] |
| Silver-based | 1 - 5 | [8] |
| Iridium (photoredox) | ~2 | [11] |
Q2: How do I prepare and handle the catalyst to ensure its activity?
A2: Proper handling of the catalyst is critical to prevent deactivation.
-
Storage: Store catalysts under an inert atmosphere, away from light and moisture, as specified by the manufacturer.
-
Weighing and Dispensing: Whenever possible, handle the catalyst in a glovebox or under a stream of inert gas. This minimizes exposure to air and moisture.
-
Use of Pre-catalysts: Many commercially available catalysts are actually pre-catalysts that form the active catalytic species in situ. Ensure you are following the correct procedure for pre-catalyst activation if required.
Q3: Can I reuse my catalyst?
A3: In some cases, catalyst recovery and reuse are possible, particularly with heterogeneous catalysts or when the catalyst can be precipitated and filtered after the reaction. For instance, one study reported the recovery and reuse of a Cu(I)-Quinap complex for up to three cycles with only a slight drop in yield and no significant loss in enantioselectivity.[12] However, the reusability of a catalyst is highly dependent on the specific system and should be experimentally verified.
Q4: What are the visual indicators of catalyst decomposition?
A4: Visual cues can sometimes indicate catalyst decomposition. For example, a change in color of the reaction mixture that deviates from the expected progression could suggest an issue with the catalyst. Some catalyst solutions may change color as the active species is formed or consumed.[13] However, relying solely on visual observation is not sufficient. The most reliable way to monitor the reaction and infer catalyst activity is through analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.[7]
Experimental Protocols
Protocol for Screening Optimal Catalyst Loading
This protocol provides a systematic approach to determining the optimal catalyst loading for your specific aldehyde-alkyne coupling reaction.
1. Materials and Setup:
-
Your aldehyde, alkyne, and amine substrates.
-
The chosen catalyst (e.g., CuI).
-
A suitable base (if required by the reaction).
-
A set of identical reaction vials with stir bars.
-
An inert atmosphere setup (e.g., Schlenk line or glovebox).
-
TLC plates and a suitable eluent system.
2. Procedure:
-
Set up a series of four to five identical reaction vials.
-
In each vial, add the aldehyde (e.g., 0.5 mmol, 1.0 equiv), alkyne (e.g., 0.5 mmol, 1.0 equiv), and amine (e.g., 0.5 mmol, 1.0 equiv).[7]
-
Add the desired amount of solvent to each vial (e.g., 5 mL).[7]
-
To each vial, add a different amount of the catalyst. For example:
-
Vial 1: 0.5 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 2.5 mol%
-
Vial 4: 5.0 mol%
-
Vial 5: 10.0 mol%
-
-
Seal the vials and place them on a magnetic stir plate at the desired reaction temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., every 20-30 minutes) using TLC.[7]
-
After a set reaction time (e.g., 1-2 hours), or once the reaction with the seemingly optimal catalyst loading has gone to completion (as indicated by TLC), quench the reactions.
-
Work up each reaction identically and isolate the product.
-
Determine the yield for each catalyst loading to identify the optimal concentration.
Caption: Workflow for screening optimal catalyst loading.
By following this structured approach, you can efficiently determine the optimal catalyst loading for your aldehyde-alkyne coupling reaction, leading to improved yields and a more robust and reproducible protocol.
References
-
Anonymous. (2025). 3.1: A3 Coupling Reaction. Chemistry LibreTexts. Available at: [Link]
-
Mavrantzas, C., et al. (n.d.). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. Available at: [Link]
-
Rokade, B. V., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PMC. Available at: [Link]
-
Anonymous. (n.d.). A3 coupling reaction. Wikipedia. Available at: [Link]
-
Chaturvedi, A., et al. (2025). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]
-
Yoo, W.-J., et al. (2011). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. ResearchGate. Available at: [Link]
-
Anonymous. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository @ Florida Tech. Available at: [Link]
-
Anonymous. (n.d.). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Publications. Available at: [Link]
-
Anonymous. (n.d.). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. PMC. Available at: [Link]
-
Anonymous. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
-
Anonymous. (2020). Demonstration of a Catalyst. YouTube. Available at: [Link]
Sources
- 1. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. repository.fit.edu [repository.fit.edu]
- 10. Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Emulsions in the Aqueous Extraction of 1,3-diphenyl-2-propyn-1-ol
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for breaking emulsions encountered during the aqueous extraction of 1,3-diphenyl-2-propyn-1-ol. As a molecule with both hydrophobic (two phenyl rings) and hydrophilic (a hydroxyl group) features, it can exhibit surfactant-like properties under certain conditions, contributing to the formation of stable emulsions that complicate product isolation. This document outlines the causative factors and provides a systematic, field-proven approach to resolving these challenges, ensuring high-purity product recovery.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why did one form during my extraction?
A: An emulsion is a stable mixture of two or more immiscible liquids (like your organic solvent and water) where one liquid is dispersed in the other as microscopic droplets.[1] This dispersion is often stabilized by emulsifying agents, which can be impurities, byproducts from your reaction, or even the product itself. The formation is typically triggered by vigorous shaking, which provides the energy to break up the liquids into fine droplets, increasing the interfacial surface area that can be stabilized by these agents.[1] Surfactant-like compounds, such as phospholipids or free fatty acids from biological samples, are common culprits.[2] In synthetic chemistry, residual polar aprotic solvents (e.g., DMF, DMSO) or fine particulate matter can also lead to persistent emulsions.[3]
Q2: I shook my separatory funnel very vigorously. Is that the primary cause?
A: While vigorous agitation provides the physical energy to create an emulsion, it is rarely the sole cause. A stable emulsion requires a stabilizing agent to be present at the oil-water interface. If your system is clean and free of emulsifiers, the layers should separate quickly regardless of shaking intensity. However, aggressive mixing increases the likelihood of forming a very fine, stable dispersion if even trace amounts of stabilizing impurities are present. A best practice is to use gentle inversions of the separatory funnel rather than violent shaking, especially during the initial extractions when the concentration of potential emulsifiers is highest.
Q3: What is the very first and simplest thing I should try when an emulsion forms?
A: The principle of parsimony is your best guide. The first step should always be the least invasive: patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4][5] Often, less stable emulsions will break on their own as gravity causes the droplets to coalesce. Gentle swirling of the funnel or lightly tapping the glass can sometimes accelerate this process.[6] This simple step requires no additional reagents and avoids further complicating your work-up.
Q4: My reaction was run in DMF. Could this be causing the emulsion during the aqueous work-up?
A: Yes, absolutely. High-boiling, water-miscible solvents like DMF and DMSO are common causes of emulsion formation during aqueous extraction.[3] Because they are soluble in both the aqueous and organic phases, they can effectively bridge the two layers and help stabilize the emulsion. If you suspect this is the issue, the best preventative measure is to remove the high-boiling solvent under reduced pressure (e.g., via rotary evaporation) before beginning the aqueous work-up.[4] After evaporation, the resulting residue can be redissolved in your primary extraction solvent (e.g., ethyl acetate, diethyl ether) and then washed with water.
Systematic Troubleshooting Guide for Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is crucial. The following workflow progresses from the simplest and most common techniques to more advanced interventions.
Caption: Decision workflow for breaking emulsions.
Data Presentation & Key Properties
A clear understanding of the target molecule's properties is essential for designing an effective extraction protocol.
Table 1: Physical Properties of 1,3-Diphenyl-2-propyn-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O | PubChem[7] |
| Molecular Weight | 208.26 g/mol | ChemBK[8] |
| Appearance | Yellow crystalline solid | ChemBK[8] |
| Melting Point | 49-50 °C | ChemBK[8] |
| Boiling Point | 180 °C @ 5 Torr | ChemBK[8] |
| Water Solubility | Low / Insoluble | ChemBK[8], ChemicalBook[9] |
Table 2: Comparative Summary of Emulsion Breaking Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|
| Adding Brine | Increases ionic strength of the aqueous phase ("salting out"), destabilizing the emulsion.[3] | Simple, fast, inexpensive, and generally effective. | Increases aqueous waste volume and salt concentration. |
| Filtration (Celite®) | Physically disrupts emulsion droplets and removes solid particulate stabilizers.[4] | Highly effective for solid-stabilized (Pickering) emulsions. | Can lead to some product loss on the filter medium; requires filtration setup. |
| Centrifugation | Applies g-force to overcome stabilizing forces and compel phase separation.[10] | Very effective, especially for small volumes; does not require additives. | Requires a centrifuge; may be impractical for very large volumes. |
| Adding Alcohol | Acts as a co-solvent to reduce interfacial tension between the two phases.[11][12] | Only small quantities are typically needed. | The added alcohol may draw some product into the aqueous layer; requires removal later. |
| Gentle Heating | Reduces the viscosity of the continuous phase, allowing for easier coalescence of droplets.[5] | Simple and requires minimal equipment. | Risk of degrading thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
This should be one of the first chemical interventions attempted due to its simplicity and high success rate.
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). This is your "brine."
-
Addition: To the separatory funnel containing the emulsion, add a volume of brine equal to 10-20% of the aqueous layer volume.
-
Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously, as this can reform the emulsion.
-
Observation: Place the funnel back on the ring stand and allow it to stand. A distinct separation of layers should be observed within a few minutes. If separation begins but is incomplete, an additional small portion of brine may be added.
-
Separation: Once the layers have fully resolved, drain the lower (aqueous) layer and proceed with your extraction.
Protocol 2: Filtration through a Celite® Pad
This method is particularly effective when you suspect that fine solid particles are stabilizing the emulsion.
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Add a 1-2 cm layer of Celite® over the paper. Wet the Celite® pad with your clean organic extraction solvent and apply gentle vacuum to pack the pad.
-
Filtration: Release the vacuum. Carefully pour the entire emulsion from the separatory funnel onto the Celite® pad.
-
Apply Vacuum: Re-apply the vacuum gently. The two distinct liquid phases should pass through the filter into the collection flask, leaving the emulsion-stabilizing solids behind on the Celite®.
-
Re-separate: Transfer the filtrate back to a clean separatory funnel. The layers should now separate cleanly.
-
Rinse: Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product, and add this rinse to the separatory funnel.
Protocol 3: Using Centrifugation for Phase Separation
For small-scale extractions or particularly stubborn emulsions, centrifugation is a powerful mechanical method.
-
Transfer: Transfer the emulsion into one or more centrifuge tubes. Ensure the tubes are suitable for use with your organic solvents (e.g., glass or appropriate polymer) and are balanced.
-
Centrifuge: Place the balanced tubes in the centrifuge. Spin at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.[10]
-
Observe: Carefully remove the tubes from the centrifuge. A sharp interface between the aqueous and organic layers should now be visible. A solid "cake" of precipitated material may sometimes form at the interface, which is an added benefit of this technique.[10]
-
Separate: Carefully separate the layers using a pipette or by decanting. Combine the desired layers from all tubes and proceed with the work-up.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Biolin Scientific. (2024). How emulsions form and break?[Link]
-
Cheméo. Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1). [Link]
-
ChemBK. 1,3-DIPHENYL-2-PROPYN-1-OL. [Link]
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]
-
Fisher Scientific. 3-Phenyl-2-propyn-1-ol, 97%. [Link]
-
PubChem. 1,3-Diphenyl-2-propyn-1-ol. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
- Google Patents.
-
MDPI. (2023). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
HS Publishing. Utilization of Plant Extract for Treatment of Emulsions in Crude Oil Production. [Link]
-
Reddit. (2018). Breaking emulsions : r/chemistry. [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
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- 4. Tips & Tricks [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. azom.com [azom.com]
- 7. 1,3-Diphenyl-2-propyn-1-ol | C15H12O | CID 296659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 1,1-DIPHENYL-2-PROPYN-1-OL | 3923-52-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. US20160052846A1 - Method of demulsifying and purifying organic products from an emulsion - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Technical Support Guide: Crystallization of 1,3-Diphenyl-2-propyn-1-ol
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the crystallization of 1,3-diphenyl-2-propyn-1-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to overcome the common challenge of this compound "oiling out" instead of forming a crystalline solid.
The purification of 1,3-diphenyl-2-propyn-1-ol is a critical step in many synthetic pathways. However, its tendency to separate from solution as a viscous oil rather than a crystalline solid presents a significant challenge. This guide provides a systematic approach to troubleshooting and successfully crystallizing this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My 1,3-diphenyl-2-propyn-1-ol has "oiled out" during cooling. What happened, and what is the immediate course of action?
Answer: "Oiling out" is a common phenomenon where a compound separates from a supersaturated solution as a liquid phase instead of a solid crystalline lattice[1]. This typically occurs when the solution's temperature is higher than the melting point of your compound (1,3-diphenyl-2-propyn-1-ol has a relatively low melting point of approximately 49-50 °C) or when the concentration of the solute is too high, leading to rapid phase separation[2][3]. Impurities can also suppress the melting point, further encouraging oiling out[3][4].
Immediate Corrective Actions:
-
Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small additional volume of the hot solvent (typically 10-20% more) to decrease the supersaturation level[3]. This ensures the saturation point is reached at a lower temperature, hopefully below the compound's melting point.
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated if necessary, before moving it to an ice bath. Rapid cooling is a primary cause of oiling out[4].
-
Consider a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. Refer to the solvent selection guide below.
Question 2: I've managed to prevent oiling out, but no crystals are forming even after the solution has cooled. How can I induce crystallization?
Answer: The failure to form crystals from a clear, supersaturated solution indicates a kinetic barrier to nucleation. The molecules have not yet organized into a stable crystal lattice. Several techniques can be employed to overcome this energy barrier.
Methods to Induce Nucleation:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth[5].
-
Seeding: If you have a small amount of pure, solid 1,3-diphenyl-2-propyn-1-ol from a previous batch, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution. The seed provides a template for further crystal growth[1][6].
-
Ultrasonication: Placing the flask in an ultrasonic bath for a few seconds can sometimes provide the energy needed to induce nucleation.
-
Flash Freezing: Briefly cool the very bottom of the flask with dry ice or an acetone/dry ice bath to form a small amount of solid. This solid can then act as a seed for the rest of the solution as it warms back to the temperature of the ice bath.
Question 3: I have obtained crystals, but they appear discolored or my yield is very low. How can I improve purity and yield?
Answer: Low purity is often due to impurities being trapped within the crystal lattice or adsorbed onto the crystal surface. Low yield can result from using too much solvent or premature filtration.
Improving Purity:
-
Activated Charcoal: If the discoloration is due to highly conjugated organic impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. Use sparingly, as it can also adsorb your product.
-
Slow Crystallization: Ensure the crystallization process is slow. Rapid crystal growth is more likely to trap impurities.
-
Washing: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent to remove any mother liquor containing dissolved impurities from the crystal surfaces.
Improving Yield:
-
Minimize Solvent: The most critical factor for a good yield is using the absolute minimum amount of hot solvent required to fully dissolve the compound[7].
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath (0-5 °C) for at least 20-30 minutes before filtration to maximize the amount of product that crystallizes out of the solution[5].
-
Solvent Choice: Using a solvent in which your compound has very high solubility even when cold will inevitably lead to a poor recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1,3-diphenyl-2-propyn-1-ol relevant to crystallization?
Answer: Understanding the physical properties is crucial for designing a successful crystallization protocol.
| Property | Value | Significance in Crystallization |
| Molecular Formula | C₁₅H₁₂O | Indicates a largely non-polar structure with a polar hydroxyl group. |
| Molecular Weight | ~208.26 g/mol | Affects dissolution and diffusion rates.[8] |
| Melting Point | 49-50 °C | This low melting point is a primary reason for "oiling out."[2] |
| Appearance | Yellowish solid | The color can indicate the presence of impurities.[2] |
| Solubility | Soluble in ether, acetone, benzene, chloroform, ethyl acetate, methanol.[9][10] | Provides a starting point for selecting an appropriate solvent system. |
Q2: What is the ideal solvent for crystallizing 1,3-diphenyl-2-propyn-1-ol?
Answer: The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures[7][11]. Given the compound's structure, a two-solvent system is often most effective.
-
Good Solvents (for dissolving): Toluene, Dichloromethane, Ethyl Acetate.
-
Poor Solvents (Anti-solvents): Hexane, Heptane, Pentane.
A common and effective strategy is to dissolve the oily compound in a minimum amount of a "good" solvent like hot toluene or ethyl acetate, and then slowly add a "poor" solvent like hexane (an anti-solvent) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
Q3: Can you provide a step-by-step protocol for crystallizing 1,3-diphenyl-2-propyn-1-ol from an oil using a mixed-solvent system?
Answer: Certainly. This protocol is designed to minimize the risk of oiling out.
Experimental Protocol: Mixed-Solvent Crystallization
-
Dissolution: Place the oily 1,3-diphenyl-2-propyn-1-ol in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., Toluene) and gently heat the mixture (e.g., in a water bath at 50-60 °C) with stirring until the oil is fully dissolved.
-
Anti-Solvent Addition: While keeping the solution warm, slowly add a "poor" solvent (e.g., Hexane) dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Clarification: Add a few more drops of the "good" solvent (Toluene) until the solution becomes clear again. This ensures you are just below the saturation point at that temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin as the solution cools.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small portion of ice-cold anti-solvent (Hexane) to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualized Workflows
To further aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: Troubleshooting Decision Tree for Crystallization.
Caption: Workflow for Selecting a Crystallization Solvent System.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol. PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Propargylic substitution reactions of 1,3-diphenyl-2-propyn-1-ol with... [Table]. Retrieved from [Link]
-
ChemBK. (2024). 1,3-DIPHENYL-2-PROPYN-1-OL. Retrieved from [Link]
-
University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US20030109757A1 - Method for separation and recovery of propargyl alcohol.
-
National Center for Biotechnology Information. (n.d.). 1,3-Diphenyl-2-propyn-1-ol. PubChem Compound Summary. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of proparg.
-
Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved from [Link]
- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
-
Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][12][13]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
ACS Publications. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones.... Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diphenyl-2-propyn-1-one. PubChem Compound Summary. Retrieved from [Link]
-
Lisa, O. (2021, September 24). Crystallization, Large Scale [Video]. YouTube. Retrieved from [Link]
-
De Gruyter. (n.d.). Refinement of the crystal structure of (E)-1,3-diphenyl-2-propen-1-one, C15H12O. Retrieved from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 9). Carrying out a recrystallisation [Video]. YouTube. Retrieved from [Link]
-
SciSpace. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols.... Retrieved from [Link]
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Introduction: The Critical Need for Metal Impurity Removal
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the critical, yet often challenging, process of removing metal salt impurities post-synthesis. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to empower you to solve purification challenges efficiently and effectively.
Residual metal salts, often remnants of catalysts, reagents, or leaching from equipment, can have profound negative impacts. In drug development, they pose a direct toxicological risk and can compromise the stability and efficacy of an Active Pharmaceutical Ingredient (API).[1] In materials science and electronics, even trace amounts can drastically alter the properties of a final product.[2] Therefore, robust and validated purification strategies are not just a matter of good practice—they are a necessity for safety, quality, and experimental success.
Part 1: Diagnostic & Troubleshooting Guide (FAQs)
This section is designed to help you quickly diagnose your purification challenge and identify potential solutions.
Q1: I've just completed a synthesis and suspect metal contamination. Where do I start?
A: The first step is to characterize the problem. Consider the following:
-
Identify the Metal: What metals were used in your reaction (e.g., Palladium from a cross-coupling catalyst, Zinc from a reduction)? Knowing the specific metal will guide your choice of removal method.
-
Quantify the Impurity: Use analytical techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration (ppm or ppb level) of the metal contaminant.[2]
-
Characterize Your Product: Note the physical state (solid/liquid), solubility (polar/non-polar solvents), stability (pH, temperature), and molecular weight of your desired compound.
Q2: My product is a large biomolecule (protein, antibody) and I need to remove buffer salts. What's the best method?
A: For desalting large molecules, Size Exclusion Chromatography (SEC) , also known as gel filtration, is the ideal choice.[3][4] This technique separates molecules based on size. Your large protein will pass quickly around the porous beads of the chromatography resin and elute first, while the small salt ions will enter the pores, extending their path and causing them to elute much later.[5][6] It is the mildest of all chromatography techniques, ensuring your biomolecule's activity is preserved.[7]
Q3: I have a small organic molecule contaminated with a palladium catalyst. The concentration is high. What's a good first step?
A: For bulk removal of a specific heavy metal like palladium, precipitation is an excellent and cost-effective starting point. You can introduce a precipitating agent, such as a sulfide source, which will react with the palladium to form a highly insoluble palladium sulfide salt.[8] This solid can then be easily removed by filtration.[9] This initial step can significantly reduce the metal load before a final "polishing" step if ultra-high purity is required.
Q4: The metal impurity in my organic compound is ionic (e.g., Na+, K+, Ca2+). How can I remove these?
A: If your organic compound is soluble in an organic solvent and insoluble in water, a simple liquid-liquid extraction is highly effective. Dissolve your compound in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with deionized water. The ionic metal salts will preferentially partition into the aqueous phase, which can then be separated and discarded.[10] For compounds soluble in polar organic solvents like methanol, passing the solution through a column packed with a cation exchange resin is a very powerful technique.[2] The resin will capture the positively charged metal ions, allowing your neutral or anionic compound to pass through.[11][12]
Q5: What's the difference between using a chelating agent and an ion exchange resin?
A: Both methods are excellent for capturing metal ions, but they operate differently.
-
Chelating Agents (like EDTA) are molecules that form multiple bonds to a single metal ion, creating a stable, soluble complex.[13][14] This complex can then be removed, typically by extraction into an aqueous phase.[15][16] Chelation is often used to "sequester" or inactivate a metal ion in solution.
-
Ion Exchange Resins are a solid support (beads) with charged functional groups on their surface.[11] As a solution containing metal ions passes through a column of this resin, the metal ions "stick" to the resin, displacing other ions (like Na⁺ or H⁺) into the solution.[9] This physically removes the metal from the liquid phase and is highly effective for achieving very low impurity levels.
Part 2: Purification Strategy Selection Workflow
Choosing the right purification method depends on several factors. This workflow provides a logical decision-making process to guide your selection.
Caption: Decision workflow for selecting a metal removal method.
Part 3: Methodology Deep Dive & Protocols
Method 1: Recrystallization for Solid Compounds
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities.[17][18] The principle is to dissolve the impure solid in a hot solvent to create a saturated solution, then allow it to cool slowly. The desired compound crystallizes out in a pure form, while the impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).[19][20]
FAQs for Recrystallization
-
Q: How do I choose the right solvent?
-
A: The ideal solvent should dissolve your compound poorly at low temperatures but very well at high temperatures. It should either dissolve impurities very well at all temperatures or not at all. The solvent must also be chemically inert to your compound.[17]
-
-
Q: My compound "oils out" instead of crystallizing. What should I do?
-
A: "Oiling out" occurs when the solid melts or separates as a liquid before it dissolves.[19] Try using a larger volume of solvent or switching to a solvent with a lower boiling point. You can also try re-heating the oil in more solvent and cooling very slowly, perhaps with scratching the flask to induce crystallization.[19]
-
-
Q: My crystals are colored, but the pure compound should be white. How can I fix this?
-
A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[19] The charcoal adsorbs the colored molecules, which are then removed during the hot gravity filtration step.
-
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of your impure solid in a test tube and add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a good solvent.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until the solvent is boiling and the solid has completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration: To remove any insoluble impurities (or the activated charcoal), perform a gravity filtration of the hot solution into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.
Method 2: Ion Exchange Chromatography
This technique excels at capturing dissolved ionic metal species from a liquid phase, making it ideal for final purification steps or for purifying water-soluble compounds.[11] It is highly selective and can reduce metal content to very low levels.[12]
Troubleshooting Guide for Ion Exchange
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor Metal Removal | Incorrect resin type selected. | Use a chelating resin for high selectivity towards heavy metals or a strong acid cation (SAC) resin for divalent metals.[12] |
| Flow rate is too high. | Reduce the flow rate to increase the contact time between the solution and the resin. | |
| Resin bed is saturated. | Regenerate the resin according to the manufacturer's protocol or replace it. | |
| Product Loss or Degradation | Product is binding to the resin. | Ensure the product does not have a charge that would interact with the resin. If it does, consider a different purification method. |
| pH is too harsh. | Protein denaturation can occur with some resins.[10] Use a resin with a different counter-ion (e.g., Na⁺ instead of H⁺) or a weakly acidic cation exchanger. | |
| Column Clogging | Particulates in the sample. | Pre-filter your sample solution through a 0.45 µm or 0.22 µm filter before loading it onto the column. |
Experimental Protocol: Metal Removal with a Cation Exchange Column
-
Resin Selection & Preparation: Select a strong acid cation (SAC) resin. Swell the resin in deionized water, then pack it into a chromatography column to form a uniform bed.
-
Equilibration: Wash the packed resin bed with several column volumes of a strong acid (e.g., 1 M HCl) to ensure the resin is in the H⁺ form, followed by washing with deionized water until the pH of the eluent is neutral.
-
Sample Loading: Dissolve your compound in deionized water or a suitable polar solvent.[2] Slowly pass this solution through the top of the column. The metal cations (e.g., Fe³⁺, Ca²⁺) will exchange with the H⁺ ions on the resin and become bound.
-
Elution: Continue to pass the solvent through the column to wash out your purified compound. Collect the eluent containing your product.
-
Analysis: Analyze the collected fractions for the presence of your product and the absence of metal contaminants using appropriate analytical methods (e.g., NMR for product, AAS for metals).
-
Regeneration: To reuse the column, flush it with a strong acid solution to strip the bound metals, followed by a water wash to re-equilibrate for the next use.[11]
References
-
Title: Removal of Traces of Metals from Reagents Source: Chempedia - LookChem URL: [Link]
-
Title: Fundamentals of size exclusion chromatography Source: Cytiva URL: [Link]
-
Title: Precipitation of metal ions by organic acids as a mean for metal recovery and decontamination of wastewater Source: AKJournals URL: [Link]
-
Title: How I can remove the metals (Fe, Na, K, Ca etc) from my organic compound (readily soluble in methanol)? Source: ResearchGate URL: [Link]
- Title: Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase Source: Google Patents URL
-
Title: Co-Precipitation of Metal Oxalates from Organic Leach Solution Derived from Spent Lithium-Ion Batteries (LIBs) Source: MDPI URL: [Link]
-
Title: Optimising solvent extraction for metal recycling Source: Research Outreach URL: [Link]
-
Title: Chelating Extractants for Metals Source: MDPI URL: [Link]
-
Title: Solvent extraction: the coordination chemistry behind extractive metallurgy Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Heavy metal removal by means of ion exchange Source: Harbauer GmbH URL: [Link]
-
Title: Recrystallization Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Chelation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: SEC Separations Module Source: Chemistry LibreTexts URL: [Link]
-
Title: Introduction to Size Exclusion Chromatography Source: Bio-Rad URL: [Link]
- Title: Method for removing heavy metals from organic compounds Source: Google Patents URL
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: Recrystallization (chemistry) | Research Starters Source: EBSCO URL: [Link]
-
Title: Heavy metals removal – Ion exchange and Chemical Precipitation Source: Pure Water URL: [Link]
-
Title: Recrystallization Definition, Principle & Purpose Source: PraxiLabs URL: [Link]
-
Title: How Ion Exchange Process Removes Heavy Metals Perfectly Source: Al Kafaah URL: [Link]
-
Title: SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS Source: Agilent URL: [Link]
-
Title: What are the key steps in the purification of pharmaceutical intermediates? Source: Acadechem URL: [Link]
-
Title: Chelation in Metal Intoxication Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Recrystallization (chemistry) - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Heavy Metal Removal Technologies with Details of Ion Exchange: Review study Source: Journal of Composites and Compounds URL: [Link]
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Technical Support Center: Mastering Regioselectivity in the Pauson-Khand Reaction
Welcome to the technical support hub for the Pauson-Khand Reaction (PKR). This guide is designed for researchers, synthetic chemists, and drug development professionals who are looking to harness the power of this elegant [2+2+1] cycloaddition for the synthesis of complex cyclopentenones.[1][2][3] Poor regioselectivity is a common hurdle in the intermolecular PKR, leading to product mixtures that are difficult to separate and ultimately impact yield and efficiency.[4]
This resource provides in-depth, field-proven insights and troubleshooting strategies to help you gain precise control over the regiochemical outcome of your reactions. We will explore the mechanistic underpinnings of regioselectivity and provide actionable protocols to address specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and issues related to achieving high regioselectivity in the Pauson-Khand reaction.
Q1: My intermolecular Pauson-Khand reaction is producing a mixture of regioisomers. What are the primary factors controlling regioselectivity?
A1: This is the most common challenge in intermolecular PKR. The regiochemical outcome is a delicate balance of steric and electronic factors of both the alkyne and alkene partners.[5][6]
-
Steric Effects (Alkyne): The most significant directing factor is often the steric bulk of the alkyne substituents. As a general rule, the larger substituent on an unsymmetrical alkyne will preferentially orient itself at the Cα position (adjacent to the carbonyl group) of the resulting cyclopentenone to minimize steric hindrance during the formation of the key metallacyclic intermediate.[1][7][8]
-
Electronic Effects (Alkyne): When steric differences are minimal, electronic effects come into play. Electron-withdrawing groups (EWGs) on the alkyne tend to favor placement at the Cβ position of the cyclopentenone.[5][6] However, this effect can sometimes be overridden by other factors.[5]
-
Alkene Substitution: The nature of the alkene also plays a crucial role. Strained cyclic alkenes like norbornene are highly reactive and often yield excellent results.[1] For simple acyclic alkenes, regiocontrol with respect to the alkene component can be poor.[8]
Troubleshooting Steps:
-
Analyze Your Substrates: Evaluate the steric and electronic properties of your alkyne and alkene. If you have an internal alkyne with two similarly sized substituents, poor regioselectivity is expected.
-
Modify the Alkyne: If possible, increase the steric bulk of one of the alkyne substituents to force a specific orientation.
-
Employ a Directing Group: Introduce a coordinating group on your alkene substrate. This is one of the most powerful strategies for controlling regioselectivity (see Q2).
Q2: How can I use a directing group to control the regioselectivity of my Pauson-Khand reaction?
A2: Incorporating a coordinating heteroatom (such as oxygen, sulfur, or nitrogen) into the alkene substrate is a highly effective strategy to enforce regioselectivity.[8][9][10] The heteroatom can act as a temporary ligand, coordinating to the cobalt center during the reaction. This pre-organizes the transition state, restricting conformational freedom and directing the cycloaddition to occur in a predictable manner.[8][9]
This approach is particularly useful for overcoming the typically poor regioselectivity observed with simple acyclic alkenes.[8] Homoallylic and bishomoallylic sulfides and amines have been shown to be excellent directing groups, leading to the preferential formation of the 5-substituted cyclopentenone product.[8]
Below is a workflow illustrating this concept:
Caption: Workflow for overcoming poor regioselectivity using a directing group.
Q3: My intramolecular Pauson-Khand reaction (IPKR) is still giving me a minor regioisomer. Isn't the IPKR supposed to be highly regioselective?
A3: You are correct; the intramolecular Pauson-Khand reaction is renowned for its excellent regio- and stereoselectivity because the tether connecting the alkyne and alkene removes much of the ambiguity of the intermolecular version.[1][7] The formation of fused 5,5 and 5,6-bicyclic ring systems is particularly efficient.[3][11]
However, unexpected regioisomers can sometimes arise, particularly if the tether length or geometry allows for alternative modes of cyclization. For instance, in certain allene-based IPKRs, the formation of a 5,7-bicyclic product might compete.[6]
Troubleshooting Checklist:
-
Confirm Starting Material: Double-check the structure and purity of your enyne starting material to ensure no isomeric impurities are present.
-
Analyze Tether Length: The length of the tether between the alkene and alkyne is critical. Tethers that result in the formation of five- or six-membered rings are generally most effective.[6]
-
Re-evaluate Mechanism: While the standard mechanism holds true, complex substrates can introduce unforeseen electronic or steric biases. Computational studies can sometimes shed light on the transition state energies leading to different products.[12]
-
Modify Reaction Conditions: While less common for IPKR regioselectivity issues, adjusting the metal catalyst (e.g., Rh or Ir instead of Co) or additives could potentially influence the outcome, although this is more likely to affect yield or stereoselectivity.[3]
Q4: I want to perform an asymmetric Pauson-Khand reaction. How can I control both regioselectivity and enantioselectivity?
A4: Achieving both high regioselectivity and high enantioselectivity requires a more sophisticated approach. There are two primary strategies:
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate (either the alkyne or alkene) to direct the stereochemical course of the reaction.[13] After the PKR, the auxiliary is cleaved to reveal the enantioenriched cyclopentenone. This method leverages substrate control and can be highly effective.[14] For example, auxiliaries like Oppolzer's camphorsultam have been successfully used.[13]
-
Chiral Catalysts: The use of a chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., (S)-BINAP with a cobalt catalyst), can induce asymmetry in the product.[3][15] This is often a more atom-economical approach. The chiral ligand environment dictates the facial selectivity of alkene coordination to the metal center, leading to the preferential formation of one enantiomer.
Key Consideration: In both cases, the fundamental principles of regiocontrol still apply. You must first ensure your substrate has the inherent steric or electronic bias for high regioselectivity. The chiral element (auxiliary or ligand) then controls the facial selectivity of the cycloaddition.
Caption: Comparative strategies for achieving asymmetric induction in the PKR.
Experimental Protocols
Protocol 1: Stoichiometric Cobalt-Mediated Intermolecular PKR with a Directing Group
This protocol describes a general procedure for an intermolecular Pauson-Khand reaction using a homoallylic sulfide as a directing group to ensure high regioselectivity.
Materials:
-
Unsymmetrical Alkyne (e.g., 1-phenyl-1-propyne)
-
Alkene with Directing Group (e.g., 3-(phenylthio)prop-1-ene)
-
Dicobalt Octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Complexation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the alkyne (1.0 eq) in anhydrous DCM.
-
Add dicobalt octacarbonyl (1.1 eq) portion-wise at room temperature. The solution will typically turn deep red.
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the alkyne-cobalt hexacarbonyl complex.
-
Cycloaddition: Add the alkene (1.5 eq) to the reaction mixture.
-
Add N-methylmorpholine N-oxide (NMO) (3.0 eq) in one portion. The use of NMO as a promoter often allows the reaction to proceed at room temperature.[16][17]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, quench the reaction by opening it to the air and filtering the mixture through a pad of silica gel or Celite to remove cobalt residues. Elute with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer of the cyclopentenone.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, Toluene, or THF | Must be dry and deoxygenated to prevent catalyst decomposition. |
| Temperature | 25 °C (with NMO) to 80 °C | NMO promotes CO dissociation, allowing for milder conditions.[17] Thermal conditions may be needed for less reactive substrates. |
| Promoter | N-Methylmorpholine N-oxide (NMO) | Accelerates the reaction by oxidizing a CO ligand, facilitating alkene coordination.[8][16] |
| Equivalents | Alkene (1.2-2.0 eq) | Using an excess of the alkene can improve the yield of the desired product. |
Mechanistic Insight: The Origin of Regioselectivity
The regioselectivity of the Pauson-Khand reaction is determined during the irreversible alkene insertion into one of the two cobalt-carbon bonds of the alkyne-cobalt complex.[6][18] This step is widely considered to be the rate-determining step of the overall transformation.[6][12]
Caption: Simplified mechanism highlighting the regioselectivity-determining step.
The widely accepted mechanism, first proposed by Magnus, suggests that after formation of the alkyne-cobalt complex, an alkene coordinates to one of the cobalt centers.[2][18] The subsequent insertion of the alkene into the sterically least hindered cobalt-carbon bond forms the key cobaltacyclopentene intermediate.[18] It is this step that locks in the final regiochemistry. Subsequent CO insertion and reductive elimination deliver the final cyclopentenone product.[3]
References
-
Bates, R. W., & Satcharoen, V. (2002). Regioselectivity in Intermolecular Pauson-Khand Reactions of Dissymmetric Fluorinated Alkynes. Organic Letters, 4(15), 2541–2543. [Link]
-
Wang, Y., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(4), 999. [Link]
-
Wang, Y., et al. (2021). Regioselectivity study of Pauson-Khand reaction. [Figure]. In Molecules, 26(4), 999. [Link]
-
Laschat, S., & Frings, M. (2005). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. Synthesis, 2005(17), 2547–2570. [Link]
-
Fager-Jokela, E., et al. (2013). Regioselectivity of Intermolecular Pauson–Khand Reaction of Aliphatic Alkynes: Experimental and Theoretical Study of the Effect of Alkyne Polarization. The Journal of Organic Chemistry, 78(15), 7549-7561. [Link]
-
NROChemistry. (n.d.). Pauson-Khand Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. [Link]
-
Wikipedia. (n.d.). Pauson–Khand reaction. [Link]
-
Gibson, S. E., & Mainolfi, N. (2005). Recent Advances in the Pauson–Khand Reaction. Angewandte Chemie International Edition, 44(20), 3022–3037. [Link]
-
IIT Bombay. (n.d.). Pauson-Khand Reaction. [Link]
-
Gibson, S. E., & Mainolfi, N. (2005). The Intermolecular Pauson-Khand Reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]
-
Lo, C.-C., et al. (2015). The Pauson–Khand reaction using alkynylboronic esters: solving a long-standing regioselectivity issue. Chemical Communications, 51(56), 11233-11236. [Link]
-
Schore, N. E. (1991). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions, 40, 1-90. [Link]
-
Castro, J., et al. (1995). Asymmetric approach to Pauson-Khand bicyclization. Enantioselective formal synthesis of hirsutene. Journal of the American Chemical Society, 117(21), 5841-5842. [Link]
-
Ballmer, S. G. (2008). CATALYTIC ASYMMETRIC INTRAMOLECULAR PAUSON-KHAND AND PAUSON-KHAND-TYPE REACTIONS. University of Illinois. [Link]
-
Marco-Contelles, J., et al. (1997). Unexpected regiocontrol in the Pauson–Khand reaction due to 2-furyl substitution of the alkene component. Journal of the Chemical Society, Perkin Transactions 1, (10), 1559-1563. [Link]
-
Jiménez-Osés, G., et al. (2012). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 31(17), 6101–6108. [Link]
-
Fonquerna, S., et al. (1999). Stereoselective Pauson-Khand Reactions via the Chiral [(alkyne)Co2(CO)5{P(OMe)3}]. Organometallics, 18(21), 4243-4251. [Link]
-
Hiroi, K., et al. (2000). Catalytic Use of Chiral Phosphine Ligands in Asymmetric Pauson—Khand Reactions. Angewandte Chemie International Edition, 39(9), 1655-1657. [Link]
-
de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
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Technical Support Center: Propargyl Alcohol Reactions in Acidic Conditions
Welcome to the technical support center for chemists working with propargyl alcohols. These versatile building blocks are fundamental in synthetic chemistry, but their reactivity under acidic conditions can be a double-edged sword, often leading to a labyrinth of unexpected side reactions. This guide is designed to help you diagnose, troubleshoot, and ultimately control these pathways to achieve your desired synthetic outcomes.
Introduction: The Propargylic Cation Challenge
The core of the issue lies in the propensity of propargyl alcohols to form a resonance-stabilized propargylic cation under acidic conditions. This cation is a key intermediate that can diverge down several pathways, leading to rearrangements, additions, or polymerization. Understanding and controlling the fate of this intermediate is paramount for success.
Troubleshooting Guide & FAQs
FAQ 1: My reaction formed an α,β-unsaturated ketone/aldehyde instead of my target product. What happened?
A1: Diagnosis: You are likely observing the Meyer-Schuster Rearrangement.
This is one of the most common side reactions for secondary and tertiary propargyl alcohols in the presence of acid.[1][2][3] It involves a formal[4][5]-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound.[1][6]
Mechanism Deep Dive: The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. This generates a carbocation that is stabilized by resonance between the allenyl and propargyl forms. A nucleophile (typically water) then attacks, leading to the final product. The traditional use of strong acids and high temperatures can make this pathway dominant.[7]
Troubleshooting & Mitigation Strategies:
-
Avoid Strong Brønsted Acids: Reagents like concentrated H₂SO₄, HCl, or even strong p-toluenesulfonic acid (PTSA) are classic promoters of this rearrangement.[3][7] If your goal is not the rearranged product, these should be avoided.
-
Employ Milder Catalysts: Consider using Lewis acids (e.g., InCl₃, BF₃·OEt₂) or transition-metal catalysts (e.g., Ru-, Ag-, or Au-based systems).[1][8] These can activate the alcohol for the desired reaction (e.g., nucleophilic substitution) under conditions that are less likely to induce rearrangement.
-
Control Your Workup: Quenching your reaction with a strong acid can inadvertently cause rearrangement. Use a milder quencher, such as a saturated aqueous solution of NH₄Cl or NaHCO₃.[9]
-
Temperature Management: Lowering the reaction temperature can often disfavor the rearrangement, which may have a higher activation energy than your desired pathway.
Analytical Confirmation: The formation of an α,β-unsaturated ketone or aldehyde can be confirmed by:
-
¹H NMR: Appearance of vinylic protons (typically 6-8 ppm) coupled to each other.
-
¹³C NMR: Appearance of signals for a ketone/aldehyde carbonyl (190-210 ppm) and alkene carbons (120-150 ppm).
-
IR Spectroscopy: A strong C=O stretch (around 1650-1700 cm⁻¹) and a C=C stretch (around 1600-1650 cm⁻¹).
FAQ 2: I used a tertiary propargyl alcohol and got a rearranged α,β-unsaturated ketone. Is this different from Meyer-Schuster?
A2: Diagnosis: Yes, this is the signature of the Rupe Rearrangement.
While mechanistically related, the Rupe rearrangement is a distinct pathway that competes with the Meyer-Schuster, particularly for tertiary alcohols that have an α-hydrogen.[1][4][10] It proceeds through an enyne intermediate to form α,β-unsaturated ketones with a rearranged carbon skeleton.[1]
Mechanism Deep Dive: The key difference lies in the initial steps. Instead of a hydroxyl shift, the reaction proceeds through the formation of an enyne intermediate, which is then hydrated to give the final ketone product.[7] This pathway is often favored when the Meyer-Schuster pathway is sterically hindered.
Troubleshooting & Mitigation Strategies:
-
Substrate Choice: Be aware that tertiary propargyl alcohols are particularly prone to the Rupe rearrangement. If this product is undesired, consider alternative synthetic routes or substrate modifications.
-
Catalyst Selection: As with the Meyer-Schuster rearrangement, avoiding strongly acidic conditions is key. Some modern catalysts have been developed to favor one rearrangement over the other, but careful screening is necessary.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of the enyne intermediate required for the Rupe pathway.[7]
FAQ 3: My NMR shows signals for an allene, but I expected a simple substitution. Why?
A3: Diagnosis: Your reaction has proceeded through an allenyl cation intermediate to form an allene.
The propargylic cation is in resonance with an allenyl cation. If a nucleophile attacks the γ-position of this system (an SN2' type reaction), the product will be a substituted allene. This is a common outcome in reactions aimed at producing propargyl ethers or halides under acidic conditions.[11]
Troubleshooting & Mitigation Strategies:
-
Choice of Nucleophile and Solvent: The regioselectivity of the nucleophilic attack can be influenced by the "hardness" or "softness" of the nucleophile and the polarity of the solvent. This often requires empirical screening.
-
Catalyst System: Certain catalysts, particularly those based on transition metals, can direct the nucleophilic attack to the desired position, favoring the propargyl product over the allenyl one.[12]
-
Protecting Groups: If the hydroxyl group is not the desired reactive site, protecting it before subjecting the molecule to acidic conditions can prevent the formation of the cation altogether.
Analytical Confirmation:
-
¹³C NMR: The central carbon of the allene typically appears at a very characteristic downfield shift (>200 ppm).
-
IR Spectroscopy: A distinctive C=C=C stretch appears around 1950 cm⁻¹.
FAQ 4: My reaction produced a thick, insoluble sludge. What is causing this polymerization?
A4: Diagnosis: You are observing acid-catalyzed oligomerization or polymerization.
Propargyl alcohol and its derivatives can polymerize under strongly acidic and high-temperature conditions.[13][14] This process is particularly prevalent in industrial applications like corrosion inhibition, where a protective polymer film is intentionally formed on metal surfaces.[5][15][16] In a synthetic lab, however, it represents a complete loss of material.
Mechanism Deep Dive: The polymerization can be initiated by the propargylic cation, which acts as an electrophile that can be attacked by the triple bond of another propargyl alcohol molecule. This process can repeat, leading to the formation of polyconjugated systems.[13]
Troubleshooting & Mitigation Strategies:
-
Reduce Acid Concentration: This is the most critical factor. Use the minimum catalytic amount of acid required.
-
Lower the Temperature: Polymerization is often highly temperature-dependent. Running reactions at or below room temperature can significantly reduce this side reaction.
-
Control Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor by TLC or LC-MS and quench the reaction promptly.
-
Use a Scavenger: In some cases, adding a non-nucleophilic proton scavenger can help to moderate the acidity and prevent runaway polymerization.
Summary Table: Influence of Conditions on Side Reactions
| Side Reaction | Favored By | Mitigation Strategy |
| Meyer-Schuster | Strong Brønsted acids, high temperature, secondary/tertiary alcohols. | Use milder Lewis/transition metal catalysts; lower temperature; careful workup. |
| Rupe Rearrangement | Tertiary alcohols with α-hydrogens, strong acids. | Avoid tertiary alcohols if possible; use milder catalysts; lower temperature. |
| Allene Formation | Conditions favoring SN2' attack (depends on nucleophile/solvent). | Screen catalysts and solvents to direct regioselectivity. |
| Polymerization | High acid concentration, high temperature, long reaction times. | Use catalytic acid, lower temperature, monitor reaction closely and quench promptly. |
General Protocol for Optimizing Reactions and Minimizing Side Products
-
Catalyst Screening (Initial):
-
Start with a mild Lewis acid (e.g., 5-10 mol% InCl₃ or Sc(OTf)₃) in a non-polar solvent like dichloromethane (DCM) or toluene at 0 °C.
-
Run a parallel reaction with a milder Brønsted acid (e.g., 10 mol% CSA or PPTS).
-
If available, screen a transition metal catalyst known for alkyne activation (e.g., a simple Ag or Au salt).
-
-
Temperature Study:
-
Based on the best initial catalyst, run the reaction at three different temperatures: -20 °C, 0 °C, and room temperature.
-
Monitor by TLC/LC-MS at regular intervals (e.g., 30 minutes) to track the consumption of starting material and the appearance of products and byproducts.
-
-
Solvent Effects:
-
Test the optimal catalyst/temperature combination in a range of solvents with varying polarities (e.g., Hexanes, Toluene, DCM, Acetonitrile). Solvent choice can dramatically influence the stability of intermediates and transition states.
-
-
Workup and Analysis:
-
Quench the reaction with a saturated NaHCO₃ or NH₄Cl solution.
-
Extract the product and acquire a crude ¹H NMR. This is the most powerful tool for quickly identifying the signatures of rearrangement (vinylic protons), allene formation (characteristic shifts), or desired product.
-
By systematically applying these troubleshooting steps, you can develop a robust and reproducible procedure that minimizes unwanted side reactions and maximizes the yield of your desired propargyl alcohol derivative.
References
-
Swaminathan, S.; Narayanan, K. V. The Rupe and Meyer-Schuster Rearrangements. Chemical Reviews. 1971, 71 (5), 429–438. [Link]
-
Aramaki, K. Spectroscopic Investigations on the Inhibition Mechanism of Propargyl Alcohol for Iron Corrosion in Hydrochloric Acid at Elevated Temperatures. Corrosion. 1997, 53 (10), 833-839. [Link]
-
Avdeev, Y. G.; Kuznetsov, Y. I. Some aspects of the mechanism of steel protection in hydrochloric acid solutions by propargyl alcohol. Protection of Metals and Physical Chemistry of Surfaces. 2013, 49, 443–449. [Link]
-
Ma, S. Recent advances in the direct transformation of propargylic alcohols to allenes. Chinese Journal of Chemistry. 2013, 31 (5), 629-643. [Link]
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
Fouda, A. E. A. S.; et al. Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. Corrosion Engineering, Science and Technology. 2018, 53 (6), 436-447. [Link]
-
Li, P.; et al. Acid-catalyzed allenylation of pyrazolones with propargyl alcohols. Organic & Biomolecular Chemistry. 2019, 17 (3), 564-568. [Link]
-
Rawsource. How Propargyl Alcohol Enhances Corrosion Inhibitors. [Link]
-
Popova, A.; et al. Effect of Propargyl Alcohol on Corrosion and Hydrogenation of Steel in Hydrochloric Acid Solution. British Corrosion Journal. 1990, 25 (3), 192-196. [Link]
-
Chauvin, R.; et al. Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. Molecules. 2010, 15 (12), 9292-9331. [Link]
-
SynArchive. Meyer-Schuster Rearrangement. [Link]
-
Díez-González, S.; et al. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. 2022, 20, 7156-7162. [Link]
-
Szabó, P.; et al. Synthesis of Allenes by Catalytic Coupling of Propargyl Carbonates with Aryl Iodides in the Presence of Diboron Species. The Journal of Organic Chemistry. 2015, 80 (24), 12592–12599. [Link]
-
Majumder, S. MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. 2020. [Link]
-
Gherman, B. F.; et al. Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. Journal of Chemical Education. 2019, 96 (8), 1739-1744. [Link]
-
Dudley, G. B.; Engel, D. A. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. 2009, 7, 4149-4158. [Link]
-
Bovonsombat, P.; et al. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. 2022, 12, 24653-24680. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
The Royal Society of Chemistry. Meyer-Schuster Rearrangement of Propargylic Alcohols Mediated by Phosphorus-Based Brønsted Acid Catalysts - Electronic Supplementary Information. [Link]
-
Organic Chemistry Portal. Allene synthesis by rearrangements. [Link]
-
Bovonsombat, P.; et al. Propargyl alcohol rearrangements by acid or metal activation. ResearchGate. 2022. [Link]
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
Dudley, G. B.; Engel, D. A. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. 2009, 7, 4149-4158. [Link]
-
Dudley, G. B.; Engel, D. A. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Semantic Scholar. 2009. [Link]
-
de Oliveira, A. M.; et al. Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Journal of Materials Science and Chemical Engineering. 2017, 5, 1-10. [Link]
-
Cadierno, V.; et al. The Meyer–Schuster Rearrangement. Organic Reactions. 2016. [Link]
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Technical Support Center: Work-up and Quenching of Organometallic Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide provides practical, in-depth answers to common challenges encountered during the work-up of organometallic reactions. The goal is to move beyond rote procedure and equip you with the understanding to troubleshoot and optimize this critical step in synthesis.
General Principles of Quenching
Organometallic reagents, such as Grignard and organolithium species, are characterized by a highly polar carbon-metal bond, which imparts significant carbanionic character to the carbon atom.[1] This makes them potent nucleophiles and extremely strong bases.[2][3] The "quench" is the step where this high reactivity is neutralized, typically after the desired synthetic transformation is complete.
The primary goal of a quench is to protonate and neutralize the excess organometallic reagent and any reactive intermediates, like metal alkoxides, in a controlled and safe manner.[2][4] The choice of quenching agent and the method of its addition are dictated by the reactivity of the organometallic species, the scale of the reaction, and the sensitivity of the product.[5] A poorly executed quench can lead to vigorous exotherms, pressure buildup, reduced product yields, and significant safety hazards.[6][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: "My reaction is bubbling violently and getting too hot during the quench!" How can I control an exothermic quench?
A: A violent quench is a sign that the reaction between the quenching agent and the residual organometallic reagent is proceeding too quickly and releasing a large amount of heat. This is a common and dangerous situation, especially with highly reactive reagents like tert-butyllithium.
Root Causes & Mechanistic Insights:
-
Reactivity Mismatch: You are using a quenching agent that is too acidic (a "hard" quench) for the amount and type of organometallic reagent present. The speed of hydrolysis is dependent on the M-C bond polarity; highly polar bonds react violently with strong proton sources like water.[5]
-
Rate of Addition: The quenching agent is being added too quickly, not allowing for adequate heat dissipation.[4][6]
-
Insufficient Cooling: The reaction vessel is not being cooled effectively.[7]
Solutions & Protocols:
-
Immediate Action: If the reaction is becoming uncontrollable, immediately slow or stop the addition of the quenching agent and increase cooling if possible (e.g., by adding more dry ice to an acetone bath).[8]
-
Employ a Sequential Quenching Strategy: Instead of directly adding water, use a series of reagents with increasing acidity. A standard, safe protocol involves the slow, dropwise addition of a less reactive alcohol like isopropanol first, followed by methanol, and finally water.[9][10] This allows the most reactive species to be consumed in a more controlled manner.
-
Use a "Reverse" Quench: For large-scale or highly exothermic reactions, a "reverse" quench is often the safest approach. In this method, the reaction mixture containing the organometallic species is added slowly via cannula or an addition funnel to a separate flask containing the quenching agent and an appropriate solvent, maintained at a low temperature. This ensures the organometallic reagent is never in excess, preventing a runaway reaction.
Q2: How do I choose the right quenching agent for my specific organometallic reagent?
A: The choice of quenching agent is a critical decision that balances reactivity, safety, and the desired outcome of the work-up. The key is to match the reactivity of the quencher to the reactivity of the organometallic species.
Expert Recommendations:
| Organometallic Class | Reactivity | Recommended Quenching Agents (in order of addition) | Rationale & Key Considerations |
| Organolithiums (e.g., n-BuLi, t-BuLi) | Very High / Pyrophoric | 1. Isopropanol2. Methanol3. Water | These are extremely strong bases. A gradual increase in proton source acidity is crucial for safety.[9][10] For pyrophoric reagents, dilution in an inert solvent like heptane before quenching is recommended.[6][11] |
| Grignard Reagents (R-MgX) | High | 1. Saturated aq. NH₄Cl2. 1M HCl (if needed) | Saturated aqueous ammonium chloride (pKa ~9.2) is acidic enough to protonate the alkoxide product but not so acidic that it causes a violent reaction with the excess Grignard reagent. It also helps to break up the gelatinous magnesium salts that often form.[4] |
| Organocuprates (Gilman Reagents, R₂CuLi) | Moderate | 1. Saturated aq. NH₄Cl | Organocuprates are softer nucleophiles and less basic than Grignards or organolithiums.[12] A mild quench with ammonium chloride is typically sufficient to protonate the enolate or alkoxide intermediates formed in their reactions. |
| Organozincs / Organoaluminums | High / Pyrophoric (Al) | 1. Toluene (dilution)2. Isopropanol3. Water | Trialkylaluminum compounds are often pyrophoric and react explosively with water.[5] A controlled, sequential quench is mandatory. |
Q3: What are the primary safety concerns when quenching organometallic reactions, especially pyrophoric ones?
A: Safety is paramount. Organometallic reagents can be pyrophoric, meaning they ignite spontaneously on contact with air or moisture.[6][13] The quenching process itself can generate flammable gases and significant heat.
Authoritative Safety Protocols:
-
Inert Atmosphere: All quenching procedures must be initiated under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of pyrophoric materials.[6][13] Argon is often preferred for reactions involving lithium metal, as lithium can react with nitrogen under certain conditions.[14]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or glasses with side shields, and appropriate gloves. For highly pyrophoric materials, a face shield is also recommended.[6][13]
-
Proper Ventilation: All work must be conducted in a certified chemical fume hood.[13]
-
Controlled Addition & Cooling: Use an addition funnel for slow, controlled addition of the quenching agent. The reaction flask should be immersed in a cooling bath (e.g., ice-water or dry ice/acetone) before and during the quench.[7]
-
Never Quench in a Sealed Vessel: The quench often evolves gas (e.g., hydrogen from hydrides, alkanes from organometallics).[4] The system must be open to an inert gas line with a bubbler to safely vent this pressure.[6]
-
Spill Management: Have a container of dry sand or another appropriate absorbent material nearby to smother small spills.[14]
Q4: "I'm getting low yields after work-up." How can I troubleshoot product loss?
A: Product loss during work-up is a common frustration. It can often be traced back to the quench step or subsequent extraction.
Troubleshooting Checklist:
-
Reaction Completion: Did you confirm the reaction was complete (e.g., by TLC or another analytical method) before quenching? A premature quench is a common source of low yield.[7]
-
Product Degradation: Is your product sensitive to the pH of the quench?
-
Acid-Sensitive Products: Avoid acidic work-ups (like HCl). Use a milder quench like saturated ammonium chloride or even just water followed by extraction.
-
Base-Sensitive Products: Ensure all the basic organometallic reagent is quenched before your product is exposed to aqueous conditions for an extended period.
-
-
Emulsion Formation: Did a stable emulsion form during the aqueous extraction? Significant amounts of product can be trapped in the emulsion layer. (See Q5 for solutions).
-
Precipitation of Product: The magnesium or lithium salts formed during the quench can sometimes precipitate and trap your product. Ensure you add enough aqueous solution to dissolve these salts. For Grignard reactions, adding a solution of Rochelle's salt (sodium potassium tartrate) can chelate the magnesium salts and keep them in the aqueous layer.[4]
-
Volatility: If your product is volatile, be mindful of temperature during the quench and subsequent solvent removal steps.
Q5: "I have a persistent emulsion during my aqueous work-up." How do I break it?
A: Emulsions are colloidal suspensions of one liquid in another and are a frequent problem during the extraction of reaction mixtures, especially those containing fine particulate matter or surfactants.[15][16]
Field-Proven Techniques to Break Emulsions:
-
Patience: The first step is often to simply wait. Allowing the mixture to stand for 10-30 minutes can lead to separation.[17]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.[17][18]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). Emulsions are often stabilized by fine solid particles, and filtration can remove them, breaking the emulsion.[17]
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if you are using dichloromethane (DCM), which is prone to causing emulsions, adding some ethyl acetate might help.[18]
-
Gentle Agitation: Gently swirl the separatory funnel instead of shaking it vigorously.
Experimental Workflows & Visual Guides
Diagram 1: Decision Tree for Quenching Strategy
This diagram outlines the key decision points for selecting a safe and effective quenching procedure.
Caption: Decision tree for selecting an appropriate quenching strategy.
Diagram 2: Standard vs. Reverse Quench Workflow
This illustrates the physical setup and direction of addition for the two primary quenching methods.
Caption: Comparison of standard and reverse quench setups.
References
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Quenching Pyrophorics. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
The Sarpong Group, University of California, Berkeley. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Organometallic compounds- Grignard reagent. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Shriver, D. F. (n.d.). Development of Techniques for Handling Organometallic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12.1: Organometallic reactions. Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
KGROUP, University of Washington. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 23.1: Introduction. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Frontier, A. (n.d.). Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Welch, C. J., et al. (2018). Development of an Organometallic Flow Chemistry Reaction at Pilot-Plant Scale for the Manufacture of Verubecestat. Organic Process Research & Development. Retrieved from [Link]
-
Schnegg, A., et al. (2012). Reversed freeze quench method near the solvent phase transition. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of organometallic and metal-amide precursors: Synthesis routes to oxo-bridged heterometallic complexes, metal-oxo clusters and metal oxide nanoparticles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]
-
Connelly, N. G., & Geiger, W. E. (1996). Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Smooth and large scale organometallic complex film by vapor-phase ligand exchange reaction. Retrieved from [Link]
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Breaking emulsions. r/chemistry. Retrieved from [Link]
-
YouTube. (2019). Organocuprates (Gilman Reagents). Retrieved from [Link]
-
Britannica. (n.d.). Organometallic compound - Stability, Reactivity, Bonding. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
Reddit. (n.d.). Grignard quenching reagent suggestions needed. r/Chempros. Retrieved from [Link]
-
Frontier, A. (n.d.). Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]
-
YouTube. (2016). Practice Problem: Grignard Reactions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
-
Biolin Scientific. (2024). How emulsions form and break?. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 1,3-Diphenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenyl-2-propyn-1-ol (CAS No. 1817-49-8) is a propargyl alcohol derivative featuring two phenyl groups and a hydroxyl group attached to a three-carbon alkyne chain.[1] Its structure presents a unique combination of chemical functionalities, making it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[2] Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. While various analytical techniques can be employed, ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for unambiguous structure determination in solution.
This guide will delve into the detailed ¹H and ¹³C NMR spectral features of 1,3-diphenyl-2-propyn-1-ol, compare these findings with data from alternative analytical methods, and provide detailed experimental protocols for reproducible data acquisition.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following atom numbering scheme will be used for 1,3-diphenyl-2-propyn-1-ol:
Caption: Molecular structure of 1,3-diphenyl-2-propyn-1-ol with atom numbering.
Part 1: ¹H and ¹³C NMR Spectral Analysis
The unequivocal characterization of 1,3-diphenyl-2-propyn-1-ol relies heavily on the detailed interpretation of its ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is commonly used due to its excellent solubilizing properties for this compound and its well-defined residual solvent peak for referencing.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 1,3-diphenyl-2-propyn-1-ol is characterized by distinct signals corresponding to the aromatic protons, the methine proton, and the hydroxyl proton.
-
Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings typically appear as a complex multiplet in the region of δ 7.20-7.60 ppm . The specific chemical shifts and coupling patterns can be influenced by the solvent and the concentration of the sample. The protons on the phenyl ring attached to the carbon bearing the hydroxyl group (C1-phenyl) may exhibit slightly different chemical shifts compared to those on the phenyl ring attached to the alkyne (C3-phenyl) due to the differing electronic environments.
-
Methine Proton (CH-OH): The single proton attached to the carbon bearing the hydroxyl group (H on C1) is expected to appear as a singlet at approximately δ 5.50 ppm . Its integration value will correspond to one proton.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, temperature, and concentration, which affect hydrogen bonding. It typically appears as a broad singlet that can range from δ 2.0 to 5.0 ppm . Confirmation of this peak can be achieved by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the hydroxyl proton signal due to proton-deuterium exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 15 signals may be observed if some phenyl carbons are chemically equivalent.
-
Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne group are expected to resonate in the region of δ 85-90 ppm . These signals are often of lower intensity, especially the quaternary carbon.
-
Methine Carbon (CH-OH): The carbon atom bonded to the hydroxyl group (C1) is an sp³-hybridized carbon and will appear in the range of δ 60-70 ppm .
-
Aromatic Carbons (C₆H₅): The carbons of the two phenyl rings will appear in the typical aromatic region of δ 120-140 ppm . The quaternary carbons (ipso-carbons) to which the propynyl and carbinol moieties are attached will generally have lower intensities compared to the protonated aromatic carbons. The chemical shifts of the ortho, meta, and para carbons will be distinct.
Predicted NMR Data Summary
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.20-7.60 (m, 10H) | 120-140 |
| CH-OH | ~5.50 (s, 1H) | 60-70 |
| OH | 2.0-5.0 (br s, 1H) | - |
| C≡C | - | 85-90 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Part 2: Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the cornerstone for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. This multi-faceted approach provides a self-validating system, enhancing the trustworthiness of the data.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in 1,3-diphenyl-2-propyn-1-ol.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadness resulting from hydrogen bonding.
-
C≡C Stretch: A weak to medium absorption band around 2200-2260 cm⁻¹ indicates the presence of the carbon-carbon triple bond. The intensity of this peak can be weak for internal alkynes.
-
C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
-
C=C Aromatic Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For 1,3-diphenyl-2-propyn-1-ol (C₁₅H₁₂O), the expected molecular weight is approximately 208.26 g/mol .[1][3]
-
Molecular Ion Peak (M⁺): In techniques like Electron Ionization (EI), a prominent molecular ion peak at m/z = 208 would be expected.
-
Fragmentation Pattern: Common fragmentation pathways could include the loss of a water molecule (M-18), loss of a phenyl group (M-77), or cleavage of the propargylic bond, leading to characteristic fragment ions.
Melting Point Analysis
The melting point is a crucial physical property for assessing the purity of a solid compound. The reported melting point for 1,3-diphenyl-2-propyn-1-ol is in the range of 49-50 °C .[3] A sharp melting point within this range is a strong indicator of high purity. A broad melting range would suggest the presence of impurities.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed structural connectivity, stereochemistry, and purity. | Unambiguous structure determination in solution. | Requires soluble sample, relatively expensive instrumentation. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, good for identifying key bonds. | Does not provide detailed structural connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, confirms elemental composition. | Can cause fragmentation, may not always show a molecular ion peak. |
| Melting Point | Purity of a solid sample. | Simple, inexpensive, good indicator of purity. | Not applicable to liquids, impurities can affect the value. |
Part 3: Experimental Protocols and Data Visualization
For reliable and reproducible results, standardized experimental protocols are essential.
Experimental Workflow for NMR Characterization
Caption: Standard workflow for the NMR characterization of 1,3-diphenyl-2-propyn-1-ol.
Detailed NMR Acquisition Protocol
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh 10-20 mg of 1,3-diphenyl-2-propyn-1-ol.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): ~16 ppm
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024 (or more for dilute samples)
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): ~1.5 seconds
-
Spectral Width (sw): ~240 ppm
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick peaks for both spectra.
Conclusion
The comprehensive characterization of 1,3-diphenyl-2-propyn-1-ol is most effectively achieved through a combination of analytical techniques, with ¹H and ¹³C NMR spectroscopy serving as the primary tools for definitive structural elucidation. The detailed analysis of chemical shifts, coupling patterns, and integration values provides an unambiguous assignment of the molecule's structure. When supplemented with data from IR spectroscopy, mass spectrometry, and melting point analysis, a robust and self-validating characterization is established. This guide provides the necessary framework and experimental details for researchers, scientists, and drug development professionals to confidently characterize this important synthetic intermediate.
References
-
ChemBK. 1,3-DIPHENYL-2-PROPYN-1-OL. [Link]
-
PubChem. 1,3-Diphenyl-2-propyn-1-ol. [Link]
-
ResearchGate. Propargylic substitution reactions of 1,3-diphenyl-2-propyn-1-ol with various nucleophilic compounds. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Diphenyl-2-propyn-1-ol
This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 1,3-diphenyl-2-propyn-1-ol (C₁₅H₁₂O, Molecular Weight: 208.26 g/mol ).[1][2] It is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We will compare its fragmentation behavior with structurally related analogs, offering experimental insights and detailed protocols to support your analytical workflows.
Introduction: The Significance of Structural Elucidation
1,3-Diphenyl-2-propyn-1-ol is a propargylic alcohol featuring two phenyl rings and a carbon-carbon triple bond. This unique structure makes it a valuable intermediate in various organic syntheses, including the preparation of dyes, pharmaceuticals, and pesticides.[3] Accurate structural confirmation is paramount for ensuring the integrity of these synthetic pathways. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for this purpose by inducing reproducible fragmentation that provides a structural fingerprint of the molecule.[4]
This guide will dissect the characteristic fragmentation pathways of 1,3-diphenyl-2-propyn-1-ol, contrasting them with related compounds to highlight how subtle structural changes dramatically influence the resulting mass spectrum.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical as it dictates the extent of fragmentation.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and well-documented fragmentation patterns.[4] EI is ideal for generating a rich fragmentation spectrum that aids in detailed structural elucidation. The principles of EI fragmentation are well-established, with cleavage often initiated at radical sites or driven by the formation of stable carbocations.[4]
-
Electrospray Ionization (ESI): A soft ionization technique commonly used for less volatile or thermally fragile molecules. ESI typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. While less informative for detailed structural analysis of small molecules compared to EI, it is excellent for determining molecular weight.[5]
For the purpose of this guide, we will focus on the detailed fragmentation patterns observed under Electron Ionization (EI) , as it provides the most comprehensive structural information for this class of compounds.
The Fragmentation Pattern of 1,3-Diphenyl-2-propyn-1-ol (EI-MS)
Upon electron ionization, 1,3-diphenyl-2-propyn-1-ol undergoes a series of predictable cleavage and rearrangement reactions. The molecular ion (M⁺•) is often weak or absent in the spectra of alcohols due to its instability.[6][7] The fragmentation is dominated by pathways that lead to the formation of resonance-stabilized cations.
Key Fragmentation Pathways:
-
α-Cleavage: This is the most characteristic fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[7] For 1,3-diphenyl-2-propyn-1-ol, two primary α-cleavage routes exist:
-
Loss of a Phenylethynyl Radical: Cleavage of the bond between the carbinol carbon and the alkyne group results in the loss of a phenylethynyl radical (•C≡CC₆H₅, 101 Da). This forms the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is often the base peak in the spectrum due to its significant resonance stabilization.
-
Loss of a Phenyl Radical: Cleavage of the bond between the carbinol carbon and the phenyl group leads to the loss of a phenyl radical (•C₆H₅, 77 Da). This generates a resonance-stabilized oxonium ion at m/z 131 .
-
-
Formation of the Phenyl Cation: Simple cleavage can also lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 .
-
Dehydration (Loss of Water): A common fragmentation route for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion.[7][8] This results in a fragment ion at m/z 190 (M-18) .
The major fragmentation pathways are visually summarized in the diagram below.
Caption: Primary EI fragmentation pathways of 1,3-diphenyl-2-propyn-1-ol.
Comparative Analysis with Structural Analogs
Analyzing the fragmentation of similar molecules provides a deeper understanding of structure-fragmentation relationships.
| Compound Name | Structure | Key Fragmentation Differences |
| 1,3-Diphenyl-2-propyn-1-ol | C₆H₅-CH(OH)-C≡C-C₆H₅ | Base peak typically at m/z 105 (benzoyl cation) due to α-cleavage. |
| 1,1-Diphenyl-2-propyn-1-ol | (C₆H₅)₂-C(OH)-C≡CH | α-Cleavage leads to the loss of a phenyl radical to form a fragment at m/z 131 or loss of an ethynyl radical to form the diphenylketone cation at m/z 182 . The benzoyl cation (m/z 105) is not formed directly via α-cleavage. |
| 1,3-Diphenyl-2-propen-1-ol | C₆H₅-CH(OH)-CH=CH-C₆H₅ | As an allylic alcohol, it undergoes similar α-cleavage and dehydration.[9] However, the charge is stabilized by the double bond (allylic position), leading to different relative abundances of fragments compared to the propargylic analog. |
| Dibenzyl Ketone | C₆H₅-CH₂-CO-CH₂-C₆H₅ | Fragmentation is dominated by cleavage adjacent to the carbonyl group.[10] A prominent peak is observed at m/z 91 (tropylium ion) from the cleavage of a benzyl radical. The molecular ion is typically more prominent than in the corresponding alcohol.[10] |
This comparison demonstrates that the position of functional groups and the nature of the carbon backbone (alkyne vs. alkene vs. alkane) are primary determinants of the fragmentation pathways.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a standardized protocol for analyzing 1,3-diphenyl-2-propyn-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1,3-diphenyl-2-propyn-1-ol.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrumentation & Conditions:
-
GC System: Standard Gas Chromatograph.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
-
MS System: Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 1,3-diphenyl-2-propyn-1-ol in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the observed fragmentation pattern with the theoretical pathways and library data (e.g., NIST, Wiley) for confirmation.
-
The workflow for this protocol is illustrated below.
Caption: Experimental workflow for GC-MS analysis of 1,3-diphenyl-2-propyn-1-ol.
Summary of Expected Ions
The following table summarizes the key ions expected in the EI mass spectrum of 1,3-diphenyl-2-propyn-1-ol.
| m/z | Proposed Fragment Ion | Formula | Comments |
| 208 | Molecular Ion [M]⁺• | [C₁₅H₁₂O]⁺• | Often weak or absent. |
| 190 | [M - H₂O]⁺• | [C₁₅H₁₀]⁺• | Result of dehydration. |
| 131 | [M - C₆H₅]⁺ | [C₉H₇O]⁺ | From α-cleavage (loss of phenyl radical). |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation. Typically the base peak. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |
Conclusion
The mass spectrometric fragmentation of 1,3-diphenyl-2-propyn-1-ol under electron ionization is a predictable and informative process dominated by α-cleavage and dehydration. The formation of the highly stable benzoyl cation at m/z 105 serves as a diagnostic peak for this structure. By comparing its fragmentation pattern with those of its isomers and analogs, researchers can confidently elucidate its structure and differentiate it from related compounds. The provided experimental protocol offers a robust starting point for achieving high-quality, reproducible data for this and similar molecules.
References
-
PubChem. 1,3-Diphenyl-2-propyn-1-ol | C15H12O | CID 296659. [Link]
-
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A Comparative Guide to Purity Analysis of 1,3-Diphenyl-2-propyn-1-ol: An Optimized HPLC Method and its Alternatives
In the landscape of pharmaceutical development and synthetic chemistry, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a foundational requirement for safety and efficacy. 1,3-Diphenyl-2-propyn-1-ol, a propargyl alcohol derivative, serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its purity directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the therapeutic effect and safety of the final drug substance.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1,3-Diphenyl-2-propyn-1-ol. We will focus on a robust, validated High-Performance Liquid Chromatography (HPLC) method, detailing the rationale behind its development. Furthermore, we will objectively compare this primary method with orthogonal techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the necessary data for researchers to make informed decisions for their specific analytical needs.
Methodology Comparison: A Strategic Overview
The choice of an analytical technique is governed by the physicochemical properties of the analyte, potential impurities, and the intended application of the method.[2] For 1,3-Diphenyl-2-propyn-1-ol, a non-polar, aromatic compound, several high-fidelity techniques are viable. A multi-technique approach is often essential for unambiguous characterization.[1]
| Technique | Principle | Primary Advantages | Primary Limitations | Best Suited For |
| Reverse-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase.[3] | High resolution, high sensitivity, suitable for a wide range of non-polar to moderately polar impurities, robust for routine QC. | Requires a reference standard for quantification, potential for non-UV active impurities to be missed. | Routine quality control, stability studies, quantification of known and unknown impurities. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[4] | Excellent for volatile and semi-volatile impurities, high sensitivity (especially with FID/MS detectors).[5] | Analyte must be thermally stable and volatile; potential for on-column degradation of propargyl alcohols.[6] | Analysis of residual solvents, volatile starting materials, and thermally stable impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[7] | Absolute quantification without a specific analyte standard (uses a certified internal standard), provides structural information, non-destructive.[8][9] | Lower sensitivity than chromatographic methods, requires highly pure internal standard, potential for signal overlap in complex mixtures.[10] | Primary purity assignment of reference standards, analysis of samples where a specific standard is unavailable. |
Deep Dive: An Optimized Reverse-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for purity assessment.[11] For a non-polar molecule like 1,3-Diphenyl-2-propyn-1-ol, reverse-phase HPLC is the overwhelming method of choice, separating compounds based on their hydrophobicity.[3][12]
Causality Behind Experimental Choices
The development of a robust HPLC method is a systematic process of optimizing parameters to achieve accurate and reliable results.[11]
-
Stationary Phase Selection: The two phenyl rings and the hydrocarbon backbone give 1,3-Diphenyl-2-propyn-1-ol significant non-polar character, making a C18 (octadecylsilane) column an ideal starting point due to its strong hydrophobic retention.[3][13] However, the presence of aromatic rings suggests that a Phenyl-Hexyl stationary phase could offer enhanced selectivity. Phenyl phases provide alternative selectivity to C18 phases through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[14][15] This can be particularly effective in separating aromatic positional isomers or related substances with minor structural differences.
-
Mobile Phase Composition: A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol) is used.[12] Acetonitrile is often preferred due to its lower viscosity and UV transparency. A gradient elution, starting with a higher water content and gradually increasing the acetonitrile concentration, is optimal. This ensures that more polar, early-eluting impurities are well-resolved at the beginning of the run, while the highly retained main peak and any non-polar impurities are eluted in a reasonable time with good peak shape.
-
Detection Wavelength: A Diode Array Detector (DAD) or UV detector is ideal. Aromatic compounds, like the subject molecule, exhibit strong UV absorbance.[16] A common wavelength for detecting compounds with phenyl groups is 254 nm, which offers good sensitivity.[17] However, for optimal quantitation, the detection wavelength should be set at the maximum absorbance (λ-max) of the analyte to ensure the highest sensitivity and linearity.[18] A DAD allows for the simultaneous acquisition of spectra, confirming peak purity and aiding in the identification of unknown impurities.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through the incorporation of rigorous System Suitability Testing (SST).[19] SSTs are an integral part of the analytical procedure and are used to ensure the chromatographic system is performing adequately.[20][21]
1. Instrumentation and Chemicals:
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD/UV detector.
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Reference Standard (RS) of 1,3-Diphenyl-2-propyn-1-ol (purity >99.5%).
-
Analytical balance.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λ-max if determined)
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 1,3-Diphenyl-2-propyn-1-ol RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Reference Standard Solution.
-
Acceptance Criteria (based on USP <621>): [19][20]
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
-
Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity analysis, from initial setup to final data reporting.
Caption: HPLC Purity Analysis Workflow.
Comparative Performance Data
To provide a clear comparison, the following table summarizes typical performance metrics for the three analytical techniques discussed. The data is illustrative, based on expected performance for a compound like 1,3-Diphenyl-2-propyn-1-ol.
| Performance Parameter | Optimized RP-HPLC | Gas Chromatography (GC-FID) | Quantitative NMR (¹H qNMR) |
| Specificity/Selectivity | High (tunable with phase/mobile phase) | High (for volatile analytes) | High (based on unique chemical shifts) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% (analyte dependent) | ~0.1-0.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time per Sample | ~30 minutes | ~20-40 minutes | ~15 minutes (instrument time) |
| Orthogonality to HPLC | N/A | High (separates by volatility/polarity) | Very High (measures molar ratio) |
Insights from Orthogonal Methods
-
Gas Chromatography (GC): A GC method would be an excellent complementary technique.[2] It is particularly adept at quantifying low molecular weight, volatile impurities such as residual synthesis solvents (e.g., THF, Toluene) that are often not well-retained or resolved by RP-HPLC. However, the thermal lability of some propargyl alcohols can be a concern, potentially leading to inaccurate quantification due to degradation in the hot injector port.[6] A thorough thermal stability study of the analyte would be a prerequisite for GC method development.
-
Quantitative NMR (qNMR): qNMR serves as a powerful, non-destructive primary method for purity assignment.[8] Its strength lies in providing a direct measure of molar purity against a certified internal standard, without relying on the response factor of the analyte.[7] This is invaluable for qualifying the primary reference standard used in the HPLC method itself. For routine analysis, its lower sensitivity and higher cost per sample make it less practical than HPLC.
Conclusion
For the routine purity analysis of 1,3-Diphenyl-2-propyn-1-ol in a research or quality control environment, the optimized Reverse-Phase HPLC method presented here offers the best balance of resolution, sensitivity, robustness, and throughput.[2] The use of a Phenyl-Hexyl column provides enhanced selectivity for aromatic compounds, while a gradient elution ensures comprehensive separation of potential impurities with varying polarities. The method's integrity is continually verified through stringent system suitability testing, making it a reliable and self-validating system.
While HPLC stands as the primary workhorse method, a comprehensive analytical characterization strategy should leverage orthogonal techniques. Gas Chromatography is invaluable for assessing volatile impurities and residual solvents, provided the analyte is thermally stable. Quantitative NMR is the gold standard for the absolute purity assignment of reference materials, anchoring the accuracy of all subsequent relative chromatographic methods. By understanding the strengths and limitations of each technique, researchers can build a robust analytical package that ensures the quality and consistency of 1,3-Diphenyl-2-propyn-1-ol for its intended scientific applications.
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A Comparative Guide to the Reactivity of Primary vs. Tertiary Propargylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, propargylic alcohols stand out as versatile building blocks.[1] Their reactivity, heavily influenced by the substitution pattern at the carbinol center, dictates their synthetic utility. This guide provides an in-depth comparison of the reactivity of primary and tertiary propargylic alcohols, supported by mechanistic insights and experimental considerations to aid in strategic synthetic planning.
The Decisive Role of Carbocation Stability
The fundamental difference in reactivity between primary and tertiary propargylic alcohols lies in their ability to form and stabilize a propargylic carbocation. This intermediate is central to a variety of their characteristic reactions.
-
Tertiary Propargylic Alcohols: These readily undergo reactions proceeding through a carbocation intermediate. The three alkyl or aryl substituents on the carbinol carbon provide significant steric hindrance and, more importantly, stabilize the resulting tertiary carbocation through inductive effects and hyperconjugation.[2] This increased stability makes the formation of the carbocation more favorable, thus promoting reaction pathways that involve this intermediate.[3]
-
Primary Propargylic Alcohols: In contrast, primary propargylic alcohols are reluctant to form a primary carbocation, which is inherently unstable.[3] Consequently, they tend to favor reaction mechanisms that avoid the formation of this high-energy intermediate, such as concerted (S(_N)2) pathways.[4]
This divergence in carbocation stability directly impacts the types of reactions each class of propargylic alcohol will preferentially undergo.
Key Reaction Pathways: A Comparative Overview
The distinct electronic and steric environments of primary and tertiary propargylic alcohols lead to different predominant reaction pathways, as summarized below.
| Reaction Type | Primary Propargylic Alcohols | Tertiary Propargylic Alcohols |
| Substitution (S(_N)) | Favors S(_N)2-type mechanisms. | Favors S(_N)1-type mechanisms. |
| Rearrangements | Less common; can undergo Meyer-Schuster rearrangement. | Prone to Meyer-Schuster and Rupe rearrangements.[5] |
| Nicholas Reaction | Proceeds readily. | Proceeds readily, often with enhanced stability of the cationic intermediate.[6] |
| Oxidation | Can be oxidized to propargyl aldehydes.[7] | Can be oxidized to propargyl ketones.[8] |
In-Depth Mechanistic Analysis
Nucleophilic Substitution: S(_N)1 vs. S(_N)2 Pathways
The substitution pattern at the carbinol carbon dictates the preferred nucleophilic substitution mechanism.
-
Primary Propargylic Alcohols (S(_N)2): Due to the instability of a primary carbocation, these alcohols react with nucleophiles via a concerted S(_N)2 mechanism.[4] The reaction is initiated by protonation of the hydroxyl group to form a good leaving group (water). The nucleophile then attacks the electrophilic carbon from the backside, leading to inversion of stereochemistry if the carbon is chiral.[9]
-
Tertiary Propargylic Alcohols (S(_N)1): The stability of the tertiary carbocation makes the S(_N)1 pathway dominant.[10] After protonation and departure of the water molecule, a planar carbocation is formed. The nucleophile can then attack from either face, leading to a racemic or diastereomeric mixture of products if the carbon center is stereogenic.[3]
Acid-Catalyzed Rearrangements: Meyer-Schuster and Rupe Reactions
Acid-catalyzed rearrangements are hallmark reactions of propargylic alcohols, leading to the formation of α,β-unsaturated carbonyl compounds.[11]
-
Meyer-Schuster Rearrangement: This reaction is common for both secondary and tertiary propargylic alcohols.[5] It involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone or aldehyde.[5][12] While possible for primary alcohols, it is more prevalent with more substituted systems that can better stabilize the partial positive charge development in the transition state.
-
Rupe Rearrangement: This rearrangement is a competing pathway specifically for tertiary propargylic alcohols that contain a terminal alkyne.[5] Instead of the expected aldehyde from a Meyer-Schuster rearrangement, α,β-unsaturated methyl ketones are formed via an enyne intermediate.[13][14] The formation of the more substituted enone is often thermodynamically favored.
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The Phenyl Advantage: A Comparative Guide to 1,3-Diphenyl-2-propyn-1-ol and Other Propargyl Alcohols in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, propargyl alcohols are indispensable building blocks, prized for their versatility in forging complex molecular architectures. Their dual functionality—a reactive alkyne and a hydroxyl group—opens doors to a myriad of transformations, including powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Among the diverse family of propargyl alcohols, 1,3-diphenyl-2-propyn-1-ol distinguishes itself through the unique electronic and steric contributions of its phenyl substituents. This guide provides an in-depth comparison of the catalytic performance of 1,3-diphenyl-2-propyn-1-ol against other propargyl alcohols, supported by experimental data, to elucidate the nuanced reactivity that makes it a valuable asset in catalysis.
The Decisive Role of Phenyl Groups: Steric Hindrance and Electronic Stabilization
The presence of phenyl groups at both the carbinol carbon (C1) and the terminal alkyne carbon (C3) of 1,3-diphenyl-2-propyn-1-ol profoundly influences its reactivity in catalytic systems. These influences can be broadly categorized into steric and electronic effects.
Steric Effects: The bulky phenyl groups create significant steric hindrance around the reactive centers. This can dictate the regioselectivity of nucleophilic attack and influence the stereochemical outcome of asymmetric reactions. In some catalytic cycles, this steric bulk can favor the formation of specific isomers or prevent undesired side reactions.
Electronic Effects: The phenyl rings act as powerful electron-withdrawing groups through induction and can also participate in resonance stabilization of reaction intermediates. The phenyl group at C1 can stabilize a developing positive charge on the carbinol carbon, facilitating nucleophilic substitution reactions that proceed through a carbocation-like intermediate. The phenyl group at C3 modulates the electron density of the alkyne, influencing its susceptibility to nucleophilic attack or its participation in metal-catalyzed cyclization reactions.
This guide will explore these effects in the context of two widely employed catalytic systems: iron(III) chloride-catalyzed nucleophilic substitution and gold-catalyzed transformations.
Comparative Performance in Iron(III) Chloride-Catalyzed Nucleophilic Substitution
Iron(III) chloride (FeCl₃) is a cost-effective and versatile Lewis acid catalyst for promoting the nucleophilic substitution of propargylic alcohols. The reaction is believed to proceed through the formation of a propargyl cation intermediate, which is then attacked by a nucleophile. The stability of this cation is paramount to the reaction's efficiency.
Here, we compare the performance of propargyl alcohols bearing different substituents in FeCl₃-catalyzed reactions with various nucleophiles.
Experimental Data Summary: FeCl₃-Catalyzed Propargylic Substitution[1][2]
| Entry | Propargyl Alcohol | Nucleophile | Product | Yield (%) |
| 1 | 1-Phenyl-2-propyn-1-ol | Allyltrimethylsilane | 1-Phenyl-1-allyl-2-propyne | 95 |
| 2 | 1-Phenyl-2-hexyn-1-ol | Allyltrimethylsilane | 1-Phenyl-1-allyl-2-hexyne | 92 |
| 3 | 3-Phenyl-2-propyn-1-ol | Allyltrimethylsilane | 3-Phenyl-1-allyl-2-propyne | 0 |
| 4 | 1-Phenyl-2-propyn-1-ol | Anisole | 1-(4-Methoxyphenyl)-1-phenyl-2-propyne | 85 |
| 5 | 1-Hexyn-3-ol | Anisole | 1-(4-Methoxyphenyl)-1-ethyl-2-propyne | 78 |
| 6 | 1,3-Diphenyl-2-propyn-1-ol | Thiophenol | 1,3-Diphenyl-1-(phenylthio)-2-propyne | 92 |
| 7 | 1-Phenyl-2-propyn-1-ol | Thiophenol | 1-Phenyl-1-(phenylthio)-2-propyne | 90 |
| 8 | 1-Hexyn-3-ol | Thiophenol | 1-Ethyl-1-(phenylthio)-2-propyne | 85 |
Analysis of Performance:
The data clearly demonstrates the superior reactivity of propargyl alcohols with a phenyl group at the carbinol carbon (C1).
-
Stabilization of the Carbocation: 1-Phenyl-2-propyn-1-ol (Entry 1) and 1-phenyl-2-hexyn-1-ol (Entry 2) show excellent yields in the reaction with allyltrimethylsilane, highlighting the stabilizing effect of the C1-phenyl group on the incipient propargyl cation. In stark contrast, 3-phenyl-2-propyn-1-ol (Entry 3), which lacks a phenyl group at the carbinol center, fails to react, underscoring the importance of this stabilization.
-
Enhanced Electrophilicity: The presence of a phenyl group at C1 enhances the electrophilicity of the propargylic carbon, making it more susceptible to nucleophilic attack. This is evident in the high yields observed for the Friedel-Crafts type reaction with anisole (Entry 4) compared to the alkyl-substituted counterpart (Entry 5).
-
The Doubly Phenylated Advantage: 1,3-Diphenyl-2-propyn-1-ol (Entry 6) exhibits exceptional reactivity, affording a high yield in the substitution with thiophenol. The additional phenyl group on the alkyne terminus further influences the electronic properties of the molecule, contributing to its high reactivity. The comparison with 1-phenyl-2-propyn-1-ol (Entry 7) and 1-hexyn-3-ol (Entry 8) suggests that while the C1-phenyl group is the primary driver for reactivity, the C3-phenyl group in 1,3-diphenyl-2-propyn-1-ol can further enhance the efficiency of the substitution.
Experimental Protocol: FeCl₃-Catalyzed Propargylic Substitution with Thiophenol
This protocol provides a general procedure for the nucleophilic substitution of a propargyl alcohol with thiophenol using FeCl₃ as a catalyst.
Materials:
-
Propargyl alcohol (e.g., 1,3-diphenyl-2-propyn-1-ol) (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Anhydrous Iron(III) chloride (FeCl₃) (0.05 mmol, 5 mol%)
-
Anhydrous Acetonitrile (CH₃CN) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a stirred solution of the propargyl alcohol (1.0 mmol) and thiophenol (1.2 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add anhydrous FeCl₃ (0.05 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure propargyl sulfide.
Caption: Workflow for FeCl₃-catalyzed propargylic substitution.
Unveiling Unique Reactivity in Gold-Catalyzed Transformations
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating the alkyne moiety of propargyl alcohols, leading to a diverse array of transformations including cyclizations, rearrangements, and intermolecular reactions.[1] The electronic nature of the propargyl alcohol plays a crucial role in determining the reaction pathway.
The phenyl groups in 1,3-diphenyl-2-propyn-1-ol significantly influence its behavior in gold-catalyzed reactions. The electron-rich π-systems of the phenyl rings can interact with the gold center, and the substitution pattern dictates the stability of key intermediates.
Comparative Reactivity: Hydroarylation and Cyclization
In the presence of gold catalysts, 1,3-diarylpropargyl alcohols can undergo a cascade of reactions, including nucleophilic substitution, allene formation, and subsequent intramolecular or intermolecular hydroarylation. The outcome is highly dependent on the electronic properties of the aryl groups on the propargyl alcohol and the nucleophile.
A study on the gold-catalyzed transformations of 1,3-diarylpropargyl alcohols with various aryl nucleophiles revealed that the electronic nature of the substituents on the aryl rings of the propargyl alcohol has a profound effect on the product distribution.[1]
-
Electron-donating groups on the aryl rings of the propargyl alcohol tend to favor the formation of allene intermediates, which can then undergo further reactions.
-
Electron-withdrawing groups , in contrast, can disfavor allene formation and lead to different reaction pathways.
Experimental Protocol: Gold-Catalyzed Intermolecular Reaction with a 1,3-Dicarbonyl Compound
This protocol describes the reaction of a propargyl alcohol with a 1,3-dicarbonyl compound, a reaction that can lead to the formation of highly substituted furans through a cascade of gold-catalyzed steps.
Materials:
-
1-Phenyl-2-propyn-1-ol (1.0 mmol)
-
2,4-Pentanedione (2.0 mmol)
-
Ph₃PAuCl (0.05 mmol, 5 mol%)
-
AgOTf (0.05 mmol, 5 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE) (5 mL)
-
Celite
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of 1-phenyl-2-propyn-1-ol (1.0 mmol) and 2,4-pentanedione (2.0 mmol) in anhydrous 1,2-dichloroethane (5 mL), add Ph₃PAuCl (0.05 mmol) and AgOTf (0.05 mmol).
-
Stir the mixture at 60 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the substituted furan.
Caption: Workflow for gold-catalyzed synthesis of substituted furans.
Mechanistic Insights: The Phenyl Group's Role in Cation Stabilization and Catalyst Interaction
The enhanced reactivity of 1,3-diphenyl-2-propyn-1-ol in many catalytic reactions can be attributed to the stabilization of key intermediates.
FeCl₃-Catalyzed Substitution: A Carbocation Pathway
In the FeCl₃-catalyzed nucleophilic substitution, the Lewis acidic iron center coordinates to the hydroxyl group, facilitating its departure as a water molecule. This generates a propargyl cation. The phenyl group at the C1 position plays a crucial role in stabilizing this cation through resonance, delocalizing the positive charge over the aromatic ring. This stabilization lowers the activation energy for cation formation, thus accelerating the reaction rate compared to propargyl alcohols lacking this feature.
Caption: Simplified mechanism of FeCl₃-catalyzed propargylic substitution.
Gold-Catalyzed Activation: π-Acid Catalysis
Gold catalysts act as soft π-acids, coordinating to the electron-rich alkyne triple bond. This coordination renders the alkyne more electrophilic and susceptible to nucleophilic attack. In the case of 1,3-diphenyl-2-propyn-1-ol, the phenyl groups can influence this interaction. The coordination of the gold catalyst to the alkyne can be followed by a variety of pathways, including the formation of vinylgold species or allenylgold intermediates, depending on the reaction conditions and the substrate. The ability of the phenyl groups to stabilize charged intermediates is also critical in these complex reaction cascades.
Caption: General mechanism of gold-catalyzed activation of propargyl alcohols.
Conclusion: A Strategically Superior Building Block
The comparative analysis clearly demonstrates that 1,3-diphenyl-2-propyn-1-ol is not merely another propargyl alcohol. The strategic placement of its two phenyl groups imparts a unique combination of steric and electronic properties that translate into enhanced reactivity and, in many cases, superior performance in catalytic reactions. The ability of the C1-phenyl group to stabilize carbocationic intermediates is a dominant factor in its high efficiency in Lewis acid-catalyzed nucleophilic substitutions. In the realm of gold catalysis, the interplay of the phenyl groups with the gold center opens up diverse and complex reaction pathways.
For researchers and drug development professionals, understanding these structure-activity relationships is paramount. The choice of propargyl alcohol is not arbitrary; it is a critical experimental parameter that can significantly impact the outcome of a synthetic sequence. 1,3-Diphenyl-2-propyn-1-ol, with its "phenyl advantage," offers a powerful and often superior alternative to simpler propargyl alcohols, enabling the efficient construction of complex molecular frameworks that are central to the discovery of new therapeutics and functional materials.
References
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Zhan, Z.-p., Yu, J.-l., Liu, H.-j., Cui, Y.-y., Yang, R.-f., Yang, W.-z., & Li, J.-p. (2006). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry, 71(21), 8298–8301. [Link]
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Zhan, Z.-P., Yu, J.-L., Cui, Y.-Y., Yang, R.-F., Yang, W.-Z., & Li, J.-P. (2006). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry, 71(21), 8298-8301. [Link]
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Arcadi, A., Bianchi, G., & Marinelli, F. (2009). Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. Tetrahedron, 65(36), 7498-7504. [Link]
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Jónsson, H. F., Solvi, T. N., Lomeland, S., & Fiksdahl, A. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(4), e202200030. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Identification of Meyer-Schuster Rearrangement Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Meyer-Schuster rearrangement is a valued transformation, converting secondary and tertiary propargyl alcohols into α,β-unsaturated ketones and aldehydes.[1][2] This reaction is pivotal in synthesizing complex molecules, including intermediates for natural products like paclitaxel.[1] However, the acidic conditions traditionally employed can lead to a competing pathway known as the Rupe rearrangement, particularly with tertiary alcohols.[1][3][4] Differentiating the desired Meyer-Schuster product from the isomeric Rupe product is a common analytical challenge that demands a rigorous, multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the spectroscopic signatures of Meyer-Schuster and Rupe rearrangement products. We will explore the causality behind experimental choices in NMR, IR, and Mass Spectrometry, offering field-proven insights to ensure confident structural elucidation.
The Mechanistic Dichotomy: Meyer-Schuster vs. Rupe Rearrangement
Understanding the reaction pathways is fundamental to predicting and identifying the final products.
-
The Meyer-Schuster Rearrangement proceeds via a[1][5]-hydroxyl shift. The reaction involves the protonation of the alcohol, followed by the formation of an allene intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound.[1][6][7] For terminal alkynes, this yields an aldehyde, while internal alkynes produce ketones.
-
The Rupe Rearrangement is a competing reaction for tertiary propargyl alcohols that possess an α-hydrogen.[1][8] It involves the formation of an enyne intermediate, which upon hydration, yields a different α,β-unsaturated ketone.[1][3]
The structural difference between the products of these two rearrangements is subtle but distinct, necessitating careful spectroscopic analysis.
Caption: Integrated workflow for spectroscopic product identification.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purification: Ensure the product is purified by flash column chromatography or another suitable method to remove starting materials, catalysts, and byproducts.
-
Solvent Selection: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a good solvent for many organic compounds.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the residual solvent peak.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations.
Protocol 2: Analysis by Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount (a single drop of liquid or a few crystals of a solid) directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact (for solids) and acquire the spectrum. A typical acquisition involves 16-32 scans.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Conclusion
The definitive identification of a Meyer-Schuster rearrangement product hinges on a synergistic use of modern spectroscopic techniques. While IR and MS provide rapid confirmation of the product's functional group and molecular weight, NMR spectroscopy stands as the ultimate arbiter for distinguishing between the desired Meyer-Schuster product and its potential Rupe isomer. By carefully analyzing the chemical shifts and coupling constants of the vinylic protons and the characteristic signals of the conjugated carbon system, researchers can confidently and accurately assign the correct structure, ensuring the integrity of their synthetic endeavors.
References
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Wikipedia. Meyer–Schuster rearrangement. [Online] Available at: [Link]
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Lin, J. M., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Online] Available at: [Link]
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Edens, M., et al. (1977). Mechanism of the Meyer--Schuster rearrangement. J. Org. Chem.. [Online] Available at: [Link]
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Lin, J. M., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Online] Available at: [Link]
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Andrés, J., et al. (1988). Meyer–Schuster Rearrangement. ResearchGate. [Online] Available at: [Link]
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Djerassi, C., et al. (1967). The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds. Journal of the Chemical Society B: Physical Organic. [Online] Available at: [Link]
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Andrés, J., et al. (1988). A theoretical study of the Meyer-Schuster reaction mechanism: minimum-energy profile and properties of transition-state structure. Journal of the American Chemical Society. [Online] Available at: [Link]
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Varela-Fernández, A., et al. (2015). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
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Djerassi, C., et al. (1970). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. ResearchGate. [Online] Available at: [Link]
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Lin, J. M., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. [Online] Available at: [Link]
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Ali, N. (2015). Rupe Rearrgment. Slideshare. [Online] Available at: [Link]
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Stothers, J.B., & Lauterbur, P.C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry. [Online] Available at: [Link]
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Varela-Fernández, A., et al. (2015). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. ResearchGate. [Online] Available at: [Link]
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Justaud, F., et al. (2004). Meyer‐Schuster (MSR) rearrangement affording α,β‐unsaturated carbonyl derivatives. ResearchGate. [Online] Available at: [Link]
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Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. RSC Publishing. [Online] Available at: [Link]
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Majumder, S. (2020). MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. [Online] Available at: [Link]
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Díaz, E., et al. (2000). 2D 1H and 13C NMR studies of the adducts obtained by cyclostereoselective oligomerization of α,β-unsaturated arylidenketones promoted by 6 amino-1,3-dimethyl uracil. SciSpace. [Online] Available at: [Link]
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González-Bobes, F., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
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Reich, H. J. NMR Spectroscopy. University of Wisconsin. [Online] Available at: [Link]
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Chemiz. (2023). Rupe Rearrangement. YouTube. [Online] Available at: [Link]
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Gáspár, A., & Gunda, T. E. (2023). The Meyer–Schuster Rearrangement. Organic Reactions. [Online] Available at: [Link]
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Ghorai, M. K. (2022). Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. ResearchGate. [Online] Available at: [Link]
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Reusch, W. Infrared Spectroscopy. Michigan State University. [Online] Available at: [Link]
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ICT Prague. Table of Characteristic IR Absorptions. [Online] Available at: [Link]
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Millersville University. INFRARED SPECTROSCOPY (IR). [Online] Available at: [Link]
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Morris, M. J. (2014). Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes. MDPI. [Online] Available at: [Link]
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Swaminathan, S., & Narayanan, K. V. (1971). Rupe and Meyer-Schuster rearrangements. Chemical Reviews. [Online] Available at: [Link]
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Bender, M. L., & Figueras, J. (1953). The Infrared Spectra of Enolate Ions. Journal of the American Chemical Society. [Online] Available at: [Link]
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A Comparative Guide to Catalytic Systems for Propargylic Substitution: Gold, Ruthenium, and Copper
The strategic introduction of propargylic moieties is a cornerstone of modern organic synthesis, providing a versatile entry point for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The development of catalytic systems for propargylic substitution has revolutionized this field, offering milder, more efficient, and increasingly enantioselective methods compared to classical approaches. This guide provides an in-depth comparison of three prominent classes of catalytic systems—gold, ruthenium, and copper—offering insights into their mechanisms, performance, and practical application for researchers in the chemical sciences.
Gold-Catalyzed Propargylic Substitution: A Lewis Acid Approach
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for propargylic substitution.[1][2] Their efficacy stems from the strong Lewis acidity of gold, which activates propargylic alcohols towards nucleophilic attack.[1][2]
Mechanism of Action
The generally accepted mechanism for gold-catalyzed propargylic substitution involves the coordination of the gold catalyst to the alkyne functionality of the propargylic alcohol. This coordination enhances the leaving group ability of the hydroxyl group, facilitating its departure and the formation of a stabilized propargylic carbocation intermediate.[3] Subsequent nucleophilic attack on this carbocation furnishes the desired substitution product. This pathway rationalizes the observation that tertiary, benzylic, and allylic propargylic alcohols are often better substrates, as they can form more stable carbocationic intermediates.[1]
Caption: Gold-catalyzed propargylic substitution via a carbocation intermediate.
Performance and Scope
Gold catalysts are highly effective for a broad range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based nucleophiles, under mild reaction conditions, often at room temperature in solvents like dichloromethane.[3]
Table 1: Performance of Gold-Catalyzed Propargylic Substitution with Various Nucleophiles
| Entry | Propargylic Alcohol Substrate | Nucleophile | Catalyst System | Yield (%) | Reference |
| 1 | 1,1-Diphenylprop-2-yn-1-ol | Allyltrimethylsilane | NaAuCl₄·2H₂O (5 mol%) | 82 | [1] |
| 2 | 1-Phenylprop-2-yn-1-ol | Anisole | AuBr₃ (5 mol%) | 95 | [1] |
| 3 | 1-Ethynylcyclohexan-1-ol | Methanol | AuCl₃ (5 mol%) | 90 | [1] |
| 4 | 1,1-Diphenylprop-2-yn-1-ol | Acetylacetone | AuBr₃ (5 mol%) / AgOTf (15 mol%) | 95 (of furan product) | [4] |
Experimental Protocol: Gold-Catalyzed Propargylation of Acetylacetone[4]
-
To a solution of the propargylic alcohol (1.0 mmol) and acetylacetone (1.2 mmol) in [EMIM][NTf₂] (2 mL), add AuBr₃ (0.05 mmol, 5 mol%) and AgOTf (0.15 mmol, 15 mol%) at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product from the reaction mixture with Et₂O (5 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Ruthenium-Catalyzed Propargylic Substitution: The Allenylidene Pathway
Ruthenium-based catalysts, particularly thiolate-bridged diruthenium complexes, offer a distinct mechanistic pathway for propargylic substitution, especially for terminal alkynes.[5] This alternative route proceeds through a ruthenium-allenylidene intermediate, which circumvents the formation of a free carbocation.
Mechanism of Action
The catalytic cycle commences with the reaction of the propargylic alcohol with the diruthenium complex to form a vinylidene complex. Subsequent dehydration leads to the key ruthenium-allenylidene intermediate. The nucleophile then attacks the γ-carbon of the allenylidene ligand, followed by isomerization and product release to regenerate the active catalyst.[5][6] This mechanism allows for a high degree of control over regioselectivity and has been successfully applied in asymmetric catalysis.
Caption: Ruthenium-catalyzed propargylic substitution via an allenylidene intermediate.
Performance and Scope
Ruthenium catalysts are effective for a variety of nucleophiles, including heteroatom- and carbon-centered nucleophiles.[5] A significant advantage of this system is its application in enantioselective transformations, where chiral ligands on the ruthenium center can induce high levels of stereocontrol.[7]
Table 2: Performance of Ruthenium-Catalyzed Enantioselective Propargylic Substitution
| Entry | Propargylic Alcohol Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | 1-Phenylprop-2-yn-1-ol | Acetone | Chiral diruthenium complex | 73 | 82 | |
| 2 | 1-(1-Naphthyl)prop-2-yn-1-ol | 1-(Triisopropylsilyl)-1H-indole | Chiral diruthenium complex | 85 | 95 | [7] |
| 3 | 1,1,1-Trifluoro-2-phenylbut-3-yn-2-ol | 4-tert-Butyl-1,4-dihydropyridine | Dual photoredox/diruthenium system | 73 | 91 | [6] |
Experimental Protocol: Ruthenium-Catalyzed Enantioselective Propargylic Alkylation[6]
-
In an oven-dried 20 mL Schlenk flask, place the chiral diruthenium catalyst (0.005 mmol) and NH₄BF₄ (0.010 mmol) under a nitrogen atmosphere.
-
Add anhydrous 1,2-dichloroethane (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the propargylic alcohol (0.10 mmol), the 4-alkyl-1,4-dihydropyridine (0.12 mmol), and the photoredox catalyst (e.g., an iridium complex, 0.001 mmol).
-
Stir the reaction mixture at 25 °C under visible light irradiation (e.g., 12 W white LED).
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the chiral propargylic alkylated product.
Copper-Catalyzed Propargylic Substitution: A Cost-Effective and Versatile Approach
Copper-catalyzed propargylic substitutions are highly attractive due to the low cost, low toxicity, and ready availability of copper salts.[8] These systems exhibit high efficiency and selectivity for a wide range of transformations.
Mechanism of Action
The mechanism of copper-catalyzed propargylic substitution can vary depending on the substrates and reaction conditions. One common pathway involves the formation of a copper-acetylide intermediate, which then undergoes nucleophilic attack. In other cases, particularly with propargylic halides or esters, an oxidative addition/reductive elimination cycle may be operative. For enantioselective variants, a chiral ligand coordinates to the copper center, creating a chiral environment that directs the nucleophilic attack to one face of the propargylic substrate.[9]
Caption: A plausible pathway for copper-catalyzed enantioselective propargylic substitution.
Performance and Scope
Copper catalysts have been extensively used for propargylic aminations, alkylations, and the synthesis of propargylic ethers and sulfides.[8] The development of chiral ligands has enabled highly enantioselective transformations with a broad substrate scope.[10][11]
Table 3: Performance of Copper-Catalyzed Enantioselective Propargylic Substitution
| Entry | Propargylic Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Phenylprop-2-ynyl acetate | Enamine of acetophenone | CuClO₄·4MeCN (5 mol%) / Chiral pybox ligand | 76 | 91 | [9] |
| 2 | 1-Phenylprop-2-ynyl acetate | Diethyl malonate | Cu(OTf)₂ (5 mol%) / Chiral P,N,N-ligand | >99 | 99 | [10][11] |
| 3 | 1-(4-Nitrophenyl)prop-2-ynyl acetate | Indole | CuI (5 mol%) / Chiral pybox ligand | 92 | 98 | [12] |
Experimental Protocol: Copper-Catalyzed Enantioselective Propargylic Substitution with an Enamine[10]
-
To a solution of the chiral ligand (0.06 mmol) and CuClO₄·4MeCN (0.05 mmol) in methanol (1.0 mL) at room temperature, add a solution of the enamine (2.0 mmol) in methanol (1.0 mL).
-
Stir the mixture for 30 minutes, then cool to the desired temperature (e.g., -5 °C).
-
Add a solution of the propargylic acetate (1.0 mmol) in methanol (1.0 mL) dropwise.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis and Conclusion
Each catalytic system offers distinct advantages and is suited for different applications.
-
Gold catalysts are highly efficient for a broad range of nucleophiles under very mild conditions, often proceeding through a carbocationic intermediate. This can be a limitation for substrates that cannot form stable carbocations.
-
Ruthenium catalysts provide a unique mechanistic pathway via allenylidene intermediates, which is particularly effective for terminal alkynes and allows for excellent control in asymmetric synthesis. The catalysts, however, can be more complex and expensive.
-
Copper catalysts represent a cost-effective and versatile option, with a wide range of applications, especially in propargylic amination and alkylation. The development of chiral ligands has made copper-catalyzed enantioselective propargylic substitutions a powerful synthetic tool.
The choice of catalytic system will ultimately depend on the specific substrate, the desired nucleophilic transformation, and whether stereocontrol is required. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies involving propargylic substitution.
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Hou, X.-L.; et al. Asymmetric Copper-Catalyzed Propargylic Substitution Reaction of Propargylic Acetates with Enamines. Organic Letters2006 , 8 (5), 859–861. [Link]
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Han, F.-Z.; et al. Highly enantioselective copper-catalyzed propargylic substitution of propargylic acetates with 1,3-dicarbonyl compounds. Organic Letters2014 , 16 (2), 588–591. [Link]
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Nishibayashi, Y.; Inada, Y.; Uemura, S. Ruthenium-Catalyzed Asymmetric Propargylic Substitution Reactions of Propargylic Alcohols with Acetone. Angewandte Chemie International Edition2005 , 44 (23), 3591–3593. [Link]
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van Maarseveen, J. H.; et al. Enantioselective copper-catalysed propargylic substitution: synthetic scope study and application in formal total syntheses of (+)-anisomycin and (-)-cytoxazone. Chemistry – A European Journal2007 , 13 (28), 7896–7906. [Link]
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Reddy, B. V. S.; et al. Scope and advances in the catalytic propargylic substitution reaction. RSC Advances2018 , 8 (57), 32697–32810. [Link]
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Zhang, Y.; et al. Interplay of diruthenium catalyst in controlling enantioselective propargylic substitution reactions with visible light-generated alkyl radicals. Nature Communications2023 , 14 (1), 988. [Link]
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Yu, J.; et al. Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes. Journal of the American Chemical Society2024 , 146 (4), 2799–2804. [Link]
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Yu, J.; et al. Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes. Journal of the American Chemical Society2024 , 146 (4), 2799–2804. [Link]
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Wang, Y.-M.; et al. Enantioselective and Diastereodivergent Allylation of Propargylic C–H Bonds. Journal of the American Chemical Society2021 , 143 (30), 11739–11746. [Link]
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Corberán, R.; et al. One-Pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of in Situ Activated Chromones and Consecutive Cyclization. Organic Letters2014 , 16 (23), 6124–6127. [Link]
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Alexakis, A.; et al. Copper-Catalyzed Propargylic Substitution of Dichloro Substrates: Enantioselective Synthesis of Trisubstituted Allenes and Formation of All-Carbon Quaternary Stereogenic Centers. Angewandte Chemie International Edition2014 , 53 (49), 13356–13360. [Link]
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Nishibayashi, Y.; et al. Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles. Chemistry – A European Journal2005 , 11 (21), 6334–6346. [Link]
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Sato, A.; et al. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules2021 , 26 (2), 438. [Link]
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Han, F.-Z.; et al. Highly Enantioselective Copper-Catalyzed Propargylic Substitution of Propargylic Acetates with 1,3-Dicarbonyl Compounds. Organic Letters2014 , 16 (2), 588–591. [Link]
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Wang, T.; Han, B. Recent advances in copper-catalyzed propargylic substitution. Tetrahedron Letters2015 , 56 (1), 21–31. [Link]
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Matsuda, T.; et al. Iridium-catalyzed propargylic substitution of propargylic esters with enoxysilanes. Tetrahedron Letters2002 , 43 (9), 1675–1677. [Link]
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Han, F.-Z.; et al. Highly Enantioselective Copper-Catalyzed Propargylic Substitution of Propargylic Acetates with 1,3-Dicarbonyl Compounds. Organic Letters2014 , 16 (2), 588–591. [Link]
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Zhang, Q.; et al. Ruthenium- and Copper-Catalyzed Propargylic Substitution Reactions of Propargylic Alcohol Derivatives with Hydrazones. The Journal of Organic Chemistry2020 , 85 (15), 9839–9851. [Link]
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Sato, A.; et al. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules2021 , 26 (22), 6993. [Link]
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A Senior Application Scientist's Guide to the Analytical Workflow for Characterization of Propargyl Alcohol Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of propargyl alcohol derivatives is paramount. These compounds, rich in chemical potential due to their terminal alkyne and primary alcohol functionalities, are pivotal building blocks in medicinal chemistry, materials science, and organic synthesis. Their reactivity, however, necessitates a robust and multi-faceted analytical workflow to ensure structural integrity, purity, and stability. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights and experimental data, to empower you in making informed decisions for the comprehensive characterization of your propargyl alcohol derivatives.
The Strategic Importance of a Multi-Modal Analytical Approach
Propargyl alcohol and its derivatives are prone to various transformations, including oxidation, polymerization, and isomerization. A single analytical technique rarely provides a complete picture. Therefore, a well-designed workflow, integrating spectroscopic and chromatographic methods, is not just recommended—it is essential for a self-validating system of analysis. The choice of techniques should be driven by the specific questions being asked: Is the goal structural elucidation of a novel derivative? Is it the quantification of impurities? Or is it the assessment of enantiomeric excess?
This guide will navigate through the primary analytical techniques, offering a comparative analysis to streamline your characterization process.
Core Analytical Techniques: A Comparative Overview
The characterization of propargyl alcohol derivatives hinges on a suite of powerful analytical techniques. Below is a comparative overview of the most critical methods, their applications, strengths, and limitations in the context of these unique molecules.
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation, Purity Assessment (qNMR) | Unambiguous structure determination, quantification without a specific reference standard for the analyte. | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Information | High sensitivity, provides fragmentation patterns for structural clues. | Isomeric differentiation can be challenging, ionization efficiency varies. |
| Gas Chromatography (GC) | Separation and Quantification of Volatile and Thermally Stable Derivatives | High resolution for volatile compounds, well-established methods. | Not suitable for thermally labile or non-volatile derivatives without derivatization. |
| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification, and Purity Analysis of a Wide Range of Derivatives | Versatile for polar, non-volatile, and thermally labile compounds, including chiral separations. | Resolution can be matrix-dependent, requires suitable chromophores for UV detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Quick and non-destructive confirmation of the alkyne group. | Provides limited structural information beyond functional groups. |
| Thermal Analysis (DSC/TGA) | Thermal Stability and Composition of Polymeric Derivatives | Determines melting points, glass transitions, and decomposition temperatures. | Primarily for polymeric materials, provides limited information on small molecules. |
Visualizing the Analytical Workflow
A logical and efficient workflow is crucial for the comprehensive characterization of propargyl alcohol derivatives. The following diagram illustrates a typical decision-making process, starting from a newly synthesized derivative to its full characterization.
Safety Operating Guide
Navigating the Disposal of 1,3-Diphenyl-2-propyn-1-ol: A Guide for the Modern Laboratory
Understanding the Hazard Profile of 1,3-Diphenyl-2-propyn-1-ol
Before any handling or disposal, a thorough understanding of the compound's intrinsic properties is paramount. 1,3-Diphenyl-2-propyn-1-ol is a combustible solid that is irritating to the eyes.[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, mandating a disposal protocol that prevents its release into the environment.[3]
| Property | Value | Source |
| Physical State | Solid | [1][2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][2] |
| Hazard Class | Eye Irritant 2 | [1][2] |
| Environmental Hazard | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[3] | ChemBK[3] |
| Storage Class | 11 - Combustible Solids | [1][2] |
This hazard profile dictates that 1,3-Diphenyl-2-propyn-1-ol must be treated as a hazardous chemical waste and is not suitable for drain or regular trash disposal.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1,3-Diphenyl-2-propyn-1-ol for disposal, ensure the following personal protective equipment is worn to mitigate exposure risks:
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye irritation.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to avoid skin contact.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[1][2]
-
Protective Clothing: A standard laboratory coat should be worn.
Step-by-Step Disposal Protocol
The disposal of 1,3-Diphenyl-2-propyn-1-ol must be conducted in a designated laboratory area, ideally within a chemical fume hood to minimize inhalation exposure.
Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] 1,3-Diphenyl-2-propyn-1-ol waste should be collected in a dedicated, properly labeled hazardous waste container.
Container Requirements:
-
Compatibility: The container must be made of a material compatible with 1,3-Diphenyl-2-propyn-1-ol. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for any chemical waste unless explicitly approved.[6]
-
Condition: The container must be in good condition, with no cracks, leaks, or residue on the exterior.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1,3-Diphenyl-2-propyn-1-ol".[8][9] The label should also include the accumulation start date.
-
Closure: The container must have a secure, tight-fitting lid.[5][7]
Waste Collection Workflow
The following diagram outlines the decision-making process for collecting and storing 1,3-Diphenyl-2-propyn-1-ol waste.
Caption: Workflow for the collection and storage of 1,3-Diphenyl-2-propyn-1-ol waste.
Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[5][8] This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.[6]
Store the container with 1,3-Diphenyl-2-propyn-1-ol waste in the SAA, ensuring it is segregated from incompatible materials, particularly strong oxidizing agents.[10]
Arranging for Final Disposal
Once the waste container is nearly full (a maximum of 90% capacity is recommended to allow for expansion), or if the accumulation time limit set by your institution or local regulations is approaching, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Do not attempt to transport hazardous waste off-site yourself.[9]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
For a small spill of solid 1,3-Diphenyl-2-propyn-1-ol:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: If not already in a fume hood, ensure adequate ventilation.
-
Contain: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For a large spill, evacuate the area and contact your institution's emergency response team immediately.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Conclusion: Fostering a Culture of Safety
The proper disposal of 1,3-Diphenyl-2-propyn-1-ol is a straightforward process when guided by a clear understanding of its hazards and adherence to established safety protocols. By implementing these procedures, you not only ensure your personal safety and that of your colleagues but also contribute to the responsible management of chemical waste, thereby protecting our environment. Let this guide serve as a foundational resource in your commitment to a culture of safety and scientific excellence.
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A Senior Application Scientist's Guide to the Safe Handling of 1,3-Diphenyl-2-propyn-1-ol
For the modern researcher, scientist, and drug development professional, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1,3-Diphenyl-2-propyn-1-ol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.
Core Hazard Assessment and Rationale for Protective Measures
1,3-Diphenyl-2-propyn-1-ol is a solid reagent that, while not classified as acutely toxic, presents specific hazards that necessitate careful handling. The primary concerns are eye irritation and the potential for respiratory and skin irritation, particularly with prolonged exposure to the dust.[1][2][3] The operational and personal protective equipment (PPE) plan outlined below is designed to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a robust safety protocol. The following table summarizes the recommended PPE for handling 1,3-Diphenyl-2-propyn-1-ol, with an explanation of the reasoning behind each choice.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Primary Hazard Mitigation: Prevents airborne particles of 1,3-Diphenyl-2-propyn-1-ol from coming into contact with the eyes, which can cause serious irritation.[1][2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Dermal Exposure Prevention: Although not classified as a skin irritant, gloves prevent direct contact with the chemical, minimizing the risk of any potential irritation and absorption through the skin.[1][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | Inhalation Hazard Control: Essential when handling the solid form to prevent the inhalation of fine dust particles, which may cause respiratory tract irritation.[1][2] Use in a well-ventilated area or a chemical fume hood is also critical.[5][6] |
| Protective Clothing | A standard laboratory coat. | Body Protection: Protects against accidental spills and contamination of personal clothing.[4][5] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following workflow is designed to be a self-validating system, where each step logically follows the last to ensure a consistently safe operating procedure.
Detailed Procedural Steps
-
Area Preparation: Always handle 1,3-Diphenyl-2-propyn-1-ol in a well-ventilated area.[5][6] A chemical fume hood is strongly recommended to minimize the inhalation of any dust particles.
-
Donning PPE: Before handling the reagent, put on all the PPE detailed in the table above. This proactive measure is your primary safeguard against unforeseen exposures.
-
Weighing: When weighing the solid, do so carefully to avoid generating dust.[5] Use a spatula to transfer the material and keep the container covered as much as possible.
-
Transfer: Gently transfer the weighed solid into your reaction vessel. Avoid any sudden movements that could create airborne dust.
-
Decontamination: After use, thoroughly clean all surfaces and equipment that came into contact with the chemical. Use a suitable solvent and dispose of the cleaning materials as chemical waste.
-
Disposal: Dispose of any unused 1,3-Diphenyl-2-propyn-1-ol and contaminated materials in a clearly labeled, sealed container for chemical waste.[7] Adhere strictly to your institution's and local regulations for chemical waste disposal.
-
Doffing PPE: Remove your PPE in the reverse order you put it on, taking care not to contaminate yourself in the process. Gloves should be removed last.
-
Personal Hygiene: Immediately wash your hands thoroughly with soap and water after removing your PPE.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air.[1] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Storage and Disposal: Maintaining a Safe and Compliant Laboratory
Storage
Store 1,3-Diphenyl-2-propyn-1-ol in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8] Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing 1,3-Diphenyl-2-propyn-1-ol must be treated as chemical waste.
-
Segregation: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.
-
Collection: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[7]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment.
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- Apollo Scientific.
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- Sigma-Aldrich.
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- Fisher Scientific. (2014, October 7).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
